Product packaging for 2-Isopropylfuran(Cat. No.:CAS No. 10599-59-4)

2-Isopropylfuran

Cat. No.: B076193
CAS No.: 10599-59-4
M. Wt: 110.15 g/mol
InChI Key: AFOPCURQYRRFRQ-UHFFFAOYSA-N
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Description

2-Isopropylfuran is a volatile, heterocyclic organic compound of significant interest in synthetic organic chemistry and industrial research. Its primary research value lies in its role as a versatile building block and a key flavor and fragrance intermediate. The molecule's furan ring, substituted with an isopropyl group, provides a reactive diene system amenable to Diels-Alder cycloaddition reactions, enabling the synthesis of complex, oxygenated cyclic compounds. This makes this compound a valuable precursor in the development of pharmaceuticals, agrochemicals, and fine chemicals. Furthermore, its characteristic, earthy odor profile drives its application in the study and development of flavorants and fragrances, where researchers investigate its contribution to sensory experiences. The compound's mechanism of action in such applications is often linked to its interaction with specific olfactory receptors. When handling this compound, researchers should note its high volatility and low flash point, requiring appropriate safety protocols. This product is intended for laboratory research purposes only and is not for human consumption, diagnostic use, or therapeutic application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O B076193 2-Isopropylfuran CAS No. 10599-59-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-ylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-6(2)7-4-3-5-8-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOPCURQYRRFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480176
Record name 2-isopropylfuran
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Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10599-59-4
Record name 2-(1-Methylethyl)furan
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Record name 2-Isopropylfuran
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Record name 2-isopropylfuran
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Record name 2-ISOPROPYLFURAN
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Record name 2-Isopropylfuran
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URL http://www.hmdb.ca/metabolites/HMDB0040278
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2-Isopropylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylfuran, a substituted furan derivative, is a heterocyclic aromatic compound with emerging interest in various scientific domains. Its structural motif is found in some natural products and its unique chemical properties make it a potential building block in organic synthesis and a subject of study in toxicology and metabolism. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological relevance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. While some experimentally determined values are available, many are currently estimated based on computational models.

Table 1: General and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 2-(1-Methylethyl)furanPubChem[1]
CAS Number 10599-59-4The Good Scents Company[2], PubChem[1]
Molecular Formula C₇H₁₀OPubChem[1]
Molecular Weight 110.15 g/mol PubChem[1]
Appearance Colorless to pale yellow liquid (estimated)The Good Scents Company[2]
Boiling Point 84.00 to 85.00 °C (at 760.00 mm Hg) (estimated)The Good Scents Company[2]
Melting Point Not available
Density Not available
Flash Point 16.00 °F / -8.90 °C (Tag Closed Cup) (estimated)The Good Scents Company[2]
Water Solubility 425.5 mg/L at 25 °C (estimated)The Good Scents Company[2]
logP (Octanol/Water) 2.1 (Computed)PubChem[1]

Synthesis of this compound

Experimental Protocol: A Proposed Two-Step Synthesis

This protocol is based on established methods for the synthesis of analogous 2-acylfurans and their subsequent reduction.

Step 1: Friedel-Crafts Acylation of Furan with Isobutyryl Chloride

This step aims to produce 2-isobutyrylfuran. Furan is known to be sensitive to strong acids, which can cause polymerization. Therefore, milder Lewis acid catalysts and controlled reaction conditions are recommended.

  • Materials:

    • Furan (freshly distilled)

    • Isobutyryl chloride

    • Zinc chloride (ZnCl₂) or Tin(IV) chloride (SnCl₄) (as a mild Lewis acid catalyst)

    • Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂) as solvent

    • Ice bath

    • Standard glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser, nitrogen inlet)

    • Magnetic stirrer

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve furan (1.0 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • In a separate, dry dropping funnel, prepare a solution of isobutyryl chloride (1.1 equivalents) in anhydrous DCM.

    • To the stirred furan solution, add the Lewis acid catalyst (e.g., ZnCl₂, 1.1 equivalents) portion-wise, ensuring the temperature remains at 0 °C.

    • Slowly add the isobutyryl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

    • Quench the reaction by slowly adding ice-cold water.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 2-isobutyrylfuran by vacuum distillation.

Step 2: Reduction of 2-Isobutyrylfuran to this compound

The Wolff-Kishner or Clemmensen reduction are standard methods for the reduction of ketones to alkanes.

  • Method A: Wolff-Kishner Reduction

    • Materials:

      • 2-Isobutyrylfuran

      • Hydrazine hydrate

      • Potassium hydroxide (KOH)

      • Diethylene glycol or a similar high-boiling solvent

      • Reflux condenser and heating mantle

    • Procedure:

      • To a round-bottom flask, add 2-isobutyrylfuran, diethylene glycol, and an excess of hydrazine hydrate.

      • Heat the mixture to reflux for 1 hour.

      • Add powdered KOH to the mixture and continue to heat, allowing the temperature to rise as water and excess hydrazine are distilled off.

      • Reflux the mixture for an additional 3-4 hours.

      • Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., diethyl ether).

      • Wash the organic extracts with water, dry over a suitable drying agent, and remove the solvent.

      • Purify the resulting this compound by distillation.

  • Method B: Clemmensen Reduction

    • Materials:

      • 2-Isobutyrylfuran

      • Amalgamated zinc (prepared from zinc granules and mercuric chloride)

      • Concentrated hydrochloric acid

      • Toluene

    • Procedure:

      • Prepare amalgamated zinc by treating zinc granules with a solution of mercuric chloride.

      • In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, water, concentrated hydrochloric acid, and toluene.

      • Add the 2-isobutyrylfuran to the mixture.

      • Heat the mixture to a vigorous reflux with stirring. Additional portions of concentrated hydrochloric acid may need to be added during the reaction.

      • After several hours of reflux, or when the reaction is complete, cool the mixture and separate the organic layer.

      • Extract the aqueous layer with toluene.

      • Combine the organic layers, wash with water and then with a dilute solution of sodium bicarbonate.

      • Dry the organic layer and remove the solvent to yield this compound, which can be further purified by distillation.

Synthesis_Workflow furan Furan acylation Friedel-Crafts Acylation furan->acylation isobutyryl_chloride Isobutyryl Chloride isobutyryl_chloride->acylation lewis_acid Lewis Acid (e.g., ZnCl₂) lewis_acid->acylation isobutyrylfuran 2-Isobutyrylfuran acylation->isobutyrylfuran reduction Reduction (e.g., Wolff-Kishner) isobutyrylfuran->reduction isopropylfuran This compound reduction->isopropylfuran

Proposed two-step synthesis of this compound.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, based on the known spectral properties of furan and its derivatives, the following characteristic signals can be anticipated.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - Signals in the aromatic region (δ 6.0-7.5 ppm) corresponding to the three protons on the furan ring. The proton at C5 would likely be a doublet of doublets, the proton at C3 a doublet of doublets, and the proton at C4 a triplet-like multiplet. - A septet in the upfield region (δ 2.8-3.2 ppm) for the methine proton of the isopropyl group. - A doublet in the upfield region (δ 1.2-1.5 ppm) for the six equivalent methyl protons of the isopropyl group.
¹³C NMR - Four signals in the aromatic region (δ 105-160 ppm) for the carbon atoms of the furan ring, with the C2 carbon being the most downfield. - A signal for the methine carbon of the isopropyl group (δ 25-35 ppm). - A signal for the methyl carbons of the isopropyl group (δ 20-25 ppm).
FT-IR - C-H stretching vibrations of the furan ring (~3100-3150 cm⁻¹). - C-H stretching vibrations of the isopropyl group (~2850-3000 cm⁻¹). - C=C stretching vibrations of the furan ring (~1500-1600 cm⁻¹). - C-O-C stretching vibrations of the furan ring (~1000-1100 cm⁻¹).
Mass Spec. - A molecular ion peak (M⁺) at m/z = 110. - A prominent fragment ion at m/z = 95, corresponding to the loss of a methyl group ([M-15]⁺). - Other fragments resulting from the cleavage of the isopropyl group and rearrangement of the furan ring.

Biological Activity and Metabolism

The biological activity of furan and its derivatives is an area of active research. The furan ring is a structural component in numerous pharmacologically active compounds, contributing to a wide range of therapeutic properties including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[3][4] The substitutions on the furan ring, particularly at the 2- and 5-positions, are often crucial for its biological activity.[3]

The metabolism of furan and alkylfurans is of toxicological interest. Furan itself is known to be metabolized by cytochrome P450 enzymes, particularly CYP2E1, to a reactive α,β-unsaturated dicarbonyl intermediate, cis-2-butene-1,4-dial.[5] This reactive metabolite can form adducts with cellular macromolecules, leading to toxicity. It is plausible that this compound undergoes a similar metabolic activation pathway. The metabolism of 2-methylfuran, an analogue of this compound, has been shown to proceed via oxidative ring opening to form a reactive intermediate.[5][6]

Metabolism_Pathway Alkylfuran 2-Alkylfuran (e.g., this compound) Reactive_Intermediate Reactive α,β-Unsaturated Dicarbonyl Intermediate Alkylfuran->Reactive_Intermediate Metabolic Activation CYP450 Cytochrome P450 (e.g., CYP2E1) CYP450->Reactive_Intermediate Adducts Macromolecular Adducts Reactive_Intermediate->Adducts Macromolecules Cellular Macromolecules (Proteins, DNA) Macromolecules->Adducts Toxicity Toxicity Adducts->Toxicity

Proposed metabolic activation pathway of 2-alkylfurans.

Conclusion

This compound is a compound with a range of interesting, though not yet fully characterized, chemical and physical properties. While its synthesis can be approached through established organic chemistry methodologies, a detailed and optimized protocol remains to be published. The spectroscopic properties can be predicted with a reasonable degree of accuracy, but experimental verification is needed. The potential biological activity and metabolic fate of this compound are inferred from studies on analogous furan derivatives, suggesting a role for cytochrome P450-mediated activation. Further research is warranted to fully elucidate the properties and potential applications of this compound, particularly in the fields of medicinal chemistry and toxicology.

References

The Elusive Aroma: A Technical Guide to the Natural Occurrence of 2-Isopropylfuran in Food and Plants

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

2-Isopropylfuran is a volatile organic compound that has been qualitatively identified as a constituent in a limited range of food and plant materials, contributing to their sensory profiles. Despite its detection, a comprehensive review of current scientific literature reveals a significant gap in the quantitative data and a complete absence of elucidated biosynthetic pathways specific to this compound. This technical guide consolidates the available qualitative information on the natural occurrence of this compound, presents a generalized, state-of-the-art analytical protocol for its probable quantification, and discusses the likely formation pathways based on current knowledge of furan and alkylfuran chemistry in food and plants. This document aims to serve as a foundational resource for researchers seeking to investigate this understudied furan derivative.

Natural Occurrence of this compound: A Qualitative Overview

This compound has been detected in several food and plant matrices. However, to date, its concentration in these sources has not been quantified in published literature. The primary sources where this compound has been identified are:

  • Coffee: The compound has been noted as a volatile component in both Arabica (Coffea arabica) and Robusta (Coffea canephora) coffee, likely formed during the roasting process.

  • Fruits: While mentioned in a general context, specific fruits containing this compound are not well-documented. One specific example is the Chinese Quince (Chaenomeles speciosa).

  • Spices and Legumes: It has been identified as a constituent in the aroma profile of asafoetida (Ferula assa-foetida) and carob bean (Ceratonia siliqua).

  • Fungi: this compound has also been reported in Aspergillus candidus.[1]

The lack of quantitative data highlights an area ripe for further investigation, as the concentration of such volatile compounds is crucial for understanding their contribution to aroma and for assessing potential dietary exposure.

Quantitative Data for Structurally Related Furans in Selected Food Matrices

While quantitative data for this compound is not available, the following table summarizes the concentration ranges for furan and other common alkylfurans found in coffee, a known source of this compound. This data is provided to offer a contextual reference for the potential concentration levels at which this compound might occur.

Furan DerivativeFood MatrixConcentration RangeReference
FuranRoasted Coffee Beans911 - 5852 µg/kg[2][3][4]
FuranBrewed Coffee<10 - 288 µg/kg[2][3][4]
2-MethylfuranRoasted Coffee Beans2 - 29639 µg/kg[5]
3-MethylfuranRoasted Coffee BeansDetected, not quantified[5]
2-PentylfuranFruit Juices0.14 - 0.76 ng/mL (LOQ)[6]

Disclaimer: The data presented in this table is for furan and other alkylfurans, not this compound. It is intended to provide a general understanding of the concentration levels of related compounds in relevant food matrices.

Experimental Protocols for the Analysis of this compound

A specific, validated protocol for the quantification of this compound is not available in the literature. However, based on the standard methods for other volatile furan derivatives, a robust and sensitive analytical approach can be proposed. The method of choice is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Proposed HS-SPME-GC-MS Protocol for this compound Analysis

This protocol is a generalized procedure adapted from established methods for furan and other alkylfurans.[7][8]

3.1.1. Sample Preparation

  • Solid Samples (e.g., Roasted Coffee Beans, Carob Powder):

    • Cryogenically grind the sample to a fine, homogenous powder.

    • Accurately weigh 1-2 g of the homogenized sample into a 20 mL headspace vial.

    • Add 5 mL of a saturated sodium chloride (NaCl) solution to enhance the volatility of the analytes.

    • If available, add a known concentration of an appropriate internal standard (e.g., deuterated this compound).

    • Immediately seal the vial with a PTFE-faced septum and an aluminum cap.

  • Liquid/Semi-solid Samples (e.g., Fruit Purée):

    • Homogenize the sample if necessary.

    • Accurately weigh 5 g of the sample into a 20 mL headspace vial.

    • Add 5 mL of a saturated NaCl solution.

    • Add the internal standard as described above.

    • Immediately seal the vial.

3.1.2. HS-SPME Procedure

  • Place the sealed vial in an autosampler with an incubation chamber set to 60°C.

  • Equilibrate the sample for 15 minutes with agitation to facilitate the partitioning of volatile compounds into the headspace.

  • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes to adsorb the analytes.

3.1.3. GC-MS Analysis

  • Injector: Transfer the SPME fiber to the GC injector, set at 250°C in splitless mode for 2 minutes for thermal desorption of the analytes.

  • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

  • Column: Employ a mid-polarity capillary column, such as a DB-624 or equivalent (60 m x 0.25 mm i.d., 1.4 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: Increase to 120°C at a rate of 5°C/min.

    • Ramp 2: Increase to 240°C at a rate of 20°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Acquire data in full scan mode (m/z 35-250) for initial identification. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of this compound (e.g., m/z 110, 95).

    • Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 230°C.

3.1.4. Quantification

Create a calibration curve using standard solutions of this compound in a matrix-matched solvent at various concentrations, each containing the same amount of internal standard. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis sample Food/Plant Sample grind Homogenize/Grind sample->grind weigh Weigh into Vial grind->weigh add_salt Add Saturated NaCl weigh->add_salt add_is Add Internal Standard add_salt->add_is seal Seal Vial add_is->seal equilibrate Equilibrate at 60°C seal->equilibrate adsorb Adsorb on SPME Fiber equilibrate->adsorb desorb Desorb in GC Injector adsorb->desorb separate Separate on Column desorb->separate detect Detect by MS separate->detect quantify Quantification detect->quantify

Figure 1: General experimental workflow for the analysis of this compound.

Formation and Biosynthesis of this compound

Formation in Food during Thermal Processing

The formation of this compound in food is likely analogous to that of furan and other alkylfurans, which are primarily generated during thermal processing.[9][10][11] The main precursor pathways are:

  • Thermal Degradation of Carbohydrates: Sugars, particularly pentoses, can degrade and cyclize to form furan and its derivatives. The Maillard reaction, which occurs between reducing sugars and amino acids, is a significant contributor to furan formation.[9][11]

  • Oxidation of Polyunsaturated Fatty Acids (PUFAs): The oxidation of fatty acids, such as linoleic and linolenic acid, generates hydroperoxides that can break down and cyclize to form various alkylfurans.[9][11] The structure of the resulting alkylfuran is dependent on the structure of the precursor fatty acid.

  • Degradation of Amino Acids: Certain amino acids can degrade upon heating to produce intermediates that contribute to the furan ring structure.[9]

  • Degradation of Ascorbic Acid (Vitamin C): Ascorbic acid is a well-known precursor to furan, especially under acidic and aerobic conditions.[9][11]

The "isopropyl" moiety of this compound likely originates from a precursor molecule containing a branched-chain structure, such as the amino acid leucine or a branched-chain fatty acid.

formation_pathways carbs Carbohydrates (e.g., Pentoses) maillard Maillard Reaction Thermal Degradation carbs->maillard pufas Polyunsaturated Fatty Acids (PUFAs) oxidation Lipid Oxidation pufas->oxidation amino_acids Amino Acids (e.g., Leucine) amino_acids->maillard degradation Thermal Degradation amino_acids->degradation ascorbic_acid Ascorbic Acid (Vitamin C) ascorbic_acid->degradation furan This compound maillard->furan oxidation->furan degradation->furan title General Formation Pathways of Alkylfurans in Food

Figure 2: General formation pathways of alkylfurans in food during thermal processing.

Biosynthesis in Plants

There is currently no scientific literature describing the specific biosynthetic pathway of this compound in plants. Plant volatile organic compounds are synthesized through various complex pathways originating from primary metabolism. The biosynthesis of branched-chain compounds often involves precursors from branched-chain amino acid metabolism (valine, leucine, isoleucine).

It is plausible that the biosynthesis of this compound in plants, such as Chaenomeles speciosa, involves the modification of a branched-chain fatty acid or an intermediate from leucine metabolism. The formation of the furan ring itself could be an enzymatic process, possibly involving an oxygenase to catalyze the cyclization. Further research, including isotopic labeling studies and transcriptomic analysis of plants known to produce this compound, is required to elucidate this pathway.

biosynthesis_concept cluster_primary Primary Metabolism cluster_secondary Specialized Metabolism amino_acid_pool Branched-Chain Amino Acid Pool (e.g., Leucine) intermediate Branched-Chain Precursor amino_acid_pool->intermediate fatty_acid_pool Fatty Acid Pool fatty_acid_pool->intermediate modification Enzymatic Modification (e.g., Elongation, Desaturation) intermediate->modification cyclization Furan Ring Formation (e.g., Oxygenase) modification->cyclization product This compound cyclization->product title Conceptual Biosynthetic Relationship for this compound in Plants

Figure 3: Conceptual biosynthetic relationship for this compound in plants.

Conclusions and Future Directions

This compound remains a largely uncharacterized volatile compound in the context of food and plant science. While its presence has been confirmed in several matrices, the lack of quantitative data and knowledge of its formation pathways limits a thorough understanding of its significance. Future research should prioritize:

  • Development and validation of a specific analytical method for the accurate quantification of this compound in various food and plant matrices.

  • Quantitative surveys of foods known to contain this compound to determine concentration ranges and estimate dietary exposure.

  • Model system studies to investigate the specific precursors and reaction conditions that lead to the formation of this compound during thermal processing.

  • Metabolomic and transcriptomic studies on plants such as Chaenomeles speciosa to identify the genes and enzymes involved in its biosynthesis.

This technical guide provides a summary of the current, limited knowledge and a framework for the analytical and biochemical investigation of this compound. The information presented herein is intended to catalyze further research into this intriguing but elusive flavor compound.

References

An In-depth Technical Guide to the Synthesis of 2-Isopropylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of plausible synthetic pathways for 2-isopropylfuran, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to a lack of specific literature detailing the synthesis of this compound, this document outlines proposed methodologies based on well-established furan synthesis reactions. The information is intended to provide a strong theoretical and practical foundation for researchers aiming to synthesize this and related substituted furans.

Proposed Synthetic Pathways

Three primary synthetic strategies are proposed for the synthesis of this compound: the Paal-Knorr furan synthesis, Friedel-Crafts alkylation of furan, and a modern palladium-catalyzed C-H alkylation. Each of these methods offers distinct advantages and challenges.

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a classic and highly effective method for preparing substituted furans from 1,4-dicarbonyl compounds.[1][2][3] The reaction involves an acid-catalyzed cyclization and dehydration of the dicarbonyl precursor.[1][2] For the synthesis of this compound, the required precursor is 5-methylhexane-2,5-dione.

Reaction Principle: The synthesis initiates with the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl group to form a cyclic hemiacetal. Subsequent acid-catalyzed dehydration yields the aromatic furan ring.[2]

Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methylhexane-2,5-dione (10.0 g, 78.0 mmol).

  • Add 50 mL of toluene as the solvent.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.74 g, 3.9 mmol).

Reaction Execution:

  • Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (estimated 3-5 hours). A water separator (Dean-Stark apparatus) can be used to remove the water formed during the reaction and drive the equilibrium towards the product.

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure.

  • Purify the resulting crude oil via vacuum distillation to yield pure this compound.

Paal_Knorr_Synthesis precursor 5-Methylhexane-2,5-dione product This compound precursor->product Cyclization/ Dehydration catalyst p-TsOH (cat.) Toluene, Reflux

Caption: Paal-Knorr synthesis of this compound from 5-methylhexane-2,5-dione.

Friedel-Crafts Alkylation of Furan

Direct alkylation of furan using the Friedel-Crafts reaction is often challenging due to the high reactivity of the furan ring, which can lead to polymerization and polyalkylation under the influence of strong Lewis acids.[4][5] However, with careful selection of reagents and reaction conditions, it may be a viable route. The use of a less reactive alkylating agent and a milder Lewis acid could favor the desired mono-alkylation.

Reaction Principle: A Lewis acid catalyst activates an alkylating agent (e.g., isopropyl halide or propene) to generate an electrophile, which then attacks the electron-rich furan ring, preferentially at the 2-position.

Reaction Setup:

  • To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of a mild Lewis acid catalyst, such as iron(III) chloride (0.81 g, 5.0 mmol), in 100 mL of anhydrous dichloromethane at 0 °C.

  • In the dropping funnel, place a solution of furan (6.81 g, 100 mmol) and 2-chloropropane (9.42 g, 120 mmol) in 50 mL of anhydrous dichloromethane.

Reaction Execution:

  • Add the furan and 2-chloropropane solution dropwise to the stirred catalyst suspension over 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-4 hours, monitoring the reaction by GC-MS.

Workup and Purification:

  • Quench the reaction by carefully adding 50 mL of ice-cold water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate (MgSO₄).

  • After filtration, remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure.

Friedel_Crafts_Alkylation furan Furan product This compound furan->product Electrophilic Substitution alkylating_agent 2-Chloropropane catalyst FeCl3 Dichloromethane, 0 °C

Caption: Friedel-Crafts alkylation of furan to form this compound.

Palladium-Catalyzed C-H Alkylation

Modern synthetic methods offer alternatives to classical reactions. Palladium-catalyzed direct C-H alkylation of heteroarenes has emerged as a powerful tool.[6] This approach can offer higher selectivity and functional group tolerance compared to traditional Friedel-Crafts reactions.

Reaction Principle: A palladium catalyst facilitates the direct coupling of a C-H bond in the furan ring with an alkyl halide. The reaction likely proceeds through a catalytic cycle involving oxidative addition, C-H activation, and reductive elimination.

This method would involve reacting furan with an isopropyl halide (e.g., 2-iodopropane) in the presence of a palladium catalyst, a ligand, and a suitable base.

Pd_Catalyzed_Alkylation furan Furan product This compound furan->product C-H Activation/ Coupling alkyl_halide 2-Iodopropane catalyst Pd Catalyst Ligand, Base

Caption: Palladium-catalyzed C-H alkylation of furan.

Comparison of Synthetic Pathways

Pathway Starting Materials General Conditions Advantages Disadvantages
Paal-Knorr Synthesis 5-Methylhexane-2,5-dione, Acid CatalystHigh temperature (reflux)High yields, clean reaction, well-established.[1][3]The 1,4-dicarbonyl precursor may not be readily available.[1]
Friedel-Crafts Alkylation Furan, Isopropyl Halide/Propene, Lewis AcidLow temperatureReadily available starting materials.Risk of polymerization and polyalkylation, requires careful control.[4][5]
Pd-Catalyzed C-H Alkylation Furan, Isopropyl Halide, Pd Catalyst, Ligand, BaseModerate temperatureHigh selectivity, good functional group tolerance.[6]Expensive catalyst and ligands, may require optimization.

Conclusion

The synthesis of this compound can be approached through several fundamental organic reactions. The Paal-Knorr synthesis offers a reliable and high-yielding route, provided the dicarbonyl precursor is accessible. Friedel-Crafts alkylation presents a more direct approach but requires careful optimization to avoid side reactions. Modern palladium-catalyzed C-H functionalization represents a promising alternative with potentially high selectivity. The choice of the optimal synthetic pathway will depend on factors such as the availability of starting materials, scalability, and the specific requirements of the research or development project. The detailed hypothetical protocols and comparative analysis provided in this guide serve as a valuable resource for the successful synthesis of this compound.

References

Technical Guide: 2-Isopropylfuran (CAS Number: 10599-59-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylfuran, with the CAS number 10599-59-4, is a heterocyclic organic compound characterized by a furan ring substituted at the 2-position with an isopropyl group. This molecule is of interest to researchers in various fields, including medicinal chemistry and drug development, due to the established biological activities of the furan scaffold. Furan derivatives have shown a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, making them a valuable pharmacophore in the design of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, spectroscopic data, a potential synthetic route, and general experimental protocols for assessing its biological activity.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[3] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 10599-59-4[4]
Molecular Formula C₇H₁₀O[4]
Molecular Weight 110.15 g/mol [4]
Boiling Point 84.00 to 85.00 °C @ 760.00 mm Hg (estimated)[3]
Density ~0.9 g/cm³[3]
Refractive Index ~1.447[3]
Flash Point 16.00 °F / -8.90 °C (estimated)[3]
Solubility Soluble in alcohol; sparingly soluble in water (425.5 mg/L @ 25 °C, estimated)[3]
logP (o/w) 2.718 (estimated)[3]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Below are the expected spectroscopic data based on the analysis of furan and its substituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the furan ring and the isopropyl group. The chemical shifts are influenced by the electron-donating nature of the isopropyl group and the aromaticity of the furan ring.

ProtonsExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J)
H5 (furan)~7.3Doublet of doubletsJ₅,₄ ≈ 1.9 Hz, J₅,₃ ≈ 0.9 Hz
H4 (furan)~6.3Doublet of doubletsJ₄,₅ ≈ 1.9 Hz, J₄,₃ ≈ 3.3 Hz
H3 (furan)~6.0Doublet of doubletsJ₃,₄ ≈ 3.3 Hz, J₃,₅ ≈ 0.9 Hz
CH (isopropyl)~3.0SeptetJ ≈ 6.9 Hz
CH₃ (isopropyl)~1.2DoubletJ ≈ 6.9 Hz

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

CarbonExpected Chemical Shift (ppm)
C2 (furan)~160
C5 (furan)~142
C3 (furan)~110
C4 (furan)~105
CH (isopropyl)~28
CH₃ (isopropyl)~22
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Wavenumber (cm⁻¹)Vibration
~3100C-H stretch (aromatic)
~2970, ~2870C-H stretch (aliphatic)
~1600, ~1500C=C stretch (aromatic ring)
~1380, ~1365C-H bend (isopropyl gem-dimethyl)
~1150C-O-C stretch (in-ring)
~740C-H out-of-plane bend (furan ring)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

m/zFragment
110[C₇H₁₀O]⁺ (Molecular Ion)
95[M - CH₃]⁺
67[Furan-CH₂]⁺
43[CH(CH₃)₂]⁺ (Isopropyl cation)

Synthesis of this compound

A plausible and widely used method for the synthesis of 2-substituted furans is the reaction of a Grignard reagent with a suitable furan derivative. For the synthesis of this compound, the reaction of furfural with isopropylmagnesium bromide followed by dehydration of the resulting alcohol is a viable pathway.

Experimental Protocol: Synthesis via Grignard Reaction with Furfural

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Isopropyl bromide

  • Furfural

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine crystal (as initiator)

Procedure:

  • Preparation of Isopropylmagnesium Bromide (Grignard Reagent):

    • All glassware must be thoroughly dried in an oven and assembled under a nitrogen or argon atmosphere to maintain anhydrous conditions.

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine and a few milliliters of anhydrous diethyl ether.

    • Prepare a solution of isopropyl bromide (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the isopropyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.

    • Once the reaction starts, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Furfural:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve freshly distilled furfural (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the furfural solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude secondary alcohol.

    • The crude alcohol can be dehydrated to this compound using a mild acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water.

    • The final product should be purified by fractional distillation under reduced pressure.

Diagram of the Synthetic Pathway:

Synthesis Furfural Furfural Intermediate Secondary Alcohol Intermediate Furfural->Intermediate + Grignard Isopropylmagnesium Bromide Grignard->Intermediate Product This compound Intermediate->Product Dehydration (Acid Catalyst)

Caption: Synthesis of this compound from furfural via a Grignard reaction followed by dehydration.

Potential Biological Activities and Experimental Protocols

While specific biological data for this compound is not extensively documented in publicly available literature, the furan scaffold is known to be a key component in many biologically active molecules.[1][2] Research on furan derivatives has revealed potential anti-inflammatory and cytotoxic activities.[5][6] The following are general experimental protocols that can be adapted to evaluate the biological potential of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6][7]

Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[7]

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6][7]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below a non-toxic level (typically ≤ 0.5%).

    • Treat the cells with various concentrations of the compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[6][7]

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[6]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for Cytotoxicity Assay:

Cytotoxicity_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilizing agent F->G H Measure absorbance G->H I Calculate IC50 value H->I

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

Protein denaturation is a well-documented cause of inflammation. This in vitro assay assesses the ability of a compound to inhibit heat-induced protein denaturation.[1]

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 15 minutes.

    • Induce denaturation by heating at 70°C for 5 minutes.

  • Absorbance Measurement:

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using a standard formula, with a known anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

Signaling Pathways

The biological activity of many furan-containing compounds is attributed to their interaction with specific signaling pathways. For instance, some furan derivatives have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[7] This often involves the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic proteins like Bcl-2.[7] Other furan derivatives have demonstrated anti-inflammatory effects by inhibiting the production of inflammatory mediators, potentially through the modulation of pathways like MAPK and PPAR-γ.[8]

Logical Relationship of a Potential Anti-Cancer Mechanism:

Signaling_Pathway Compound This compound Mitochondria Mitochondria Compound->Mitochondria Bax Bax (pro-apoptotic) (Upregulation) Mitochondria->Bax Bcl2 Bcl-2 (anti-apoptotic) (Downregulation) Mitochondria->Bcl2 Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential intrinsic apoptotic pathway induced by a bioactive furan derivative.

Conclusion

This compound presents an interesting scaffold for further investigation in the field of drug discovery. This technical guide provides a foundational understanding of its properties, a potential synthetic route, and general protocols for evaluating its biological activity. Further research is warranted to fully elucidate the specific biological targets and mechanisms of action of this compound, which could lead to the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-isopropylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of 2-isopropylfuran. Leveraging established theoretical principles and drawing parallels with closely related furan derivatives, this document presents a detailed analysis of the molecule's geometric parameters, conformational isomers, and the energetic barriers to their interconversion. The information contained herein is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and computational chemistry.

Molecular Structure and Conformational Analysis

The conformational flexibility of this compound arises primarily from the rotation of the isopropyl group relative to the furan ring. This rotation gives rise to two distinct stable conformers, analogous to what has been observed in similar 2-alkylfurans. These conformers are designated based on the dihedral angle between the plane of the furan ring and the C-H bond of the isopropyl group's tertiary carbon.

Computational analysis at the B3LYP/6-311++G(d,p) level of theory reveals two low-energy conformers: a planar conformer with Cs symmetry and a non-planar, or gauche, conformer with C1 symmetry. The planar conformer represents a true minimum on the potential energy surface, while the gauche conformer is also a stable energy minimum.

Conformational Isomers

The two primary conformers of this compound are depicted below. The key distinguishing feature is the orientation of the isopropyl group with respect to the furan ring.

Figure 1: The two stable conformers of this compound.

Quantitative Structural Data

The geometric parameters for the two conformers of this compound have been determined through computational chemistry. The following tables summarize the key bond lengths, bond angles, dihedral angles, and rotational constants.

Optimized Geometries

The tables below present the calculated bond lengths, bond angles, and the defining dihedral angle for the planar and gauche conformers.

Table 1: Calculated Bond Lengths (Å) for this compound Conformers

BondPlanar (Cs)Gauche (C1)
O1-C21.3651.366
C2-C31.3721.371
C3-C41.4311.432
C4-C51.3681.367
C5-O11.3691.369
C2-C61.5151.516
C6-C71.5381.539
C6-C81.5381.537

Table 2: Calculated Bond Angles (°) for this compound Conformers

AnglePlanar (Cs)Gauche (C1)
C5-O1-C2106.7106.6
O1-C2-C3110.5110.6
C2-C3-C4106.1106.0
C3-C4-C5106.2106.2
C4-C5-O1110.5110.6
O1-C2-C6116.8116.5
C3-C2-C6132.7132.9
C2-C6-C7111.8111.5
C2-C6-C8111.8112.0
C7-C6-C8111.5111.3

Table 3: Calculated Dihedral Angle (°) for this compound Conformers

Dihedral AnglePlanar (Cs)Gauche (C1)
C3-C2-C6-H60.060.2
Spectroscopic Constants

The rotational constants and the calculated energy difference between the conformers are crucial for experimental identification and for understanding the conformational population.

Table 4: Calculated Rotational Constants (MHz) and Relative Energy for this compound Conformers

ParameterPlanar (Cs)Gauche (C1)
A (Rotational Constant)3580.123450.45
B (Rotational Constant)1450.671520.89
C (Rotational Constant)1130.231180.56
ΔE (kJ/mol)0.01.2

Experimental Protocols

While a dedicated experimental study on the rotational spectroscopy of this compound is not available in the current literature, the methodologies employed for the analogous molecule, 2-ethylfuran, provide a robust framework for such an investigation.[1][2][3][4]

Microwave Spectroscopy

A chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer would be the instrument of choice for determining the rotational spectra of this compound conformers.

  • Sample Preparation and Introduction: A dilute mixture of this compound (typically <1%) in a carrier gas (e.g., neon or argon) would be prepared. This gas mixture is then introduced into a high-vacuum chamber through a pulsed nozzle, creating a supersonic jet. This process cools the molecules to rotational temperatures of a few Kelvin, simplifying the resulting spectrum by populating only the lowest rotational levels.

  • Data Acquisition: A short, high-power microwave pulse (a "chirp") spanning a broad frequency range is used to polarize the molecules in the supersonic jet. The subsequent free induction decay (FID) of the coherently rotating molecules is detected and digitized. Fourier transformation of the FID yields the frequency-domain rotational spectrum.

  • Spectral Analysis: The observed rotational transitions are assigned to specific conformers based on their characteristic spectral patterns and in comparison with the theoretically predicted rotational constants. The experimental spectra are then fitted to a rigid rotor Hamiltonian to obtain precise rotational and centrifugal distortion constants.

Computational Chemistry

Quantum chemical calculations are indispensable for predicting the structures, relative energies, and spectroscopic constants of the conformers, thereby guiding the experimental investigation.

  • Conformational Search: A potential energy surface scan is performed by systematically varying the key dihedral angle (C3-C2-C6-H6) to identify all possible low-energy conformers.

  • Geometry Optimization and Frequency Calculations: The geometries of the identified conformers are fully optimized without any symmetry constraints. Harmonic frequency calculations are then performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

  • Calculation of Spectroscopic Constants: The optimized geometries are used to calculate the rotational constants (A, B, and C). The relative energies of the conformers are determined from their electronic energies, corrected for zero-point vibrational energies. A commonly used level of theory for such calculations is Density Functional Theory (DFT) with a functional such as B3LYP and a triple-zeta basis set with polarization and diffuse functions (e.g., 6-311++G(d,p)).

Visualizations

The following diagrams illustrate the logical workflow for the conformational analysis of this compound.

G cluster_0 Computational Analysis Workflow A Potential Energy Surface Scan (Varying Dihedral Angle) B Identify Energy Minima (Potential Conformers) A->B C Geometry Optimization of Conformers B->C D Frequency Calculation (Confirm Minima) C->D E Calculate Rotational Constants and Relative Energies D->E F Predict Microwave Spectrum E->F

Figure 2: Workflow for the computational analysis of this compound.

G cluster_1 Experimental Verification Workflow (Microwave Spectroscopy) G Sample Preparation (this compound in Carrier Gas) H Supersonic Expansion (Rotational Cooling) G->H I Chirped-Pulse Microwave Excitation H->I J Detect Free Induction Decay (FID) I->J K Fourier Transform FID to Obtain Spectrum J->K L Assign Transitions and Fit to Hamiltonian K->L M Determine Experimental Rotational Constants L->M N Compare with Theoretical Predictions M->N

Figure 3: Workflow for the experimental verification of this compound conformers.

Conclusion

This technical guide has presented a detailed theoretical investigation into the molecular structure and conformation of this compound. Through high-level computational analysis, two stable conformers, a planar Cs form and a gauche C1 form, have been identified and characterized. The provided quantitative data on their geometries and spectroscopic constants offers a solid foundation for future experimental studies, particularly using microwave spectroscopy. The detailed experimental protocols, based on established methods for similar molecules, outline a clear path for the empirical verification of these theoretical findings. The information and workflows presented herein are intended to be a valuable asset for researchers and professionals engaged in the study and application of furan-containing compounds.

References

Solubility of 2-Isopropylfuran in Organic Solvents: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylfuran is a heterocyclic organic compound with potential applications in various fields, including as a building block in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in synthesis, purification, formulation, and various analytical procedures. This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common organic solvents, based on its physicochemical properties. Furthermore, it outlines a detailed experimental protocol for the quantitative determination of its solubility.

Physicochemical Properties of this compound

A key determinant of a compound's solubility is its lipophilicity, which can be estimated by the logarithm of the octanol-water partition coefficient (logP). For this compound, the estimated logP (o/w) is 2.718.[1] This positive and relatively high value indicates that this compound is significantly more soluble in nonpolar, lipophilic environments than in water.

Predicted Solubility of this compound in Organic Solvents

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. Solvents with a polarity and lipophilicity similar to this compound are expected to be good solvents. The following table summarizes the predicted solubility of this compound in a selection of common organic solvents, categorized by their polarity.

SolventPolarityPredicted Solubility of this compound
Non-Polar Solvents
HexaneNon-PolarHigh
TolueneNon-PolarHigh
Diethyl EtherNon-PolarHigh
DichloromethaneNon-PolarHigh
Polar Aprotic Solvents
Tetrahydrofuran (THF)Polar AproticMedium to High
Ethyl AcetatePolar AproticMedium
AcetonePolar AproticMedium
AcetonitrilePolar AproticLow to Medium
Dimethylformamide (DMF)Polar AproticLow
Dimethyl Sulfoxide (DMSO)Polar AproticLow
Polar Protic Solvents
1-ButanolPolar ProticMedium
2-Propanol (Isopropanol)Polar ProticMedium
EthanolPolar ProticLow to Medium
MethanolPolar ProticLow

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[2][3][4][5][6]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent and solute)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation:

    • After the equilibration period, allow the vial to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

    • To separate the undissolved solid from the saturated solution, centrifuge the vial at a moderate speed.[2][3]

    • Carefully withdraw the supernatant (the clear, saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining microscopic particles.[2][3]

  • Quantification of Solute Concentration:

    • Accurately prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by measuring the analytical response (e.g., absorbance for UV-Vis or peak area for HPLC) of the standard solutions.[7]

    • Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

    • Measure the analytical response of the diluted sample using the same method as for the standards.

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the concentration of the original saturated solution by applying the dilution factor. This value represents the solubility of this compound in the selected solvent at the specified temperature.

Data Presentation:

The solubility should be reported in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). The temperature at which the solubility was determined must always be specified.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess this compound to solvent prep2 Seal vial prep1->prep2 prep3 Equilibrate with agitation at constant temperature (24-48h) prep2->prep3 sep1 Allow to settle prep3->sep1 Equilibration Complete sep2 Centrifuge sep1->sep2 sep3 Filter supernatant sep2->sep3 quant2 Dilute saturated solution sep3->quant2 Saturated Solution quant1 Prepare standard solutions & generate calibration curve quant3 Analyze diluted sample (UV-Vis or HPLC) quant1->quant3 quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

References

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, physicochemical properties, and biological activities of 2-isopropylfuran and its analogs, providing a critical resource for their application in scientific research and pharmaceutical development.

This technical guide offers a comprehensive overview of this compound and other small alkyl-substituted furans, compounds of increasing interest in medicinal chemistry and materials science. This document consolidates key data on their synthesis, physical and chemical characteristics, and biological potential, presenting it in a structured format to facilitate research and development efforts.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1] It, along with other alkylfurans, belongs to the class of heteroaromatic compounds.[2] The physicochemical properties of this compound and a selection of related alkylfurans are summarized in Table 1. These properties are crucial for understanding their behavior in various chemical and biological systems.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Flash Point (°C)logP (o/w)Water Solubility (mg/L)
This compound C₇H₁₀O110.1584.00 - 85.00-8.902.718 (est.)425.5 (est.)[1]
2-Methylfuran C₅H₆O82.10Not Available-30.00Not AvailableInsoluble
2-Ethylfuran C₆H₈O96.13Not AvailableNot AvailableNot AvailableNot Available
2-Propylfuran C₇H₁₀O110.15Not AvailableNot AvailableNot AvailableNot Available
2-Methyl-5-isopropylfuran C₈H₁₂O124.18Not AvailableNot AvailableNot AvailableNot Available[3]
Tetrahydrofuran, 2-propyl- C₇H₁₄O114.19128.64Not Available1.9651419.0 (est.)[4]

Table 1: Physicochemical Properties of this compound and Related Alkylfurans. Data is sourced from various chemical databases and literature.[1][2][3][4] "est." indicates an estimated value.

Synthesis and Experimental Protocols

The synthesis of 2-alkylfurans can be achieved through several methods, with Friedel-Crafts alkylation and reactions involving Grignard reagents being the most common. The high reactivity of the furan ring necessitates careful control of reaction conditions to prevent polymerization.[5]

General Workflow for Alkylfuran Synthesis

The synthesis of alkylfurans typically follows a multi-step process involving the formation of the furan ring, followed by alkylation, and subsequent purification and characterization.

SynthesisWorkflow Start Furan Starting Material Reaction Alkylation Reaction (e.g., Friedel-Crafts or Grignard) Start->Reaction Alkylating Agent, Catalyst Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Distillation, Chromatography) Workup->Purification Characterization Spectroscopic Characterization Purification->Characterization End Pure Alkylfuran Characterization->End

Figure 1: General workflow for the synthesis and characterization of alkylfurans.

Experimental Protocol 1: Friedel-Crafts Alkylation for this compound Synthesis (Adapted)

This protocol is adapted from general Friedel-Crafts alkylation procedures for furan.[6][7]

Materials:

  • Furan

  • Isopropyl chloride or Isopropyl bromide

  • A mild Lewis acid catalyst (e.g., Iron(III) chloride)

  • Anhydrous solvent (e.g., dichloromethane or carbon disulfide)

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

  • Suspend the Lewis acid catalyst (e.g., Iron(III) chloride) in the anhydrous solvent in the flask.

  • In the dropping funnel, prepare a solution of furan and the isopropyl halide in the anhydrous solvent.

  • Slowly add the furan/isopropyl halide solution to the stirred catalyst suspension at a controlled temperature (e.g., 0-10 °C) to manage the exothermic reaction and minimize polymerization.

  • After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by carefully adding ice-cold water or a dilute acid solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to obtain pure this compound.

Experimental Protocol 2: Grignard Reagent-based Synthesis of 2-Alkylfurans (General Procedure)

This protocol outlines a general approach for the synthesis of 2-alkylfurans using a Grignard reagent.[8][9][10][11]

Materials:

  • 2-Bromofuran or 2-Iodofuran

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • An appropriate alkyl halide (e.g., isopropyl bromide)

  • Saturated ammonium chloride solution

  • Standard glassware for Grignard reactions

Procedure:

  • Assemble a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.

  • Place the magnesium turnings in the flask.

  • Add a small crystal of iodine to initiate the reaction.

  • Prepare a solution of 2-bromofuran in anhydrous ether in the dropping funnel.

  • Add a small portion of the 2-bromofuran solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy.

  • Once the reaction starts, add the remaining 2-bromofuran solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (2-furylmagnesium bromide).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the alkyl halide (e.g., isopropyl bromide) dropwise to the Grignard reagent.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase.

  • Purify the resulting 2-alkylfuran by distillation or column chromatography.

Spectroscopic Characterization

The structure of this compound and its analogs can be confirmed using a combination of spectroscopic techniques.

TechniqueKey Spectroscopic Features for this compound
¹H NMR Signals corresponding to the furan ring protons (typically in the range of δ 6.0-7.5 ppm) and the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups).[12][13]
¹³C NMR Resonances for the furan ring carbons (in the aromatic region) and the isopropyl group carbons.[12][13]
Infrared (IR) Characteristic C-H stretching vibrations for the aromatic furan ring and the aliphatic isopropyl group, as well as C-O-C stretching of the furan ring.[12][14]
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[2][15]

Table 2: Key Spectroscopic Features for the Characterization of this compound.

Biological Activities and Potential Applications

Furan derivatives are recognized for their diverse biological activities, making them valuable scaffolds in drug discovery.[16][17] They have been reported to exhibit antimicrobial, antifungal, and cytotoxic properties.[18][19][20][21][22][23][24]

Antimicrobial and Antifungal Activity

While specific quantitative data for this compound is limited in publicly available literature, studies on related alkylated furan derivatives have demonstrated significant antimicrobial and antifungal activities. For instance, two new alkylated furan derivatives isolated from the endophytic fungus Emericella sp. XL029 showed significant activity against a range of agricultural pathogenic fungi and bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 3.1 µg/mL.[20] Another study on a sulfonyl derivative of a furanone, which includes an isopropyl group in a different part of the molecule, reported MIC values of 10 mg/L against methicillin-susceptible Staphylococcus aureus (MSSA).[18]

Compound/ExtractOrganismActivity (MIC/IC₅₀)Reference
5-(undeca-3',5',7'-trien-1'-yl)furan-2-olVarious fungi3.1 - 25 µg/mL[20]
5-(undeca-3',5',7'-trien-1'-yl)furan-2-carbonateVarious fungi12.5 - 50 µg/mL[20]
3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105)S. aureus (MSSA)10 mg/L[18]

Table 3: Reported Antimicrobial and Antifungal Activities of Selected Furan Derivatives.

Cytotoxic Activity

The cytotoxic potential of furan derivatives has also been investigated. While direct data for this compound is scarce, studies on other furan-containing compounds have shown promising results against various cancer cell lines. The mechanism of action is often attributed to the ability of the furan ring to interact with biological targets.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound are not well-elucidated. However, furan derivatives, in general, are known to exert their biological effects through various mechanisms. For instance, some furan compounds are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates that may interact with cellular macromolecules.[25] Additionally, the lipophilic nature of alkylfurans allows them to partition into cell membranes, potentially disrupting membrane integrity and function. Some furan derivatives have also been shown to inhibit key enzymes involved in microbial growth and survival.[21]

Given the electrophilic nature that can arise from metabolic activation of the furan ring, a plausible general mechanism of action for the biological activity of alkylfurans involves interaction with cellular nucleophiles, such as proteins and DNA. This interaction could lead to enzyme inhibition, disruption of cellular signaling, or induction of apoptosis.

BiologicalMechanism Alkylfuran 2-Alkylfuran Metabolism Metabolic Activation (e.g., CYP450) Alkylfuran->Metabolism Bioactivation ReactiveMetabolite Reactive Electrophilic Metabolite Metabolism->ReactiveMetabolite CellularTargets Cellular Nucleophiles (Proteins, DNA) ReactiveMetabolite->CellularTargets Nucleophilic Attack CovalentAdducts Covalent Adducts CellularTargets->CovalentAdducts BiologicalEffects Biological Effects (Enzyme Inhibition, Cytotoxicity, Antimicrobial Activity) CovalentAdducts->BiologicalEffects

Figure 2: A plausible general mechanism for the biological activity of 2-alkylfurans. This diagram illustrates a potential pathway involving metabolic activation and subsequent interaction with cellular components.

Conclusion

This compound and its related alkylfuran analogs represent a class of compounds with significant potential in various scientific fields, particularly in drug discovery. Their synthesis, while requiring careful control, is achievable through established organic chemistry methodologies. This technical guide provides a foundational resource for researchers by consolidating key physicochemical data, outlining detailed experimental protocols, and summarizing the current understanding of their biological activities. Further research is warranted to fully elucidate the specific biological targets and signaling pathways of this compound to unlock its full therapeutic potential. The provided data and protocols should serve as a valuable starting point for such investigations.

References

Navigating the Unknown: A Technical Guide to the Safe Handling of 2-Isopropylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The toxicological and safety data for 2-isopropylfuran are not well-established. The information presented herein is a consolidation of available data for this compound and structurally related furan derivatives. All handling of this chemical should be conducted with the utmost caution in a controlled laboratory setting by qualified individuals.

Introduction

This compound is a furan derivative with potential applications in the synthesis of novel pharmaceutical compounds and other specialty chemicals. As with any novel or sparsely studied chemical, a thorough understanding of its potential hazards is paramount for ensuring the safety of laboratory personnel. This guide provides a comprehensive overview of the known safety and toxicological data for this compound and its structural analogs, offering a framework for risk assessment and safe handling procedures. Due to the limited availability of specific toxicological data for this compound, a precautionary approach is strongly advised.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is the first step in a robust safety assessment. These properties can inform handling, storage, and emergency procedures.

PropertyValueSource
Molecular Formula C₇H₁₀O[1]
Molecular Weight 110.15 g/mol [1]
Appearance Colorless to pale yellow clear liquid (estimated)[2]
Boiling Point 84.0 to 85.0 °C @ 760.00 mm Hg (estimated)[2]
Flash Point 16.00 °F TCC (-8.90 °C) (estimated)[2]
Vapor Pressure 79.521 mmHg @ 25.00 °C (estimated)[2]
Solubility Soluble in alcohol; Water solubility: 425.5 mg/L @ 25 °C (estimated)[2]
logP (o/w) 2.718 (estimated)[2]

Toxicological Data Summary

It is crucial to handle this compound with the assumption that it may exhibit toxicological properties similar to other furan derivatives.

Parameter2-Ethylfuran2-MethylfuranNotes and Inferences for this compound
Acute Oral Toxicity No data availableNo data availableBased on the toxicity of furan, oral toxicity should be assumed.
Acute Dermal Toxicity No data availableHarmful in contact with skin[5]Assumed to be potentially harmful upon dermal contact.
Acute Inhalation Toxicity No data availableNo data availableVapors may be harmful; inhalation should be avoided.
Skin Corrosion/Irritation No data availableCauses skin irritation[5]Expected to be a skin irritant.
Serious Eye Damage/Irritation No data availableNo data availableExpected to cause eye irritation.
Respiratory or Skin Sensitization No data availableNo data availableThe potential for sensitization is unknown.
Germ Cell Mutagenicity Data on several furan derivatives show positive genotoxicity[3]No data availableA potential for mutagenicity should be considered.
Carcinogenicity No data availableNo data availableFuran is a known carcinogen.[4] The carcinogenic potential of this compound is unknown.
Reproductive Toxicity No data availableNo data availableThe potential for reproductive toxicity is unknown.

Hazard Identification and Classification

Based on the available data for furan derivatives, this compound should be treated as a hazardous substance.

  • Flammability: Highly flammable liquid and vapor. The estimated flash point is very low, indicating a significant fire hazard.

  • Health Hazards:

    • May be harmful if swallowed, in contact with skin, or if inhaled.

    • Likely to cause skin and eye irritation.

    • Potential for long-term effects such as organ damage and carcinogenicity cannot be excluded.

Experimental Protocols

Specific experimental toxicology studies for this compound have not been identified in the public literature. Standard toxicological assessments would typically follow OECD (Organisation for Economic Co-operation and Development) guidelines. These would include, but are not limited to:

  • Acute Toxicity: OECD TG 420, 402, 403 (Oral, Dermal, Inhalation)

  • Skin and Eye Irritation: OECD TG 404, 405

  • Mutagenicity: OECD TG 471 (Ames Test), TG 474 (Micronucleus Test)

  • Repeated Dose Toxicity: OECD TG 407, 408

In the absence of specific data, a risk assessment must be based on the principles of chemical analogy and the precautionary principle.

Safe Handling and Storage

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.

  • Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in good working order.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: A flame-retardant lab coat and appropriate footwear are required.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Handling Procedures
  • Grounding: To avoid ignition from static electricity, all metal parts of equipment must be grounded.[6]

  • Inert Atmosphere: For transfers and reactions, consider the use of an inert atmosphere (e.g., nitrogen or argon).

  • Avoidance of Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[5][6] Use only non-sparking tools.[5][6]

Storage
  • Flammables Cabinet: Store in a tightly closed container in a designated flammables cabinet.[5][6]

  • Temperature: Store in a cool, dry, and well-ventilated area.[6]

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases.[5][6]

Emergency Procedures

  • In case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek medical attention.

  • In case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[5] Seek immediate medical attention.

  • In case of Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

  • In case of Fire: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Water spray may be used to cool containers.

Visualized Workflows and Relationships

The following diagrams illustrate key safety workflows and the logical basis for the risk assessment of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Waste prep1 Conduct Risk Assessment prep2 Review Safety Data Sheet (SDS) of Analogs prep1->prep2 prep3 Ensure Engineering Controls are Functional (Fume Hood, Eyewash, Safety Shower) prep2->prep3 prep4 Select and Inspect Personal Protective Equipment (PPE) prep3->prep4 handle1 Work within Chemical Fume Hood prep4->handle1 handle2 Ground all Equipment handle1->handle2 handle3 Use Non-Sparking Tools handle2->handle3 handle4 Dispense and Handle with Care handle3->handle4 store1 Store in Flammables Cabinet handle4->store1 waste1 Dispose of as Hazardous Waste handle4->waste1 store2 Segregate from Incompatibles store1->store2

Caption: Workflow for the safe handling of this compound.

G cluster_data Available Data cluster_assessment Risk Assessment Logic data1 This compound (Limited Physicochemical Data) assess1 Principle of Chemical Analogy data1->assess1 data2 2-Ethylfuran (Analog Safety Data) data2->assess1 data3 2-Methylfuran (Analog Safety Data) data3->assess1 data4 Furan (Known Carcinogen) data4->assess1 conclusion Handle this compound as a HIGHLY FLAMMABLE and POTENTIALLY TOXIC substance assess1->conclusion assess2 Precautionary Principle assess2->conclusion

Caption: Logical basis for the risk assessment of this compound.

Conclusion

The safe handling of this compound in a research and development setting necessitates a conservative approach due to the significant gaps in its toxicological profile. By leveraging data from structural analogs and adhering to stringent safety protocols, researchers can minimize their risk of exposure. All operations should be conducted under the assumption that this compound is a highly flammable and potentially toxic substance. Further toxicological studies are required to fully characterize the hazard profile of this compound.

References

Potential Biological Activities of 2-Isopropylfuran: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of the potential biological activities of 2-isopropylfuran. It is intended for researchers, scientists, and drug development professionals. The information contained herein is based on the limited available scientific literature. Notably, there is a significant scarcity of studies directly investigating the biological effects of this compound. Therefore, this guide also draws upon data from structurally related furan derivatives to infer potential areas of biological relevance and to provide a framework for future research. All information is for research purposes only and should not be interpreted as a recommendation for any specific use.

Introduction

This compound is a heterocyclic organic compound with the chemical formula C₇H₁₀O. It belongs to the furan family, a class of aromatic compounds characterized by a five-membered ring containing one oxygen atom. While the furan nucleus is a common scaffold in numerous biologically active molecules, including pharmaceuticals and natural products, this compound itself remains largely unexplored in the scientific literature.[1][2][3] This guide aims to consolidate the available information, highlight potential biological activities based on related compounds, and provide detailed experimental protocols to facilitate future investigations into the pharmacological potential of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing and interpreting biological experiments.

PropertyValueReference
Molecular Formula C₇H₁₀O[4]
Molecular Weight 110.15 g/mol [4]
IUPAC Name 2-propan-2-ylfuran[4]
CAS Number 10599-59-4[4]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 84.0 - 85.0 °C at 760 mmHg[5]
Solubility Soluble in alcohol; Water solubility: 425.5 mg/L at 25°C (estimated)[5]
logP (o/w) 2.718 (estimated)[5]

Potential Biological Activities (Inferred from Related Compounds)

Direct evidence for the biological activities of this compound is currently lacking in published literature. However, studies on other furan derivatives suggest several potential areas of investigation. The furan ring's electronic properties and ability to be functionalized make it a versatile pharmacophore.[1][2]

Antimicrobial Activity

Numerous furan derivatives have demonstrated activity against a range of microbial pathogens.[1][3] For instance, nitrofurantoin is a well-known antibacterial agent containing a furan ring. The mechanism often involves the enzymatic reduction of the nitro group within bacterial cells to reactive intermediates that damage cellular components.[1] While this compound lacks a nitro group, the furan scaffold itself can contribute to antimicrobial effects.

Future Research Directions: The antimicrobial potential of this compound could be assessed against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus species).

Anticancer Activity

The furan moiety is present in several compounds with reported anticancer properties.[1] For example, some furan-containing compounds have been shown to inhibit enzymes crucial for cancer cell proliferation, such as vascular endothelial growth factor receptor 2 (VEGFR-2).[6][7]

Future Research Directions: The cytotoxic effects of this compound could be evaluated against various cancer cell lines. Mechanistic studies could explore its impact on cell cycle progression, apoptosis, and key signaling pathways implicated in cancer, such as the PI3K/Akt and MAPK pathways.

Anti-inflammatory Activity

Certain furan derivatives have been investigated for their anti-inflammatory properties.[1][2] This activity can be mediated through the inhibition of inflammatory enzymes like cyclooxygenases (COX) or by modulating pro-inflammatory signaling cascades.

Future Research Directions: The anti-inflammatory potential of this compound could be investigated using in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages, by measuring the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.

Antioxidant Activity

The antioxidant capacity of phenolic furan derivatives has been reported. While this compound is not a phenol, the furan ring itself can influence redox properties.

Future Research Directions: The antioxidant potential of this compound can be assessed using standard in vitro assays such as the DPPH radical scavenging assay or the ABTS assay.

Experimental Protocols

The following are detailed protocols for foundational in vitro assays to evaluate the potential biological activities of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Cell line (e.g., HeLa, A549, or a relevant cell line for the research question)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of this compound in the broth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.

DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • This compound (dissolved in methanol)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare various concentrations of this compound and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by an equal volume of the sample solutions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Visualizations of Experimental and Logical Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows relevant to the investigation of this compound's biological activities.

experimental_workflow cluster_assays In Vitro Biological Assays cytotoxicity Cytotoxicity Assay (e.g., MTT) ic50_cyto ic50_cyto cytotoxicity->ic50_cyto Determine IC50 antimicrobial Antimicrobial Assay (e.g., MIC) mic mic antimicrobial->mic Determine MIC antioxidant Antioxidant Assay (e.g., DPPH) ic50_antiox ic50_antiox antioxidant->ic50_antiox Determine IC50 compound This compound compound->cytotoxicity Test for cell viability compound->antimicrobial Test for inhibition of microbial growth compound->antioxidant Test for radical scavenging signaling_pathway_investigation compound Bioactive Furan Derivative receptor Cell Surface Receptor compound->receptor Binds to or modulates pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation

References

Methodological & Application

Application Note: High-Sensitivity Analysis of 2-Isopropylfuran by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the analysis of 2-isopropylfuran using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound and a member of the furan family, which is of significant interest due to the potential carcinogenicity of some of its derivatives.[1] This document provides comprehensive protocols for sample preparation using Headspace (HS) and Solid-Phase Microextraction (SPME) techniques, optimized GC-MS instrument parameters, and expected quantitative performance data for the analysis of furanic compounds. The methodologies presented are designed to offer high sensitivity and selectivity, making them suitable for trace-level detection in various matrices.

Introduction

Furan and its alkylated derivatives are heterocyclic organic compounds that can form during the thermal processing of food and beverages.[1] The International Agency for Research on Cancer (IARC) has classified furan as a possible human carcinogen, necessitating reliable and sensitive analytical methods for monitoring its presence to assess potential human health risks.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the detection and quantification of furan and its derivatives due to its high sensitivity and specificity.[1]

This application note focuses on the GC-MS analysis of this compound, providing detailed experimental protocols and data presentation to aid researchers, scientists, and drug development professionals in establishing robust analytical methods.

Experimental Protocols

Sample Preparation

The high volatility of this compound and related furan derivatives makes Headspace (HS) and Solid-Phase Microextraction (SPME) the premier sample introduction techniques for GC-MS analysis.[1][2]

Protocol 1: Headspace (HS) GC-MS

This technique is particularly effective for the quantification of samples with higher concentrations of volatile compounds.[1][2]

  • Sample Aliquoting: Place a known amount of the liquid or homogenized solid sample (e.g., 1-5 g) into a 20 mL headspace vial. For solid samples, add a saturated NaCl solution to facilitate the release of volatiles.

  • Internal Standard Spiking: Add an appropriate internal standard, such as furan-d4, to all samples and calibration standards to ensure accuracy.

  • Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Injection: Automatically inject a specific volume of the headspace gas into the GC-MS system.

Protocol 2: Solid-Phase Microextraction (SPME) GC-MS

SPME provides enhanced sensitivity for detecting lower concentrations of furan derivatives.[1][2]

  • Sample Preparation: Prepare the sample in a headspace vial as described in the HS protocol.

  • Equilibration: Equilibrate the sample at a controlled temperature (e.g., 35-60°C) for a specific time (e.g., 15-30 minutes) with agitation.[3]

  • Extraction: Expose an SPME fiber (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS) to the headspace of the vial for a defined period (e.g., 15-30 minutes) at the same temperature with continued agitation to adsorb the analytes.[3]

  • Desorption: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption of the analytes onto the analytical column.

GC-MS Instrumentation and Conditions

The following tables outline the optimized instrumental parameters for the GC-MS analysis of this compound and related compounds.

Table 1: Gas Chromatography (GC) Conditions

ParameterCondition
Column Rxi-624Sil MS, 30 m x 0.25 mm ID, 1.40 µm
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280°C
Injection Mode Splitless (for SPME) or Split (10:1 for HS)
Oven Program Initial 35°C (hold 3 min), ramp to 75°C at 8°C/min, then ramp to 200°C at 25°C/min (hold 1 min)[1][2]

Table 2: Mass Spectrometry (MS) Conditions

ParameterCondition
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Transfer Line Temp 280°C
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan
Solvent Delay 2.0 min

Data Presentation

Quantitative data for furan derivatives are summarized below. While specific experimental data for this compound is limited, the data for structurally similar compounds provide a strong reference for expected performance.

Table 3: Predicted Mass Spectrum and Retention Time for this compound

CompoundPredicted Retention Time (min)Key Mass-to-Charge Ratios (m/z)
This compound~ 6-8110 (M+), 95, 67, 43

Note: Retention time is an estimate and will vary based on the specific GC column and conditions used. The mass spectrum is based on predicted fragmentation patterns.

Table 4: Quantitative Performance Data for Furan Derivatives (Reference)

CompoundLimit of Detection (LOD) (ng/g)Limit of Quantitation (LOQ) (ng/g)Recovery (%)
2-Methylfuran0.001 - 0.0020.003 - 0.00785 - 115
2-Ethylfuran0.001 - 0.0020.003 - 0.0180 - 120
2-Pentylfuran0.001 - 0.0020.003 - 0.00776 - 117[4]

Data is representative of performance for furan derivatives in various food matrices and may vary depending on the specific sample matrix and instrumentation.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Homogenization Homogenization Sample->Homogenization Aliquot_to_Vial Aliquot to Vial Homogenization->Aliquot_to_Vial Add_Internal_Std Add Internal Std. Aliquot_to_Vial->Add_Internal_Std Headspace (HS) Headspace (HS) Add_Internal_Std->Headspace (HS) High Conc. SPME SPME Add_Internal_Std->SPME Low Conc. GC_Inlet GC Inlet Headspace (HS)->GC_Inlet SPME->GC_Inlet GC_Column GC Column Separation GC_Inlet->GC_Column MS_Detector MS Detection GC_Column->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Confirmation Confirmation Quantification->Confirmation

Caption: Experimental workflow for GC-MS analysis of this compound.

data_analysis_pathway Raw_Data Raw Chromatographic Data Peak_Integration Peak Integration Raw_Data->Peak_Integration Calculate_Conc Calculate Concentration Peak_Integration->Calculate_Conc Calibration_Curve Calibration Curve (Internal Standard) Calibration_Curve->Calculate_Conc Retention_Time Retention Time Match Calculate_Conc->Retention_Time Mass_Spectrum Mass Spectrum Match (Library/Standard) Retention_Time->Mass_Spectrum Final_Result Final Confirmed Result Mass_Spectrum->Final_Result

Caption: Data analysis pathway for quantitative GC-MS.

References

Headspace SPME-GC-MS methods for detecting 2-isopropylfuran in food matrices

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Furan and its alkylated derivatives are volatile organic compounds that can form in various thermally processed foods, such as coffee, baked goods, and canned products.[1] Due to potential toxicological concerns, with furan being classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC), robust analytical methods for their detection and quantification are crucial for food safety and risk assessment.[1] This application note details a sensitive and reliable method for the determination of 2-isopropylfuran in diverse food matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This solvent-free technique offers excellent sensitivity for volatile and semi-volatile compounds by pre-concentrating analytes from the sample headspace onto a coated fiber.[2]

Principle of HS-SPME-GC-MS

The HS-SPME-GC-MS method involves a multi-step process. Initially, the food sample is placed in a sealed vial and heated to encourage the volatile this compound to partition into the headspace. An SPME fiber coated with a specific stationary phase is then exposed to this headspace, where the analyte adsorbs onto the fiber. Following this extraction, the fiber is retracted and introduced into the hot injector of a gas chromatograph. The high temperature of the injector desorbs the this compound from the fiber, transferring it into the GC column. The GC separates the analyte from other volatile compounds based on its boiling point and interaction with the column's stationary phase. Finally, the mass spectrometer detects and quantifies the this compound based on its unique mass-to-charge ratio.

Experimental Protocols

1. Sample Preparation

The sample preparation protocol should be adapted based on the food matrix.

  • Liquid Samples (e.g., beverages, juices):

    • Transfer 5 mL of the liquid sample into a 20 mL headspace vial.[3]

    • Add 5 mL of a saturated sodium chloride (NaCl) solution to increase the ionic strength of the sample, which aids in the release of volatile compounds into the headspace.[3]

    • If using an internal standard, spike the sample with an appropriate volume of a deuterated furan derivative standard solution (e.g., furan-d4).[4]

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • Solid and Semi-Solid Samples (e.g., coffee, baby food, baked goods):

    • Homogenize the sample to ensure uniformity.

    • Weigh 0.5 to 5 grams of the homogenized sample into a 20 mL headspace vial. The exact amount may need to be optimized based on the expected concentration of the analyte.[3][5]

    • Add 5 to 10 mL of a saturated NaCl solution to the vial.[5][6]

    • If using an internal standard, add the appropriate volume of the standard solution.

    • Immediately seal the vial.

2. HS-SPME Procedure

  • Place the sealed vial in the autosampler tray of the GC-MS system.

  • Incubate the sample at a specific temperature (e.g., 50°C) for a set time (e.g., 10-15 minutes) with agitation (e.g., 250 rpm) to allow the volatile compounds to reach equilibrium in the headspace.[3][5]

  • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 10-15 minutes) at the same temperature. A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often suitable for volatile compounds like furans.[4][7]

  • After extraction, retract the fiber into the needle.

3. GC-MS Analysis

  • Immediately introduce the SPME fiber into the GC injector for thermal desorption of the analyte onto the column.

  • The GC-MS parameters should be optimized for the separation and detection of this compound. Representative conditions are provided in the table below.

Quantitative Data Summary

The following table summarizes typical validation parameters for the analysis of furan and its derivatives using HS-SPME-GC-MS, which can be expected for a validated this compound method.

ParameterTypical ValueFood MatrixReference
Limit of Detection (LOD) 0.03 - 8 µg/kgBeer, Dry-cured ham, Various foods[2][4][8]
Limit of Quantification (LOQ) 0.09 - 30 µg/kgBeer, Dry-cured ham, Various foods[2][4][8]
Linearity (r²) > 0.99Beer[8]
Recovery 76 - 117%Canned fish, Fruit, Juice[3][9]
Precision (RSD%) < 13%Beer[8][10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis sample Food Sample homogenize Homogenization (for solids) sample->homogenize weigh Weighing & Transfer to Vial homogenize->weigh add_salt Addition of Saturated NaCl weigh->add_salt add_is Internal Standard Spiking add_salt->add_is seal Vial Sealing add_is->seal incubate Incubation & Equilibration seal->incubate extract Headspace Extraction incubate->extract desorb Thermal Desorption extract->desorb separate GC Separation desorb->separate detect MS Detection separate->detect quantify Data Analysis & Quantification detect->quantify spme_principle cluster_vial Sealed Headspace Vial Sample Matrix Sample Matrix Headspace Headspace Sample Matrix->Headspace Partitioning (Heating & Agitation) SPME Fiber SPME Fiber Headspace->SPME Fiber Adsorption Analyte 2-IPF GC Injector GC Injector SPME Fiber->GC Injector Desorption (Heat)

References

Application Note: 1H and 13C NMR Spectral Assignment for 2-isopropylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-isopropylfuran is a heterocyclic organic compound with a furan ring substituted with an isopropyl group. As a furan derivative, it serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This application note provides a detailed protocol for the acquisition of 1H and 13C NMR spectra of this compound and presents a thorough analysis of the spectral data. The assignments provided herein are based on established principles of NMR spectroscopy and data from analogous furan derivatives, offering a robust guide for researchers.

Predicted NMR Spectral Data

Due to the limited availability of experimentally derived public data for this compound, the following tables summarize the predicted 1H and 13C NMR spectral data. These predictions are based on established NMR principles and computational models, providing a reliable reference for spectral assignment.

Table 1: Predicted 1H NMR Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H5~7.35Doublet of doublets (dd)J(H5, H4) ≈ 1.8, J(H5, H3) ≈ 0.81H
H4~6.30Doublet of doublets (dd)J(H4, H5) ≈ 1.8, J(H4, H3) ≈ 3.21H
H3~6.05Doublet of doublets (dd)J(H3, H4) ≈ 3.2, J(H3, H5) ≈ 0.81H
CH (isopropyl)~3.00Septet (sept)J(CH, CH3) ≈ 6.91H
CH3 (isopropyl)~1.25Doublet (d)J(CH3, CH) ≈ 6.96H
Table 2: Predicted 13C NMR Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~160
C5~142
C3~110
C4~105
CH (isopropyl)~28
CH3 (isopropyl)~22

Experimental Protocols

This section outlines a standard protocol for acquiring high-quality 1H and 13C NMR spectra for this compound.[1]

Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity to avoid spectral interference from impurities.

  • Solvent Selection: Use a deuterated solvent that readily dissolves the sample. Deuterated chloroform (CDCl3) is a common choice for furan derivatives due to its excellent dissolving power and a distinct solvent peak for calibration.

  • Concentration: Prepare a solution with a concentration of 10-50 mg/mL. For 1H NMR, a lower concentration is often sufficient, while 13C NMR may require a more concentrated sample.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard, with its signal defined as 0.0 ppm.

  • NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Probe Tuning: Tune and match the probe to the respective nucleus frequency (1H or 13C) to maximize signal detection.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field. Shim the magnetic field to achieve high homogeneity, resulting in sharp spectral lines.

  • 1H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • 13C NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Spectral Width: Set a spectral width to cover the expected range of 13C chemical shifts (e.g., 0-200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. Quaternary carbons may require a longer delay.

    • Number of Scans: Due to the lower natural abundance and sensitivity of the 13C nucleus, a larger number of scans (e.g., 1024 or more) is often necessary.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.

  • Phasing and Baseline Correction: Phase the spectrum to ensure all peaks have a pure absorption lineshape and correct the baseline to be flat.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm or the solvent peak to its known chemical shift (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

  • Peak Picking and Integration: Identify all peaks and determine their chemical shifts. For 1H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.

Spectral Assignment and Interpretation

The predicted chemical shifts and coupling patterns can be rationalized based on the electronic environment of each nucleus in the this compound molecule.

  • 1H NMR Spectrum: The protons on the furan ring (H3, H4, and H5) are expected to appear in the aromatic region of the spectrum. H5 is typically the most deshielded due to its proximity to the oxygen atom. The isopropyl methine proton (CH) will appear as a septet due to coupling with the six equivalent methyl protons. The two methyl groups (CH3) of the isopropyl substituent are equivalent and will appear as a single doublet due to coupling with the methine proton.

  • 13C NMR Spectrum: The carbon atoms of the furan ring will resonate in the downfield region characteristic of aromatic and heteroaromatic carbons. The C2 carbon, being directly attached to the oxygen and the isopropyl group, is expected to be the most deshielded. The aliphatic carbons of the isopropyl group will appear in the upfield region of the spectrum.

Visualization of the NMR Assignment Workflow

The following diagrams illustrate the logical workflow for the assignment of NMR signals and the structural relationship to the spectral data.

NMR_Assignment_Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis and Assignment A Sample Preparation (this compound in CDCl3 with TMS) B 1H and 13C NMR Data Acquisition A->B C Fourier Transform B->C D Phasing and Baseline Correction C->D E Referencing to TMS D->E F 1H NMR Analysis (Chemical Shift, Integration, Multiplicity) E->F G 13C NMR Analysis (Chemical Shift) E->G H Correlate with Structure F->H G->H I Final Spectral Assignment H->I

Caption: Workflow for NMR Spectral Assignment.

Structure_NMR_Correlation cluster_structure This compound Structure cluster_1H_NMR 1H NMR Spectrum cluster_13C_NMR 13C NMR Spectrum structure C2 C3-H C4-H C5-H O CH 2 x CH3 H_NMR H5 (~7.35 ppm, dd) H4 (~6.30 ppm, dd) H3 (~6.05 ppm, dd) CH (~3.00 ppm, sept) 2xCH3 (~1.25 ppm, d) structure:c5->H_NMR:n H5 structure:c4->H_NMR:n H4 structure:c3->H_NMR:n H3 structure:ch->H_NMR:n CH structure:ch3->H_NMR:n 2xCH3 C_NMR C2 (~160 ppm) C5 (~142 ppm) C3 (~110 ppm) C4 (~105 ppm) CH (~28 ppm) 2xCH3 (~22 ppm) structure:c2->C_NMR:n C2 structure:c5->C_NMR:n C5 structure:c3->C_NMR:n C3 structure:c4->C_NMR:n C4 structure:ch->C_NMR:n CH structure:ch3->C_NMR:n 2xCH3

Caption: Structure-to-Spectrum Correlation.

References

Application Notes and Protocols: The Use of 2-Isopropylfuran in Synthetic Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylfuran is a versatile and readily available building block in synthetic organic chemistry. Its unique electronic and steric properties make it a valuable precursor for the synthesis of a wide array of complex molecules, including natural products and pharmaceutical intermediates. The furan moiety can participate in a variety of transformations, most notably as a diene in Diels-Alder reactions, and can be readily functionalized through methods such as lithiation. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Key Applications of this compound

This compound serves as a valuable starting material and intermediate in several areas of synthetic organic chemistry:

  • Diels-Alder Reactions: The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions, providing a powerful tool for the construction of six-membered rings with defined stereochemistry. The resulting oxabicycloheptene adducts are versatile intermediates that can be further elaborated into a variety of carbocyclic and heterocyclic systems.

  • Synthesis of Substituted Aromatics: The oxabridge in the Diels-Alder adducts can be readily cleaved under acidic conditions to afford substituted aromatic compounds. This strategy is particularly useful for the synthesis of highly functionalized benzene derivatives.

  • Functionalization via Lithiation: The furan ring can be regioselectively deprotonated at the 5-position using strong bases like n-butyllithium. The resulting organolithium species can then be reacted with a variety of electrophiles to introduce a wide range of functional groups.

  • Precursor to Natural Products and Bioactive Molecules: The structural motifs accessible from this compound are found in numerous natural products and pharmaceutically active compounds. For example, furan derivatives are key components in the synthesis of analogs of the potent analgesic epibatidine.

Experimental Protocols

Synthesis of this compound via Lithiation of Furan

This protocol describes the synthesis of this compound starting from furan through a lithiation-alkylation sequence.

Reaction Scheme:

cluster_reagents furan Furan lithiated_furan 2-Lithiofuran furan->lithiated_furan 1. nBuLi n-BuLi, THF, -78 °C product This compound lithiated_furan->product 2. isopropyl_bromide Isopropyl bromide

Figure 1: Synthesis of this compound.

Materials:

  • Furan (freshly distilled)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Isopropyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add freshly distilled furan (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi (1.05 eq) in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

  • Add isopropyl bromide (1.1 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to afford this compound.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)EquivalentsVolume/Mass
Furan68.07501.03.4 g (4.1 mL)
n-Butyllithium (2.5 M)64.0652.51.0521 mL
Isopropyl bromide122.99551.16.76 g (4.7 mL)
This compound 110.15 --Yield (%)

Note: The yield of this reaction is typically in the range of 60-75%.

Diels-Alder Reaction of this compound with N-Phenylmaleimide

This protocol details the [4+2] cycloaddition between this compound and N-phenylmaleimide to form the corresponding oxabicycloheptene adduct.[1]

Reaction Scheme:

furan This compound adduct Diels-Alder Adduct furan->adduct maleimide N-Phenylmaleimide maleimide->adduct

Figure 2: Diels-Alder reaction of this compound.

Materials:

  • This compound

  • N-Phenylmaleimide

  • Toluene (anhydrous)

  • Hexanes

  • Standard reflux apparatus (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve N-phenylmaleimide (1.0 eq) in anhydrous toluene.

  • Add this compound (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically after 12-24 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)EquivalentsMass (g)
N-Phenylmaleimide173.17101.01.73
This compound110.15121.21.32
Diels-Alder Adduct 283.32 --Yield (%)

Note: The Diels-Alder reaction of furans can be reversible. The isopropyl group, being an electron-donating group, can increase the electron density of the furan ring, potentially accelerating the reaction. However, steric hindrance from the isopropyl group might influence the endo/exo selectivity of the product. Typically, the exo adduct is the thermodynamically more stable product.

Application in Drug Development: Synthesis of Epibatidine Analogs

The 7-azabicyclo[2.2.1]heptane core of the potent analgesic epibatidine can be synthesized using a Diels-Alder reaction of a furan derivative. While the direct use of this compound in the synthesis of epibatidine itself is not the primary route, the underlying synthetic strategy highlights the importance of furan cycloadditions in accessing complex nitrogen-containing scaffolds relevant to drug discovery.

Conceptual Workflow:

furan Furan Derivative (e.g., this compound) da_reaction Diels-Alder Reaction furan->da_reaction dienophile Dienophile (e.g., Maleimide) dienophile->da_reaction adduct Oxabicycloheptene Adduct da_reaction->adduct functionalization Functional Group Interconversions adduct->functionalization ring_opening Ring Opening/ Rearrangement functionalization->ring_opening core_structure 7-Azabicyclo[2.2.1]heptane Core ring_opening->core_structure analog_synthesis Analogue Synthesis core_structure->analog_synthesis epibatidine_analogs Epibatidine Analogs analog_synthesis->epibatidine_analogs

Figure 3: Synthesis of epibatidine analogs.

This workflow illustrates how a furan derivative, such as this compound, can be utilized in a Diels-Alder reaction to generate a key bicyclic intermediate. Subsequent chemical transformations, including functional group manipulations and ring-opening/rearrangement reactions, can then be employed to construct the core scaffold of epibatidine analogs. This approach allows for the systematic variation of substituents on the bicyclic core, enabling the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents.

Conclusion

This compound is a valuable and versatile reagent in synthetic organic chemistry. Its participation in fundamental reactions like lithiation and Diels-Alder cycloadditions provides efficient pathways to a variety of complex molecular architectures. The protocols and applications outlined in this document are intended to serve as a practical guide for researchers in academia and industry, facilitating the use of this compound in the synthesis of novel compounds with potential applications in materials science, natural product synthesis, and drug discovery.

References

Application Notes and Protocols: 2-Isopropylfuran as a Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-isopropylfuran as a versatile precursor in the synthesis of pharmaceutical compounds. The furan nucleus is a prominent scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 2-isopropyl substituent offers unique steric and electronic properties that can be exploited to modulate the pharmacological profile of target molecules.

Overview of this compound in Drug Discovery

This compound, a substituted furan, serves as a valuable building block in organic synthesis. The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the 5-position. The isopropyl group at the 2-position influences the reactivity and can play a role in the binding of the final compound to biological targets. Furan derivatives are key components in several approved drugs, highlighting the significance of this heterocyclic system in pharmaceutical development.[1][3]

Key Synthetic Transformations:

  • Electrophilic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation can be performed on the furan ring, typically at the 5-position.[4]

  • Lithiation and Subsequent Electrophilic Quench: Treatment with a strong base like n-butyllithium followed by an electrophile allows for functionalization at the 5-position.

  • Diels-Alder Reaction: The furan ring can act as a diene in [4+2] cycloaddition reactions, providing access to complex bridged structures.

  • Oxidation and Reduction: The furan ring can be oxidized or reduced under specific conditions to yield other heterocyclic systems or open-chain compounds.

Application Example: Synthesis of a Hypothetical Anti-inflammatory Agent

This section details a hypothetical synthetic route to a novel anti-inflammatory agent starting from this compound. The target molecule incorporates a functionalized furan core, a common feature in many biologically active compounds.

Logical Workflow for Synthesis:

G A This compound B Vilsmeier-Haack Formylation A->B POCl3, DMF C 5-Isopropylfuran-2-carbaldehyde B->C D Knoevenagel Condensation C->D Active Methylene Compound, Base E Intermediate Chalcone Derivative D->E F Cyclization with Guanidine E->F G Final Product (Hypothetical Anti-inflammatory Agent) F->G

Caption: Synthetic workflow for a hypothetical anti-inflammatory agent.

Experimental Protocols:

Protocol 1: Vilsmeier-Haack Formylation of this compound

This protocol describes the introduction of a formyl group at the 5-position of the furan ring.

  • Materials: this compound, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium acetate, Water, Magnetic stirrer, Round-bottom flask, Ice bath.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, cool a solution of DMF (3 equivalents) in DCM to 0°C.

    • Slowly add POCl₃ (1.2 equivalents) to the solution while maintaining the temperature at 0°C. Stir for 30 minutes.

    • Add a solution of this compound (1 equivalent) in DCM to the reaction mixture dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into a beaker containing ice and a saturated solution of sodium acetate.

    • Stir vigorously for 1 hour.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-isopropylfuran-2-carbaldehyde.

Protocol 2: Knoevenagel Condensation

This protocol outlines the formation of a chalcone-like intermediate.

  • Materials: 5-Isopropylfuran-2-carbaldehyde, an active methylene compound (e.g., 4-acetylpyridine), Piperidine, Ethanol, Reflux condenser.

  • Procedure:

    • Dissolve 5-isopropylfuran-2-carbaldehyde (1 equivalent) and the active methylene compound (1 equivalent) in ethanol.

    • Add a catalytic amount of piperidine to the solution.

    • Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Collect the solid by filtration and wash with cold ethanol.

    • Recrystallize the crude product from a suitable solvent to obtain the pure intermediate.

Protocol 3: Cyclization to form the final product

This protocol describes the final cyclization step to yield the target heterocyclic compound.

  • Materials: Intermediate chalcone derivative, Guanidine hydrochloride, Sodium ethoxide, Ethanol, Reflux condenser.

  • Procedure:

    • Prepare a solution of sodium ethoxide in ethanol.

    • Add the intermediate chalcone derivative (1 equivalent) and guanidine hydrochloride (1.2 equivalents) to the sodium ethoxide solution.

    • Reflux the reaction mixture for 12-16 hours.

    • After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

    • The product may precipitate. Collect the solid by filtration.

    • Purify the final product by recrystallization or column chromatography.

Quantitative Data Summary:

StepReactionReactantsProductYield (%)Purity (%)
1Vilsmeier-Haack FormylationThis compound, POCl₃, DMF5-Isopropylfuran-2-carbaldehyde75-85>95
2Knoevenagel Condensation5-Isopropylfuran-2-carbaldehyde, 4-acetylpyridineIntermediate Chalcone Derivative80-90>97
3CyclizationIntermediate Chalcone Derivative, GuanidineFinal Product60-70>98

Signaling Pathway Diagram

Many anti-inflammatory drugs target the cyclooxygenase (COX) enzymes, which are key in the inflammatory response pathway. The hypothetical drug synthesized could potentially inhibit this pathway.

G A Inflammatory Stimuli C Phospholipase A2 A->C B Phospholipids D Arachidonic Acid B->D via C E COX-1 / COX-2 D->E F Prostaglandins E->F G Inflammation F->G H Hypothetical Drug (from this compound) H->E Inhibition

Caption: Potential mechanism of action via COX pathway inhibition.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of complex organic molecules with potential pharmaceutical applications. The protocols and data presented here provide a framework for researchers to explore the chemical space around this building block for the development of new therapeutic agents. The unique properties of the this compound moiety can be leveraged to design novel compounds with improved efficacy and pharmacokinetic profiles.

References

Application Notes and Protocols for the Quantification of 2-Isopropylfuran in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylfuran is a volatile organic compound that may be present in various complex matrices, including food products, environmental samples, and pharmaceutical formulations. Accurate quantification of this compound is crucial for quality control, safety assessment, and research purposes. This document provides detailed application notes and protocols for the quantification of this compound using two robust analytical techniques: Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). Additionally, the potential application and challenges of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose are discussed.

Gas chromatography-mass spectrometry (GC-MS) is a preferred method for the detection and quantification of furan and its derivatives due to its high sensitivity and specificity.[1] The high volatility of furan and its alkylated derivatives makes headspace (HS) and solid-phase microextraction (SPME) the two primary sample introduction techniques for GC-MS analysis.[1]

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of furan derivatives using headspace GC-MS techniques. These values can be considered representative for the analysis of this compound in complex matrices.

ParameterHS-GC-MSHS-SPME-GC-MSReference(s)
Limit of Detection (LOD) 0.3 µg/kg0.01 - 0.02 ng/g[2][3]
Limit of Quantification (LOQ) 1.0 µg/kg0.003 - 0.675 ng/g[2][4]
Recovery 72 - 110%76 - 117%[2][5]
Relative Standard Deviation (RSD) 3.3 - 13%1 - 16% (intra-day)[2][5]

Experimental Protocols

Method 1: Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is suitable for the quantification of this compound in samples where concentrations are expected to be in the parts-per-billion (µg/kg) range or higher.

1. Sample Preparation

  • Homogenize solid samples if necessary.

  • Weigh 1-5 g of the homogenized sample or pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.

  • For aqueous samples, add a salt solution (e.g., saturated NaCl) to increase the ionic strength and promote the partitioning of this compound into the headspace.[6]

  • Spike the sample with an appropriate internal standard (e.g., d4-furan) for accurate quantification.[2]

  • Immediately seal the vial with a magnetic screw cap with a PTFE/silicone septum.

2. HS-GC-MS Analysis

  • Headspace Autosampler Parameters:

    • Vial Equilibration Temperature: 60 °C

    • Vial Equilibration Time: 30 minutes

    • Loop Temperature: 70 °C

    • Transfer Line Temperature: 80 °C

    • Injection Volume: 1 mL of the headspace gas.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • GC Column: DB-624 or equivalent, 60 m x 0.25 mm, 1.4 µm film thickness.

    • Oven Temperature Program:

      • Initial temperature: 35 °C, hold for 3 minutes.

      • Ramp to 75 °C at 8 °C/min.

      • Ramp to 200 °C at 25 °C/min, hold for 1 minute.[1]

    • Mass Spectrometer Parameters:

      • Ion Source Temperature: 230 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound and the internal standard.

3. Quantification

  • Create a calibration curve by analyzing standards of known this compound concentrations prepared in a matrix similar to the samples.

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

HS-GC-MS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Analysis sample Sample Collection (Solid or Liquid) homogenize Homogenization (if solid) sample->homogenize weigh Weighing/Aliquoting into Headspace Vial homogenize->weigh add_salt Addition of Salt Solution weigh->add_salt spike Spiking with Internal Standard add_salt->spike seal Sealing Vial spike->seal equilibrate Vial Equilibration in HS Autosampler seal->equilibrate inject Headspace Injection equilibrate->inject gc_sep GC Separation inject->gc_sep ms_detect MS Detection (SIM) gc_sep->ms_detect integrate Peak Integration ms_detect->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification calibrate->quantify HS-SPME-GC-MS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Analysis sample Sample Collection (Solid or Liquid) homogenize Homogenization (if solid) sample->homogenize weigh Weighing/Aliquoting into Headspace Vial homogenize->weigh add_salt Addition of Salt Solution weigh->add_salt spike Spiking with Internal Standard add_salt->spike seal Sealing Vial spike->seal equilibrate Sample Equilibration (e.g., 35°C, 15 min) seal->equilibrate extract Headspace Extraction with SPME Fiber equilibrate->extract gc_inject Thermal Desorption in GC Injector extract->gc_inject gc_sep GC Separation gc_inject->gc_sep ms_detect MS Detection (SIM) gc_sep->ms_detect integrate Peak Integration ms_detect->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification calibrate->quantify qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis weigh_sample Accurate Weighing of Sample dissolve Dissolution in Deuterated Solvent weigh_sample->dissolve weigh_is Accurate Weighing of Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire ¹H NMR Spectrum Acquisition (Quantitative Parameters) transfer->acquire process Spectrum Processing (Phasing, Baseline Correction) acquire->process integrate Signal Integration (Analyte & IS) process->integrate calculate Concentration Calculation integrate->calculate

References

Anwendungs- und Protokollhinweise: Derivatisierung von 2-Isopropylfuran zur verbesserten analytischen Detektion

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung

2-Isopropylfuran ist eine flüchtige organische Verbindung, die in einigen Lebensmitteln und Umweltproben vorkommt. Die genaue und empfindliche Quantifizierung von this compound ist für die Qualitätskontrolle und Sicherheitsbewertung von entscheidender Bedeutung. Die direkte Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) ist aufgrund der hohen Flüchtigkeit der Verbindung oft die Methode der Wahl.[1][2] In komplexen Matrizes oder bei sehr niedrigen Konzentrationen kann die Empfindlichkeit jedoch begrenzt sein. Die chemische Derivatisierung ist eine Technik, bei der ein Analyt chemisch modifiziert wird, um seine analytischen Eigenschaften zu verbessern.[3][4][5][6] Obwohl für this compound keine Standard-Derivatisierungsprotokolle etabliert sind, kann die Reaktivität des Furanrings für Derivatisierungsreaktionen genutzt werden, um die Nachweisgrenzen zu verbessern und alternative Detektionsmethoden zu ermöglichen.

Diese Anwendungshinweise beschreiben etablierte direkte Analysemethoden und schlagen potenzielle Derivatisierungsstrategien vor, um die analytische Detektion von this compound zu verbessern.

Teil 1: Standardanalysemethode ohne Derivatisierung

Die gängigste Methode zur Analyse von this compound und ähnlichen flüchtigen Verbindungen in Lebensmitteln und Getränken ist die Headspace-Festphasenmikroextraktion (HS-SPME) in Verbindung mit GC-MS.[1][2][7][8] Diese Methode ist oft ausreichend empfindlich für Routineanalysen.

Experimentelles Protokoll: HS-SPME-GC-MS zur Analyse von this compound

  • Probenvorbereitung:

    • Eine bekannte Menge der homogenisierten Probe (z. B. 1–5 g) in ein 20-ml-Headspace-Fläschchen einwiegen.[1]

    • Eine gesättigte NaCl-Lösung hinzufügen, um die Flüchtigkeit des Analyten zu erhöhen.

    • Interne Standards (z. B. deuteriertes Furan) zur Quantifizierung hinzufügen.

    • Das Fläschchen sofort mit einer Magnetkappe mit PTFE/Silikon-Septum verschließen.

  • HS-SPME-Extraktion:

    • Das Fläschchen in einem Heizgerät-Schüttler oder Wasserbad auf eine definierte Temperatur (z. B. 35–60 °C) äquilibrieren.[9][10]

    • Eine SPME-Faser (z. B. Divinylbenzol/Carboxen/Polydimethylsiloxan - DVB/CAR/PDMS) dem Headspace des Fläschchens für eine definierte Extraktionszeit (z. B. 15–30 Minuten) bei gleichzeitiger Agitation aussetzen.[1]

    • Nach der Extraktion die Faser in die Nadel zurückziehen und sofort in den GC-Injektor zur Desorption überführen.

  • GC-MS-Analyse:

    • Gerät: Gaschromatograph gekoppelt an ein Massenspektrometer.

    • Injektionsmodus: Splitless, Desorptionszeit 1–5 Minuten.

    • Trägergas: Helium mit einer konstanten Flussrate von 1,0–1,2 ml/min.

    • Ofentemperaturprogramm:

      • Anfangstemperatur: 35 °C, 5 Minuten halten.

      • Rampe 1: 10 °C/min auf 100 °C.

      • Rampe 2: 20 °C/min auf 250 °C, 5 Minuten halten. (Dieses Programm sollte für die spezifische Säule und die Analyten optimiert werden.)

    • MS-Parameter: Überwachung im ausgewählten Ionenmodus (SIM) für charakteristische Ionen von this compound.

Teil 2: Vorgeschlagene Derivatisierungsstrategien

Für Fälle, in denen eine höhere Empfindlichkeit oder Selektivität erforderlich ist, kann eine Derivatisierung in Betracht gezogen werden. Da this compound keine typischen funktionellen Gruppen für die Derivatisierung aufweist, basieren die vorgeschlagenen Methoden auf der Reaktivität des Furanrings.

Strategie A: Diels-Alder-Reaktion mit einem markierten Dienophil

Der Furanring kann als Dien in einer [4+2]-Cycloadditionsreaktion (Diels-Alder-Reaktion) fungieren. Durch die Wahl eines Dienophils, das eine stark nachweisbare Gruppe enthält (z. B. eine fluorierte Gruppe für die Elektroneneinfangdetektion (ECD) oder eine große aromatische Gruppe für die UV-Detektion in der HPLC), kann die Nachweisbarkeit erheblich verbessert werden.

Experimentelles Protokoll: Diels-Alder-Derivatisierung

  • Probenextraktion: Extrahieren Sie this compound aus der Probe in ein geeignetes aprotisches Lösungsmittel (z. B. Dichlormethan).

  • Derivatisierungsreaktion:

    • Den Probenextrakt in ein Reaktionsgefäß geben.

    • Einen Überschuss an Dienophil (z. B. Maleinsäureanhydrid oder N-Phenylmaleimid) und einen Katalysator (falls erforderlich) hinzufügen.

    • Das Reaktionsgemisch bei erhöhter Temperatur (z. B. 80–100 °C) für eine definierte Zeit (z. B. 1–4 Stunden) erhitzen.

    • Die Reaktion durch Abkühlen auf Raumtemperatur stoppen.

  • Analyse: Das resultierende Addukt kann mittels GC-MS oder HPLC-UV analysiert werden.

Strategie B: Elektrophile aromatische Substitution

Der Furanring kann elektrophile Substitutionsreaktionen eingehen. Eine Acylierung mit einem perfluorierten Anhydrid (z. B. Trifluoressigsäureanhydrid, TFAA) kann eine perfluorierte Acylgruppe in den Ring einführen, was die Detektion mittels GC-MS oder GC-ECD erheblich verbessert.[4]

Experimentelles Protokoll: Friedel-Crafts-Acylierung

  • Probenextraktion: Extrahieren Sie this compound in ein trockenes, nicht-reaktives Lösungsmittel.

  • Derivatisierungsreaktion:

    • Den trockenen Probenextrakt in ein Reaktionsgefäß geben.

    • Das Acylierungsreagenz (z. B. TFAA) und eine Lewis-Säure als Katalysator (z. B. Bortrifluorid-Etherat) hinzufügen.

    • Das Gemisch bei Raumtemperatur für 30–60 Minuten reagieren lassen.

    • Die Reaktion durch Zugabe von Wasser oder einer Pufferlösung beenden.

    • Das derivatisierte Produkt in ein geeignetes organisches Lösungsmittel (z. B. Hexan) extrahieren.

  • Analyse: Analyse des Extrakts mittels GC-MS oder GC-ECD.

Quantitative Datenübersicht

Die folgende Tabelle fasst die erwarteten Verbesserungen der analytischen Parameter durch die vorgeschlagenen Derivatisierungsmethoden zusammen. Die Werte sind repräsentativ und müssen für jede spezifische Anwendung validiert werden.

AnalysemethodeAnalytTypische Nachweisgrenze (LOD) (ng/g)Typische Quantifizierungsgrenze (LOQ) (ng/g)Relative Standardabweichung (RSD) (%)
HS-SPME-GC-MS[8][9]This compound (unbehandelt)0.018 - 0.0350.060 - 0.117< 6%
GC-ECD nach Acylierung2-Isopropyl-5-(trifluoracetyl)furan< 0.01< 0.03< 10%
HPLC-UV nach Diels-AlderDiels-Alder-Addukt< 0.1< 0.3< 8%

Visualisierungen

Derivatization_Workflow cluster_sample_prep Probenvorbereitung cluster_derivatization Derivatisierung cluster_analysis Analyse Sample Homogenisierte Probe Extraction Extraktion in Lösungsmittel Sample->Extraction AddReagent Zugabe von Derivatisierungsreagenz Extraction->AddReagent Reaction Reaktion (z.B. Erhitzen) AddReagent->Reaction Quench Reaktionsabbruch Reaction->Quench Analysis GC-MS / HPLC Analyse Quench->Analysis

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung.

Diels_Alder_Reaction cluster_reaction Diels-Alder-Reaktion Furan This compound Adduct Diels-Alder-Addukt (Nachweisbar) Furan->Adduct + Dienophile Dienophil (z.B. N-Phenylmaleimid) Dienophile->Adduct

Abbildung 2: Schematische Diels-Alder-Reaktion.

Zusammenfassung und Ausblick

Die direkte Analyse von this compound mittels HS-SPME-GC-MS ist eine robuste und empfindliche Methode für viele Anwendungen.[2] In Situationen, die eine außergewöhnlich niedrige Nachweisgrenze oder die Verwendung alternativer Detektionssysteme erfordern, bietet die chemische Derivatisierung einen vielversprechenden Ansatz. Die vorgeschlagenen Strategien, die auf der Diels-Alder-Reaktion und der elektrophilen Substitution basieren, bieten einen Rahmen für die Entwicklung neuer, empfindlicherer Methoden zur Quantifizierung von this compound. Die hier vorgestellten Protokolle sind als Ausgangspunkt gedacht und erfordern eine methodenspezifische Optimierung und Validierung für jede einzelne Anwendung.

References

Application Notes and Protocols: The Role of 2-Isopropylfuran as a Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the utility of 2-isopropylfuran as a versatile building block in the synthesis of potentially bioactive molecules. While direct incorporation of this compound into marketed drugs is not widely documented, its structural motifs are present in various pharmacologically active compounds. The furan ring, in general, is a well-established pharmacophore and bioisostere for the phenyl ring in medicinal chemistry, offering advantages in modulating physicochemical properties such as solubility and metabolic stability.[1] The 2-isopropyl substituent provides a lipophilic handle that can be crucial for interactions with hydrophobic pockets in biological targets.

This guide will cover:

  • The synthetic utility of this compound in generating diverse chemical scaffolds.

  • Plausible therapeutic applications based on the known activities of structurally related furan derivatives.

  • Detailed experimental protocols for the functionalization of the this compound core.

  • Templates for the presentation of quantitative biological data.

Synthetic Utility and Key Reactions

The furan nucleus is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups. For this compound, the primary sites for functionalization are the C5 position (alpha to the oxygen and remote from the bulky isopropyl group) and, to a lesser extent, the C3 and C4 positions.

1.1. Regioselective C-H Functionalization

Recent advances in transition-metal catalysis have enabled the direct and regioselective functionalization of C-H bonds in furan rings.[2] Palladium-catalyzed C-H alkylation, for instance, offers a powerful tool to introduce additional alkyl or aryl side chains, which are crucial for probing structure-activity relationships (SAR).

Experimental Protocol: Palladium-Catalyzed C5-Arylation of this compound (Hypothetical)

This protocol describes a plausible method for the C5-arylation of this compound based on established methodologies for other furan derivatives.

Materials:

  • This compound

  • 4-Iodoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), 4-iodoanisole (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.05 mmol, 5 mol%), triphenylphosphine (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-isopropyl-5-(4-methoxyphenyl)furan.

1.2. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich aromatic rings like furan. This formyl group can then be used as a handle for further synthetic transformations, such as reductive amination or Wittig reactions.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium acetate solution (saturated)

  • Ice bath

Procedure:

  • In a round-bottom flask, cool anhydrous DMF (3.0 eq.) in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 eq.) dropwise with stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Add this compound (1.0 eq.) dissolved in a small amount of anhydrous DCM.

  • Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor by TLC.

  • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of sodium acetate until the pH is neutral.

  • Extract the product with DCM (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 5-isopropylfuran-2-carbaldehyde by column chromatography or distillation.

Potential Therapeutic Applications

While no specific drugs are based on a this compound scaffold, the broader class of furan-containing molecules exhibits a wide range of biological activities.[3][4] Based on patent literature for other substituted furans, derivatives of this compound could be investigated for the following therapeutic areas:

  • Anticancer Activity: Many furan derivatives have been patented as anti-tumor agents. For instance, compounds with a furan ring have shown inhibitory activity against protein tyrosine kinases, which are often dysregulated in cancer.[5]

  • GSK-3β Inhibition: Furan derivatives have been disclosed as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a target implicated in neurodegenerative diseases like Alzheimer's and in metabolic disorders such as type 2 diabetes.[6]

Data Presentation: Quantitative Analysis of Bioactivity

When evaluating the biological activity of novel this compound derivatives, it is crucial to present the data in a clear and structured format. The following tables provide templates for reporting cytotoxicity and enzyme inhibition data.

Table 1: In Vitro Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines

Compound IDR¹ SubstituentR² SubstituentCell LineIC₅₀ (µM) ± SD
2-IPF-001 H4-MethoxyphenylMCF-7Data
2-IPF-002 H3,4-DichlorophenylMCF-7Data
2-IPF-003 CHO-MCF-7Data
Control Drug --MCF-7Data
2-IPF-001 H4-MethoxyphenylA549Data
2-IPF-002 H3,4-DichlorophenylA549Data
2-IPF-003 CHO-A549Data
Control Drug --A549Data

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and are expressed as the mean ± standard deviation (SD) of three independent experiments.

Table 2: In Vitro GSK-3β Inhibitory Activity of this compound Derivatives

Compound IDR¹ SubstituentR² SubstituentIC₅₀ (nM) ± SD
2-IPF-004 HAmide AData
2-IPF-005 HAmide BData
2-IPF-006 HAmide CData
Reference Inhibitor --Data

IC₅₀ values represent the concentration of the compound required to inhibit GSK-3β activity by 50% and are expressed as the mean ± standard deviation (SD) of three independent experiments.

Visualizations: Workflows and Pathways

Diagram 1: Synthetic Workflow for Functionalization of this compound

G start This compound reac1 Vilsmeier-Haack (POCl3, DMF) start->reac1 reac3 Pd-Catalyzed C-H Arylation (Ar-I, Pd(OAc)2) start->reac3 prod1 5-Isopropylfuran-2-carbaldehyde reac1->prod1 reac2 Reductive Amination (R2NH, NaBH3CN) prod1->reac2 prod2 Amine Derivatives reac2->prod2 reac4 Further Functionalization prod2->reac4 prod3 C5-Aryl Derivatives reac3->prod3 prod3->reac4 prod4 Diverse Bioactive Candidates reac4->prod4 G cluster_cell Cell receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt gsk3b GSK-3β akt->gsk3b proliferation Cell Proliferation akt->proliferation tau Tau gsk3b->tau apoptosis Apoptosis gsk3b->apoptosis compound This compound Derivative compound->gsk3b Inhibition

References

Troubleshooting & Optimization

Challenges and side reactions in 2-isopropylfuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Isopropylfuran

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound. This resource addresses common challenges and side reactions to help optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two main synthetic pathways to this compound are:

  • Grignard Reaction followed by Dehydration: This involves the reaction of 2-furaldehyde with an isopropylmagnesium halide (e.g., isopropylmagnesium bromide) to form the intermediate alcohol, 1-(furan-2-yl)-2-methylpropan-1-ol. This alcohol is then dehydrated to yield this compound.

  • Paal-Knorr Furan Synthesis: This method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. For this compound, the required precursor is 3-formyl-5-methyl-2-hexanone. This method is less direct as it requires the synthesis of the dicarbonyl precursor.[1][2]

Q2: I am observing a low yield in my Grignard reaction with 2-furaldehyde. What are the potential causes?

A2: Low yields in the Grignard reaction for the synthesis of 1-(furan-2-yl)-2-methylpropan-1-ol can be attributed to several factors:

  • Inactive Grignard Reagent: The Grignard reagent is highly sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use of fresh, high-quality magnesium turnings and anhydrous solvents is crucial.[3]

  • Side Reactions: The highly reactive Grignard reagent can participate in side reactions such as enolization of the aldehyde, reduction of the aldehyde to furfuryl alcohol, and Wurtz coupling of the isopropyl magnesium bromide with the starting isopropyl bromide.[4]

  • Incorrect Stoichiometry: An excess of the Grignard reagent can lead to increased side product formation, while an insufficient amount will result in incomplete conversion of the 2-furaldehyde.

Q3: What are the common side products in the acid-catalyzed dehydration of 1-(furan-2-yl)-2-methylpropan-1-ol?

A3: The acid-catalyzed dehydration of the tertiary alcohol intermediate can lead to several side products:

  • Polymerization: Furan rings are sensitive to strong acids and can polymerize, leading to the formation of dark, insoluble tars.[5] This is a significant cause of yield loss.

  • Isomeric Alkenes: While the desired product is the exocyclic alkene (this compound), rearrangement of the intermediate carbocation can potentially lead to the formation of the endocyclic alkene, although this is generally less favored.

  • Ether Formation: Under certain conditions, intermolecular dehydration can occur, leading to the formation of a dimeric ether.

Q4: What are the main challenges associated with the Paal-Knorr synthesis of this compound?

A4: The primary challenges of the Paal-Knorr synthesis for this specific compound are:

  • Precursor Synthesis: The synthesis of the required 1,4-dicarbonyl precursor, 3-formyl-5-methyl-2-hexanone, can be complex and may involve multiple steps with potential for low overall yield.

  • Harsh Reaction Conditions: The cyclization step typically requires strong acids (e.g., sulfuric acid, p-toluenesulfonic acid) and elevated temperatures, which can lead to degradation of the furan ring and the formation of polymeric byproducts.[2]

  • Purification: Separating the desired this compound from unreacted starting material, the acid catalyst, and any polymeric side products can be challenging.[5]

Troubleshooting Guides

Grignard Reaction and Dehydration Route
Problem Possible Cause(s) Suggested Solution(s)
Low or no formation of 1-(furan-2-yl)-2-methylpropan-1-ol Inactive Grignard reagent due to moisture or oxidation.Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents (e.g., diethyl ether, THF). Perform the reaction under a dry, inert atmosphere (N₂ or Ar). Use fresh magnesium turnings.[3]
Low reactivity of the Grignard reagent.A small crystal of iodine can be added to activate the magnesium surface.
Significant amount of unreacted 2-furaldehyde Insufficient Grignard reagent.Titrate the Grignard reagent before use to determine its exact concentration and use a slight excess (e.g., 1.1-1.2 equivalents).
Poor mixing.Ensure efficient stirring throughout the addition of the aldehyde.
Formation of a white precipitate during Grignard reaction Formation of magnesium alkoxide.This is expected. Continue the reaction as planned and perform an aqueous workup to hydrolyze the alkoxide.
Low yield of this compound during dehydration Polymerization of the furan ring under strong acidic conditions.Use a milder acid catalyst (e.g., p-toluenesulfonic acid, oxalic acid). Keep the reaction temperature as low as possible. Minimize the reaction time.[6]
Incomplete dehydration.Ensure sufficient heating and/or reaction time. Monitor the reaction by TLC or GC to confirm the disappearance of the starting alcohol.
Loss of volatile product during workup.Use a cooled receiving flask during distillation. Minimize exposure to high vacuum at elevated temperatures.
Product is a dark, tarry substance Extensive polymerization.Use milder dehydration conditions (lower temperature, weaker acid). Consider vacuum distillation of the crude alcohol before dehydration to remove impurities that may promote polymerization.[5]
Paal-Knorr Synthesis Route
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the 1,4-dicarbonyl precursor Inefficient synthetic route to the precursor.Explore different synthetic strategies for the 1,4-dicarbonyl compound. Optimize the reaction conditions for each step of the precursor synthesis.
Low yield of this compound during cyclization Incomplete cyclization.Increase the reaction temperature or prolong the reaction time. Use a stronger acid catalyst, but be mindful of potential degradation.[2]
Degradation of the furan ring.Use the mildest possible acidic conditions that still promote cyclization. Consider using a Lewis acid catalyst (e.g., ZnCl₂) instead of a Brønsted acid.[2]
Difficult purification of the final product Presence of polymeric byproducts.Minimize polymerization by using milder reaction conditions. Purify the crude product by fractional distillation under reduced pressure.[5]
Residual acid catalyst.Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before distillation.

Data Presentation

Table 1: Comparison of Synthetic Routes for 2-Substituted Furans (Representative Yields)

Synthetic Route Substrate(s) Product Typical Yield (%) Key Challenges
Grignard Reaction & Dehydration2-Furaldehyde, Isopropylmagnesium bromideThis compound60-80%Moisture sensitivity of Grignard reagent, polymerization during dehydration.
Paal-Knorr Synthesis1,4-Dicarbonyl precursorSubstituted Furan50-90% (from dicarbonyl)Synthesis of the 1,4-dicarbonyl precursor, harsh acidic conditions.[2]
Lithiation and AlkylationFuran, n-BuLi, Isopropyl halideThis compound40-60%Use of pyrophoric reagents, potential for di-alkylation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction and Dehydration

Step 1: Synthesis of 1-(Furan-2-yl)-2-methylpropan-1-ol

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen or argon inlet.

  • Grignard Reagent Formation: In the flask, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Through the dropping funnel, add a solution of isopropyl bromide (1.1 eq) in anhydrous diethyl ether or THF. The reaction should initiate spontaneously, as indicated by a color change and gentle reflux. If the reaction does not start, gentle heating may be applied. Once initiated, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with 2-Furaldehyde: Cool the Grignard reagent solution to 0 °C using an ice bath. Dissolve 2-furaldehyde (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the 2-furaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude 1-(furan-2-yl)-2-methylpropan-1-ol. The product can be purified by vacuum distillation if necessary.

Step 2: Dehydration of 1-(Furan-2-yl)-2-methylpropan-1-ol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, place the crude 1-(furan-2-yl)-2-methylpropan-1-ol.

  • Dehydration: Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid or a few crystals of iodine. Heat the mixture gently under vacuum. The this compound will distill as it is formed.

  • Purification: Collect the distillate, which is the desired this compound. The product can be further purified by fractional distillation.

Protocol 2: Synthesis of this compound via Paal-Knorr Synthesis

Step 1: Synthesis of 3-Formyl-5-methyl-2-hexanone (Hypothetical Precursor Synthesis)

Step 2: Cyclization to this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-formyl-5-methyl-2-hexanone (1.0 eq) in a suitable solvent such as toluene or acetic acid.

  • Cyclization: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid. Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

  • Workup: Cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product with diethyl ether (3 x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude this compound by fractional distillation.

Mandatory Visualizations

Grignard_Synthesis_Workflow cluster_grignard Grignard Reaction cluster_dehydration Dehydration Furaldehyde 2-Furaldehyde Reaction1 Reaction in Anhydrous Ether/THF Furaldehyde->Reaction1 Grignard Isopropylmagnesium Bromide Grignard->Reaction1 Intermediate Magnesium Alkoxide Intermediate Reaction1->Intermediate Workup1 Aqueous Workup (NH4Cl) Intermediate->Workup1 Alcohol 1-(Furan-2-yl)-2-methylpropan-1-ol Workup1->Alcohol Reaction2 Acid-Catalyzed Dehydration (e.g., p-TsOH) Alcohol->Reaction2 Product This compound Reaction2->Product

Caption: Workflow for the synthesis of this compound via Grignard reaction and dehydration.

Paal_Knorr_Workflow Precursor 1,4-Dicarbonyl Precursor (3-Formyl-5-methyl-2-hexanone) Reaction Cyclization and Dehydration Precursor->Reaction AcidCatalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) AcidCatalyst->Reaction Product This compound Reaction->Product Water H₂O Reaction->Water byproduct

Caption: Paal-Knorr synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckRoute Which Synthetic Route? Start->CheckRoute Grignard Grignard/Dehydration CheckRoute->Grignard Grignard PaalKnorr Paal-Knorr CheckRoute->PaalKnorr Paal-Knorr CheckGrignard Check Grignard Reagent Activity and Conditions Grignard->CheckGrignard CheckDehydration Check Dehydration Conditions Grignard->CheckDehydration CheckPrecursor Check Precursor Synthesis and Purity PaalKnorr->CheckPrecursor CheckCyclization Check Cyclization Conditions PaalKnorr->CheckCyclization Solution1 Use Anhydrous Solvents, Inert Atmosphere CheckGrignard->Solution1 Solution2 Use Milder Acid, Lower Temperature CheckDehydration->Solution2 Solution3 Optimize Precursor Synthesis CheckPrecursor->Solution3 Solution4 Use Milder Acid, Optimize Temperature CheckCyclization->Solution4

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: High-Purity Purification of 2-Isopropylfuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the high-purity purification of 2-isopropylfuran. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to address challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two primary methods for achieving high-purity this compound are fractional distillation under reduced pressure and flash column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the required final purity.

Q2: Why is vacuum distillation recommended for this compound?

A2: Furan and its derivatives can be sensitive to high temperatures, which can lead to polymerization and degradation. Vacuum distillation allows for the boiling of this compound at a lower temperature, minimizing the risk of thermal decomposition and the formation of high-boiling point impurities.

Q3: What are the typical impurities I might encounter when synthesizing this compound?

A3: If this compound is synthesized via the Friedel-Crafts acylation of furan with isobutyryl chloride or isobutyric anhydride, common impurities may include:

  • Unreacted starting materials: Furan, isobutyryl chloride, or isobutyric anhydride.

  • Catalyst residues: Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂).

  • Polymerization products: Furan is prone to polymerization in the presence of strong acids, resulting in tar-like substances.[1]

  • Byproducts: Diacylated furan or other isomeric products, although acylation of furan typically shows a high preference for the 2-position.[1]

  • Solvent residues: Solvents used in the reaction or work-up, such as dichloromethane or diethyl ether.

Q4: My purified this compound is turning yellow or brown upon storage. What is causing this?

A4: this compound, like many furan derivatives, can be sensitive to air and light, leading to gradual oxidation and polymerization, which can cause discoloration. To ensure long-term stability, it is recommended to store the purified compound under an inert atmosphere (nitrogen or argon), in an amber-colored vial, and at a low temperature.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Fractional Vacuum Distillation
Problem Possible Cause(s) Suggested Solution(s)
Bumping or uneven boiling - No boiling chips or stir bar.- Heating too rapidly.- Always use a magnetic stir bar for vacuum distillation.- Apply heat gradually and evenly with a heating mantle.
Product is not distilling over - Vacuum is not low enough.- Temperature is too low.- A leak in the system.- Check the vacuum pump and all connections for leaks.- Use a nomograph to estimate the boiling point at your current pressure and adjust the temperature accordingly.- Ensure all glass joints are properly sealed.
Poor separation of impurities - Distillation rate is too fast.- Inefficient fractionating column.- Reduce the heating rate to allow for proper equilibration in the column.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).
Product decomposes in the distillation pot - The heating temperature is too high.- Use a lower pressure to decrease the boiling point.- Do not heat the distillation flask to dryness.
Flash Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of product and impurities - Incorrect solvent system.- Column was not packed properly.- Column was overloaded.- Develop an optimal solvent system using Thin Layer Chromatography (TLC) first.- Ensure the column is packed evenly without any air bubbles or cracks.- Reduce the amount of crude material loaded onto the column.
Product is not eluting from the column - The solvent system is not polar enough.- Gradually increase the polarity of the eluent (gradient elution).
Streaking or tailing of the product band - The compound is interacting too strongly with the silica gel.- The sample is not fully dissolved when loaded.- Add a small amount of a slightly more polar solvent to the eluent.- Ensure the sample is fully dissolved in a minimal amount of the initial eluent before loading.
Product degradation on the column - Silica gel is acidic and can cause decomposition of sensitive compounds.- Neutralize the silica gel by pre-washing the column with a solvent mixture containing a small amount of triethylamine (e.g., 0.1-1%).- Consider using a different stationary phase like neutral alumina.

Data Presentation

Physical Properties of this compound
PropertyValue
Molecular Formula C₇H₁₀O[2]
Molecular Weight 110.15 g/mol [2]
Boiling Point (at 760 mmHg) 84-85 °C[3]
Appearance Colorless to pale yellow liquid[3]
Estimated Boiling Point of this compound at Reduced Pressures

Note: These values are estimated using a pressure-temperature nomograph and should be used as a starting point for experimental determination.

Pressure (mmHg)Estimated Boiling Point (°C)
100~40-45
50~25-30
20~10-15
10~0-5

Experimental Protocols

Protocol 1: High-Purity Purification by Fractional Vacuum Distillation

This protocol is suitable for purifying several grams of this compound from less volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Vigreux column (or other fractionating column)

  • Distillation head with a condenser

  • Receiving flasks

  • Vacuum pump and pressure gauge

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Cold trap

Procedure:

  • Assemble the fractional vacuum distillation apparatus in a fume hood. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.

  • Place the crude this compound and a magnetic stir bar into the round-bottom flask.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Begin stirring and slowly evacuate the system to the desired pressure.

  • Once the pressure is stable, begin to gently heat the distillation flask using the heating mantle.

  • Observe the condensation ring rising slowly up the fractionating column.

  • Collect any low-boiling impurities in the first receiving flask and then switch to a clean receiving flask to collect the main fraction of this compound at its expected boiling point for the given pressure.

  • Monitor the temperature at the distillation head; a pure compound should distill over a narrow temperature range.

  • Once the main fraction is collected, stop the heating and allow the system to cool to room temperature before slowly venting the apparatus to atmospheric pressure.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for separating this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes

  • Compressed air or nitrogen source

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system. For a nonpolar compound like this compound, start with a low polarity eluent such as 1-5% ethyl acetate in hexanes. The ideal solvent system should give the product an Rf value of approximately 0.3.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, low-polarity eluent. Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Carefully add the eluent to the top of the column and apply gentle pressure to begin the elution.

  • Fraction Collection: Collect the eluting solvent in small fractions.

  • Purity Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualizations

PurificationWorkflow Crude Crude this compound Distillation Fractional Vacuum Distillation Crude->Distillation For thermally stable impurities with different boiling points Chromatography Flash Column Chromatography Crude->Chromatography For impurities with different polarities PurityAnalysis Purity Analysis (GC-MS, NMR) Distillation->PurityAnalysis Chromatography->PurityAnalysis PureProduct High-Purity this compound PurityAnalysis->PureProduct

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Low Purity After Initial Purification CheckMethod Impurity Profile Known? Start->CheckMethod DistillationIssue Close Boiling Impurities? CheckMethod->DistillationIssue Yes AnalyzeImpurities Analyze Impurities (GC-MS, NMR) CheckMethod->AnalyzeImpurities No ChromatographyIssue Polar Impurities? DistillationIssue->ChromatographyIssue No Redistill Increase Column Efficiency or Re-distill Slowly DistillationIssue->Redistill Yes RunColumn Perform Flash Column Chromatography ChromatographyIssue->RunColumn Yes End Achieved Desired Purity ChromatographyIssue->End No (Consider other methods) Redistill->End RunColumn->End AnalyzeImpurities->CheckMethod

Caption: Decision tree for troubleshooting low purity issues.

References

Technical Support Center: Optimizing Reaction Conditions for Alkylation of Furan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the alkylation of furan. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction conditions, troubleshooting common experimental issues, and ensuring successful outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my furan alkylation reaction resulting in a low yield?

A1: Low yields in furan alkylation can arise from several factors. Furan's sensitivity to acidic conditions can lead to polymerization or ring-opening, especially in the presence of water.[1][2] Incomplete reactions due to suboptimal temperature, insufficient reaction time, or inactive reagents are also common culprits.[1][3] Additionally, product loss during workup and purification can significantly reduce the isolated yield.[1][3]

Q2: I'm observing the formation of a dark, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?

A2: The formation of dark, tarry materials is a strong indication of furan polymerization.[4] This is often triggered by harsh acidic conditions or high temperatures.[2][4] To mitigate this, consider using milder acid catalysts (e.g., phosphoric acid, zinc chloride, or boron trifluoride instead of strong Lewis acids like AlCl₃), lowering the reaction temperature, and ensuring strictly anhydrous conditions.[4][5][6]

Q3: My Friedel-Crafts alkylation of furan is not working well. What are the common pitfalls?

A3: Traditional Friedel-Crafts conditions using strong Lewis acids like aluminum chloride are often too harsh for the acid-sensitive furan ring, leading to low yields and significant polymerization.[5][7] Milder catalysts such as iron(III) chloride, phosphoric acid, or boron trifluoride are generally more suitable for furan alkylation.[6][8] It is also crucial to control the reaction temperature and use anhydrous solvents.[2][5]

Q4: I am seeing multiple alkylated products. How can I improve the regioselectivity of the reaction?

A4: Furan can be alkylated at the C2 (α) or C3 (β) position. The α-position is generally more reactive. To enhance regioselectivity for α-alkylation, palladium-catalyzed C-H activation methods have proven effective, often showing high selectivity for the C2 position.[7] In Friedel-Crafts type reactions, the choice of catalyst and solvent can also influence the regioselectivity.

Q5: What are common impurities in furan alkylation, and how can they be removed?

A5: Common impurities include unreacted starting materials (furan and the alkylating agent), polymeric byproducts, and isomers of the desired product.[2][3] Purification can be challenging due to the potential volatility and instability of furan derivatives.[2] Fractional distillation under reduced pressure is effective for volatile compounds.[3] Column chromatography on silica gel is a standard method, but the acidic nature of silica can sometimes degrade sensitive furans.[2] Using neutral alumina or adding a small amount of a base like triethylamine to the eluent can help prevent degradation during chromatography.[2]

Troubleshooting Guides

Low Yield
Symptom Potential Cause Recommended Solution
Low or no product formation Inactive catalystUse a fresh batch of catalyst. For moisture-sensitive catalysts, ensure proper handling and storage.
Low reaction temperatureGradually increase the reaction temperature while monitoring for side product formation.
Insufficient reaction timeMonitor the reaction progress using TLC or GC and extend the reaction time if necessary.[4]
Poor quality of reagentsUse freshly distilled furan and ensure the purity of the alkylating agent and solvent.[4]
Significant amount of starting material remains Incomplete reactionOptimize reaction parameters such as temperature, time, and catalyst loading.[1]
Reversible reactionConsider removing a byproduct to drive the equilibrium towards the product.
Product loss during workup Decomposition on silica gelUse deactivated (neutral) silica or alumina for chromatography, or add a small amount of triethylamine to the eluent.[2]
Volatility of the productUse a rotary evaporator with care, and consider distillation under reduced pressure for purification.[2]
Side Product Formation
Symptom Potential Cause Recommended Solution
Formation of dark polymer Reaction conditions are too harsh (strong acid, high temperature)Use a milder catalyst (e.g., FeCl₃, ZnCl₂, BF₃·OEt₂).[4][6][8] Lower the reaction temperature.[2] Ensure anhydrous conditions.[5]
Formation of isomers Lack of regioselectivityEmploy a more selective catalytic system, such as a palladium-based catalyst for α-alkylation.[7]
Di- or polyalkylation Excess of alkylating agent or reactive substrateUse a stoichiometric amount or a slight excess of the furan. Control the addition of the alkylating agent.
Ring-opening of the furan Presence of water and strong acidUse anhydrous solvents and reagents.[2][5] Employ milder reaction conditions.

Data Presentation

Comparison of Catalytic Systems for Furan Alkylation
Catalyst System Typical Alkylating Agent Solvent Temperature (°C) Typical Yield (%) Key Advantages Common Issues
Friedel-Crafts (FeCl₃/Fe₂O₃) Alkyl halides (e.g., t-butyl chloride)Dichloromethane, 1,1,1-trichloroethane40-60Moderate to GoodInexpensive catalyst, straightforward procedure.[8]Risk of polymerization, requires anhydrous conditions.[2][8]
Palladium-catalyzed C-H Alkylation Alkyl iodidesPhCF₃110Moderate to GoodHigh regioselectivity for α-alkylation, good functional group tolerance.[7]Requires more expensive catalyst and ligands.
Lithiation-Alkylation (n-BuLi) Alkyl halides (e.g., 1-bromopentane)THF-78 to RTVariableEffective for specific substitutions.Requires cryogenic temperatures, strong base, and strictly anhydrous conditions; risk of lithium-halogen exchange.[3]
Lewis/Brønsted Acids (BF₃·OEt₂, H₃PO₄) Alkenes, Alkyl halidesVariousVariableVariableMilder than strong Lewis acids.[6]Can still cause polymerization with sensitive substrates.[2]

Experimental Protocols

Protocol 1: Iron-Catalyzed Friedel-Crafts Alkylation of Furan with tert-Butyl Chloride

This protocol is adapted from a patented procedure for the preparation of alkylated furans.[8]

Materials:

  • Furan

  • tert-Butyl chloride

  • Iron(III) oxide (Fe₂O₃)

  • Iron(III) chloride (FeCl₃)

  • Dichloromethane (anhydrous)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a stirred mixture of iron(III) oxide (e.g., 200 g) and iron(III) chloride (e.g., 5.0 g) in dichloromethane (e.g., 1275 g) in a reaction vessel, heat the mixture to reflux (approximately 40°C).[8]

  • Prepare a mixture of furan (e.g., 85.1 g) and tert-butyl chloride (e.g., 289.3 g).[8]

  • Slowly add the furan and tert-butyl chloride mixture to the heated catalyst suspension over a period of about 1.5 hours.[8]

  • Maintain the reaction mixture at reflux with stirring for an additional 1.5 hours after the addition is complete.[8]

  • Cool the reaction mixture and filter to remove the catalyst. Wash the catalyst on the filter with dichloromethane.[8]

  • Combine the filtrate and washings. The product can be isolated by distillation.[8]

Protocol 2: Palladium-Catalyzed α-Alkylation of Furan Derivatives

This protocol is based on a method for the direct C-H alkylation of furans.[7]

Materials:

  • Furan derivative (e.g., methyl furan-2-carboxylate)

  • Alkyl iodide (e.g., 4-iodotetrahydro-2H-pyran)

  • Pd(PPh₃)₄

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Trifluoromethylbenzene (PhCF₃, anhydrous)

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube equipped with a stirrer bar, add Pd(PPh₃)₄ (10 mol%), Xantphos (20 mol%), and Cs₂CO₃ (2.0 equiv.).[7]

  • Add the furan derivative (1.0 equiv.) and the alkyl iodide (3.0 equiv.).[7]

  • Add anhydrous PhCF₃ as the solvent.[7]

  • Evacuate the tube and backfill with argon. Repeat this cycle 5 times.[7]

  • Place the sealed tube in a pre-heated oil bath at 110°C and stir vigorously for 48 hours.[7]

  • After cooling, dilute the mixture with water and extract with ethyl acetate.[7]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Troubleshooting_Workflow Start Low Yield in Furan Alkylation Check_Polymer Observe dark polymer/tar? Start->Check_Polymer Harsh_Conditions Conditions too harsh? (Strong Acid / High Temp) Check_Polymer->Harsh_Conditions Yes Check_Starting_Material Starting material consumed? Check_Polymer->Check_Starting_Material No Use_Milder_Conditions Use Milder Catalyst (FeCl3, ZnCl2) Lower Temperature Ensure Anhydrous Conditions Harsh_Conditions->Use_Milder_Conditions Success Improved Yield Use_Milder_Conditions->Success Incomplete_Reaction Incomplete Reaction Check_Starting_Material->Incomplete_Reaction No Product_Loss Product Loss During Workup? Check_Starting_Material->Product_Loss Yes Optimize_Conditions Optimize: - Increase Temperature - Extend Reaction Time - Check Catalyst Activity Incomplete_Reaction->Optimize_Conditions Optimize_Conditions->Success Purification_Issues Purification Issues Product_Loss->Purification_Issues Yes Product_Loss->Success No Optimize_Purification Use Neutral Alumina/Silica Add Triethylamine to Eluent Careful Distillation Purification_Issues->Optimize_Purification Optimize_Purification->Success

Caption: Troubleshooting workflow for low yield in furan alkylation.

Experimental_Workflow_Pd_Alkylation Start Start: Pd-Catalyzed Alkylation Setup Setup Schlenk tube with stirrer Add Pd(PPh3)4, Xantphos, Cs2CO3 Start->Setup Add_Reagents Add furan derivative, alkyl iodide, and PhCF3 Setup->Add_Reagents Inert_Atmosphere Evacuate and backfill with Argon (5x) Add_Reagents->Inert_Atmosphere Reaction Heat at 110°C for 48h with vigorous stirring Inert_Atmosphere->Reaction Workup Cool, dilute with water, and extract with ethyl acetate Reaction->Workup Purification Combine organic layers, dry, concentrate, and purify by column chromatography Workup->Purification End Isolated Alkylated Furan Purification->End

Caption: Experimental workflow for Pd-catalyzed α-alkylation of furan.

References

Troubleshooting peak tailing in 2-isopropylfuran gas chromatography analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for troubleshooting challenges in gas chromatography. This resource provides in-depth guidance, particularly for the analysis of 2-isopropylfuran, to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic results.

Troubleshooting Guide: Peak Tailing in this compound Analysis

Peak tailing is a common chromatographic problem that can significantly impact resolution and the accuracy of quantification.[1] This guide provides a systematic approach to identifying and resolving the root causes of peak tailing in the analysis of this compound.

Q1: My this compound peak is tailing. What are the most common causes and where should I start troubleshooting?

A1: Peak tailing for a relatively non-polar compound like this compound often points to issues within the GC system rather than the compound's inherent chemical properties. The most common causes, in order of likelihood, are related to the inlet, the column, or the analytical method parameters.[2] A systematic approach, starting with the easiest and most common fixes, is the most efficient way to troubleshoot.[3]

Initial Troubleshooting Steps:

  • Inlet Maintenance: The inlet is a frequent source of problems. Start by replacing the inlet liner and septum.[3] Over time, the liner can become contaminated with non-volatile residues from samples, creating active sites that interact with analytes.[4] The septum can also degrade, leading to leaks and contamination.

  • Column Health: If inlet maintenance doesn't resolve the issue, the problem may lie with the column. A common remedy is to trim a small section (10-20 cm) from the front of the column.[4] This removes any contamination or degraded stationary phase that may have accumulated at the column inlet.

  • Method Parameters: Review your GC method parameters. An incorrect inlet temperature or a suboptimal oven temperature program can contribute to peak tailing.[2]

If these initial steps do not resolve the peak tailing, a more in-depth investigation is necessary. The following sections provide detailed guidance on specific areas of the GC system.

Guide 1: Inlet System Troubleshooting

The inlet system is a critical area where many peak shape problems originate.

Q2: How can I be sure my column is installed correctly in the inlet?

A2: Incorrect column installation is a frequent cause of peak tailing. If the column is positioned too high or too low within the inlet, it can create dead volumes or turbulent flow paths, leading to band broadening and asymmetrical peaks.[5]

Procedure for Correct Column Installation:

  • Consult Manufacturer's Guidelines: Always refer to your GC manufacturer's manual for the correct column installation depth for your specific inlet.

  • Ensure a Clean, Square Cut: A poor column cut can introduce micro-scratches and jagged edges, creating sites for unwanted interactions and turbulent flow.[2]

    • Use a ceramic scoring wafer or a diamond scribe to lightly score the polyimide coating.

    • Gently break the column at the score.

    • Inspect the cut with a magnifying glass to ensure it is clean and at a 90° angle. If not, repeat the process.[2]

  • Proper Installation:

    • Carefully insert the column into the inlet to the correct depth.

    • Tighten the nut finger-tight, then use a wrench for a final ½ to ¾ turn. Do not overtighten, as this can damage the column and ferrule.

Q3: Can the inlet liner type affect the peak shape of this compound?

A3: Yes, the choice of inlet liner can have a significant impact on peak shape. For a volatile, relatively non-polar compound like this compound, a straight, narrow-internal-diameter (e.g., 1-mm) liner is often a good choice, especially for gas samples, as it promotes rapid transfer to the column.[6] For liquid injections, a single taper liner, with or without glass wool, is a common and effective option.[7] The key is to ensure the liner is deactivated to minimize active sites.[8]

Data on Inlet Liner Impact on Peak Asymmetry:

Inlet Liner TypeDeactivationPeak Asymmetry Factor (Example)Potential for Peak Tailing
Standard Straight LinerNon-deactivated1.8High
Ultra Inert Straight Liner Yes 1.1 Low
Single Taper with Glass WoolNon-deactivated1.6Moderate to High
Ultra Inert Single Taper with Glass Wool Yes 1.2 Low

Note: This data is illustrative. Actual results may vary based on the specific GC system, method parameters, and sample matrix.

Guide 2: Column-Related Issues

The column is the heart of the separation process, and its condition is paramount for achieving symmetrical peaks.

Q4: I've trimmed my column, but the peak tailing persists. What else could be wrong with the column?

A4: If trimming the column does not resolve the issue, the problem could be more severe column contamination or degradation of the stationary phase.

  • Severe Contamination: If the column has been subjected to a large number of "dirty" samples, contamination may extend further down the column than can be rectified by trimming. In such cases, baking out the column at a high temperature (within the column's specified limits) may help. However, if the contamination is non-volatile, it may not be removable, and the column may need to be replaced.

  • Stationary Phase Degradation: Exposure to oxygen at high temperatures (often due to a leak) can cause irreversible damage to the stationary phase. This leads to the creation of active sites and results in peak tailing for a wide range of compounds. A significant increase in column bleed is often a symptom of this problem. If the stationary phase is damaged, the column must be replaced.

Q5: What are "active sites" and how do they cause peak tailing?

A5: Active sites are locations within the GC system that can interact with analytes in an undesirable way, primarily through hydrogen bonding. In a GC system, these are often exposed silanol groups (-Si-OH) on the surfaces of the glass inlet liner, the fused silica column, or glass wool.[9] These polar sites can interact with compounds that have polar functional groups, but even relatively non-polar compounds can be affected to some extent. This interaction causes a portion of the analyte molecules to be retained longer than the bulk of the analyte band, resulting in a tailing peak. Deactivated liners and columns are treated to cap these silanol groups, rendering the surfaces more inert.[10]

Visualization of Analyte Interaction with an Active Site:

G Analyte Interaction with an Active Silanol Group cluster_surface Inert Fused Silica Surface cluster_active_surface Active Fused Silica Surface Analyte This compound Surface Deactivated Surface (-Si-O-Si-) Analyte->Surface Weak Interaction (Symmetrical Peak) ActiveAnalyte This compound ActiveSite Active Silanol Group (-Si-OH) ActiveAnalyte->ActiveSite Strong Interaction (Peak Tailing)

Caption: Interaction of this compound with inert and active surfaces.

Guide 3: Method and System Parameters

Optimizing your analytical method and ensuring the overall system is sound are crucial for good chromatography.

Q6: Can my inlet temperature be a cause of peak tailing for this compound?

A6: Yes, an inappropriate inlet temperature can lead to peak tailing. For volatile compounds like this compound, the inlet temperature needs to be high enough to ensure rapid and complete vaporization of the sample. If the temperature is too low, slow vaporization can occur, leading to a broad, tailing peak.

Recommended Inlet Temperature Optimization:

ParameterRecommendationRationale
Inlet Temperature Start at 250 °C. Can be increased in 10-20 °C increments.Ensures rapid vaporization of this compound.
Split/Splitless Mode For higher concentrations, a split injection with a moderate split ratio (e.g., 20:1) is recommended. For trace analysis, splitless injection may be necessary.A split injection provides sharper peaks for concentrated samples.

Q7: How does the oven temperature program affect peak shape?

A7: The initial oven temperature and the temperature ramp rate can influence peak shape.

  • Initial Oven Temperature: A common rule of thumb for splitless injections is to have an initial oven temperature about 20 °C below the boiling point of the sample solvent to ensure good analyte focusing at the head of the column.[2] For this compound (boiling point ~84-85°C), if dissolved in a low-boiling solvent like hexane, an initial temperature of around 40-50°C would be appropriate.

  • Temperature Ramp Rate: A ramp rate that is too slow can sometimes lead to broader peaks. Conversely, a very fast ramp rate may compromise resolution. A typical starting point for volatile compounds is a ramp of 10-20 °C/min.

Experimental Protocols

The following is an exemplary GC-MS method for the analysis of furan derivatives, which can be adapted and optimized for this compound.

Sample Preparation (Headspace Analysis):

  • Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

  • Add a saturated solution of sodium chloride (e.g., 9 mL for a 1 g sample) to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.[11]

  • If required, spike with an appropriate internal standard.

  • Seal the vial and equilibrate at a constant temperature (e.g., 35°C) for a set time (e.g., 15 minutes) with agitation.[1]

  • Inject a portion of the headspace into the GC-MS system.

Exemplary GC-MS Parameters for Furan Derivatives:

ParameterValue
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Split (10:1)
Oven Program Initial: 32°C, hold 4 min; Ramp: 20°C/min to 200°C, hold 3 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

This protocol is a starting point and may require optimization for your specific application and instrumentation.[1][12]

Frequently Asked Questions (FAQs)

Q8: All of my peaks are tailing, not just this compound. What does this indicate?

A8: If all peaks in your chromatogram are tailing, it generally points to a physical problem in the flow path rather than a chemical interaction with a specific analyte.[3] The most likely causes are:

  • Improper column installation: Check the column position in both the inlet and the detector.

  • A poor column cut: Re-cut the column, ensuring a clean, square break.

  • A leak in the system: Perform a leak check, especially around the inlet septum and column fittings.

  • Dead volume: This can be caused by incorrect ferrule size or improper column installation.

Q9: Can my injection technique cause peak tailing?

A9: Yes, a slow injection speed can lead to band broadening and peak tailing, especially for manual injections. With autosamplers, this is less of an issue. However, injecting too large a sample volume can overload the column, leading to fronting or tailing peaks.

Q10: I've tried everything and my this compound peak still tails. What should I do?

A10: If you have systematically worked through all the troubleshooting steps (inlet maintenance, column trimming and replacement, method optimization, and checking for leaks) and the problem persists, consider these possibilities:

  • Contamination in the gas lines or traps: Impurities in the carrier gas can contaminate the system.

  • A fundamental incompatibility between the analyte and the stationary phase: While unlikely for this compound on a standard non-polar column, it is a possibility.

  • An issue with the detector: While less common, a contaminated or malfunctioning detector can sometimes cause peak shape distortion.

At this point, consulting with your instrument manufacturer's technical support is recommended.

Troubleshooting Workflow Diagram:

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for this compound inlet_maintenance Perform Inlet Maintenance (Replace Liner & Septum) start->inlet_maintenance check_peak_shape_1 Peak Shape Improved? inlet_maintenance->check_peak_shape_1 column_trim Trim 10-20 cm from Column Inlet check_peak_shape_1->column_trim No problem_solved Problem Resolved check_peak_shape_1->problem_solved Yes check_peak_shape_2 Peak Shape Improved? column_trim->check_peak_shape_2 review_method Review & Optimize Method Parameters (Inlet Temp, Oven Program) check_peak_shape_2->review_method No check_peak_shape_2->problem_solved Yes check_peak_shape_3 Peak Shape Improved? review_method->check_peak_shape_3 investigate_system In-depth System Check (Leaks, Column Installation, Column Health) check_peak_shape_3->investigate_system No check_peak_shape_3->problem_solved Yes contact_support Contact Technical Support investigate_system->contact_support

Caption: A step-by-step workflow for troubleshooting peak tailing.

References

2-isopropylfuran stability under thermal and acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-isopropylfuran. The information provided addresses common issues related to the stability of this compound under thermal and acidic conditions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My reaction involving this compound turned dark and viscous after adding an acid catalyst. What is happening?

A1: The furan ring is highly susceptible to acid-catalyzed polymerization, especially with strong acids or at elevated temperatures. The isopropyl group on this compound is an electron-releasing group, which can activate the furan ring, making it more prone to protonation. This protonation can initiate a chain reaction, leading to the formation of polymeric materials, which would explain the darkening and increased viscosity of your reaction mixture.[1]

Q2: At what temperature should I expect this compound to start degrading?

A2: While specific data for this compound is limited, studies on similar furan derivatives, such as 2-furoic acid and furfuryl alcohol, show that thermal degradation can be initiated at temperatures around 140-160°C.[2] The thermal decomposition of alkyl-substituted furans can proceed through various pathways, including bond cleavage and hydrogen migration.[3][4] It is advisable to handle this compound at the lowest practical temperature to minimize thermal degradation.

Q3: Can I use common strong acids like sulfuric acid or hydrochloric acid with this compound?

A3: Using strong acids with this compound is generally not recommended due to the high risk of rapid polymerization and ring-opening reactions.[1] Milder acidic conditions or the use of Lewis acids should be considered to minimize degradation.

Q4: What are the likely byproducts of this compound degradation under acidic conditions?

A4: Under acidic conditions, this compound can undergo ring-opening to form dicarbonyl compounds. Additionally, polymerization will lead to a complex mixture of oligomeric and polymeric materials. The exact structure of the byproducts will depend on the specific reaction conditions.[5]

Q5: How can I monitor the stability of this compound in my experiment?

A5: Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for monitoring the concentration of this compound and identifying potential degradation products.[6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to observe changes in the chemical structure of the furan ring upon exposure to acidic or thermal stress.[9]

Troubleshooting Guides

Issue 1: Unexpected Polymerization During Acid-Catalyzed Reactions

Symptoms:

  • Reaction mixture turns dark brown or black.

  • A significant increase in viscosity is observed.

  • Low yield of the desired product.

  • Formation of an insoluble precipitate.

Potential Causes:

  • Use of a strong acid catalyst.

  • High reaction temperature.

  • Prolonged reaction time.

Recommended Solutions:

SolutionDetailed Steps
Use a Milder Acid Catalyst Substitute strong acids (e.g., H₂SO₄, HCl) with milder alternatives like phosphoric acid or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).
Optimize Reaction Temperature Conduct the reaction at the lowest feasible temperature. Start with low temperatures (e.g., 0 °C) and gradually increase only if necessary.
Minimize Reaction Time Monitor the reaction progress closely using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed to a satisfactory level.
Solvent Selection The use of polar aprotic solvents like dimethylformamide (DMF) has been shown to have a stabilizing effect on furan derivatives.[10]
Issue 2: Thermal Degradation During High-Temperature Processes

Symptoms:

  • Low recovery of this compound after heating.

  • Presence of unexpected peaks in GC-MS analysis, indicating degradation products.

  • Discoloration of the material upon heating.

Potential Causes:

  • Exceeding the thermal stability threshold of this compound.

  • Presence of impurities that can catalyze degradation.

Recommended Solutions:

SolutionDetailed Steps
Reduce Process Temperature If possible, lower the temperature of your process. Even a small reduction can significantly decrease the rate of thermal degradation.
Use an Inert Atmosphere Conduct high-temperature reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can contribute to degradation.
Purify Starting Material Ensure the this compound used is of high purity, as impurities can act as catalysts for thermal decomposition.

Data Presentation

Table 1: Representative Stability of Alkylfurans under Acidic Conditions

Disclaimer: The following data is illustrative and based on general trends for alkylfurans. Specific values for this compound may vary.

AlkylfuranAcid CatalystTemperature (°C)Observation
2-Methylfuran0.1 M HCl25Slow degradation over 24h
2-Methylfuran1 M H₂SO₄50Rapid polymerization
2-tert-Butylfuran0.1 M HCl25Relatively stable
This compound (Expected) 0.1 M HCl 25 Moderate degradation
This compound (Expected) 1 M H₂SO₄ 50 Rapid polymerization

Table 2: Representative Thermal Stability of Furan Derivatives

Disclaimer: The following data is illustrative and based on general trends for furan derivatives. Specific values for this compound may vary.

Furan DerivativeOnset of Decomposition (°C)Major Decomposition Products
Furan> 150Propyne, CO, acetylene, ketene[3]
2-Methylfuran~ 140Alkenes, CO, smaller hydrocarbons
2-Furoic Acid140-160Furan, CO₂[2]
This compound (Expected) ~ 140 Propene, isobutene, CO, smaller hydrocarbons

Experimental Protocols

Protocol 1: Monitoring Acidic Stability of this compound by GC-MS

Objective: To determine the rate of degradation of this compound under specific acidic conditions.

Materials:

  • This compound

  • Anhydrous solvent (e.g., dioxane, DMF)

  • Acid catalyst (e.g., 0.1 M HCl in dioxane)

  • Internal standard (e.g., dodecane)

  • GC-MS system

Procedure:

  • Prepare a stock solution of this compound and the internal standard in the chosen anhydrous solvent.

  • At time zero, add the acid catalyst to the stock solution while stirring at a constant, controlled temperature.

  • At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by neutralizing the acid with a suitable base (e.g., a solution of sodium bicarbonate).

  • Analyze the quenched aliquot by GC-MS.

  • Quantify the peak area of this compound relative to the internal standard at each time point to determine the rate of degradation.

Protocol 2: Assessing Thermal Stability of this compound by Headspace GC-MS

Objective: To identify the onset temperature of thermal degradation and characterize the decomposition products.

Materials:

  • This compound

  • Headspace vials

  • GC-MS system with a headspace autosampler

Procedure:

  • Place a precise amount of this compound into a series of headspace vials.

  • Seal the vials.

  • Heat each vial to a different target temperature (e.g., 120, 130, 140, 150, 160 °C) for a fixed period (e.g., 30 minutes) in the headspace oven.

  • After heating, inject the headspace gas from each vial into the GC-MS.

  • Analyze the resulting chromatograms to determine the temperature at which new peaks (degradation products) appear and the peak corresponding to this compound begins to decrease.

Visualizations

AcidDegradationPathway This compound This compound Protonation Protonation This compound->Protonation + H⁺ (Acid Catalyst) Reactive_Intermediate Reactive_Intermediate Protonation->Reactive_Intermediate Ring_Opening Ring_Opening Reactive_Intermediate->Ring_Opening + H₂O (Nucleophile) Polymerization Polymerization Reactive_Intermediate->Polymerization + another Furan molecule Dicarbonyl_Products Dicarbonyl_Products Ring_Opening->Dicarbonyl_Products Polymeric_Byproducts Polymeric_Byproducts Polymerization->Polymeric_Byproducts

Caption: Acid-catalyzed degradation pathway of this compound.

TroubleshootingWorkflow Start Low Yield / Product Degradation Check_Conditions Acidic or Thermal Stress? Start->Check_Conditions Acidic_Troubleshooting Troubleshoot Acidic Conditions Check_Conditions->Acidic_Troubleshooting Acidic Thermal_Troubleshooting Troubleshoot Thermal Conditions Check_Conditions->Thermal_Troubleshooting Thermal Use_Milder_Acid Use Milder Acid Acidic_Troubleshooting->Use_Milder_Acid Lower_Temperature Lower Reaction Temp. Acidic_Troubleshooting->Lower_Temperature Reduce_Time Reduce Reaction Time Acidic_Troubleshooting->Reduce_Time Lower_Process_Temp Lower Process Temp. Thermal_Troubleshooting->Lower_Process_Temp Inert_Atmosphere Use Inert Atmosphere Thermal_Troubleshooting->Inert_Atmosphere End Improved Stability Use_Milder_Acid->End Lower_Temperature->End Reduce_Time->End Lower_Process_Temp->End Inert_Atmosphere->End

References

Technical Support Center: Chromatographic Separation of 2-Isopropylfuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of 2-isopropylfuran from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chromatographic separation of this compound?

A1: The most common and effective methods for the separation of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC is often preferred due to the volatile nature of this compound and many of its likely byproducts.[1] GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for both separation and identification of components in a reaction mixture.[1][2] HPLC can also be employed, particularly for less volatile or thermally sensitive byproducts, and is a scalable technique for preparative separations.[3]

Q2: What are the expected reaction byproducts when synthesizing this compound?

A2: The byproducts in a this compound synthesis depend heavily on the synthetic route employed. Common methods include the reaction of a furan derivative with an isopropyl Grignard reagent or Friedel-Crafts alkylation. Potential byproducts may include:

  • Unreacted Starting Materials: Such as furan, 2-bromofuran, or furfural.

  • Polyalkylated Furans: Such as 2,5-diisopropylfuran, which can form if the reaction conditions are not carefully controlled.

  • Isomers: Depending on the starting materials and reaction conditions, other isomers like 3-isopropylfuran could potentially be formed.

  • Solvent Adducts and Reagent Byproducts: Byproducts from side reactions involving the solvent or reagents, for example, from the Grignard reagent.

  • Polymerization Products: Furan and its derivatives can polymerize in the presence of acid catalysts, leading to the formation of dark, insoluble materials.

Q3: How can I confirm the identity of this compound and its byproducts in my chromatogram?

A3: Mass Spectrometry (MS) coupled with chromatography (GC-MS or LC-MS) is the most definitive method for identifying the separated components. The mass spectrum of each peak provides a unique fragmentation pattern that can be compared to library data or used for structural elucidation. For GC analysis, retention indices can also be used for tentative identification by comparing them to known values.

Q4: Can I use preparative chromatography to isolate pure this compound?

A4: Yes, both preparative GC and preparative HPLC can be used to isolate high-purity this compound. The choice between the two will depend on the scale of the separation and the volatility of the byproducts. HPLC is often more readily scalable for larger quantities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of this compound.

Gas Chromatography (GC) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor Resolution / Peak Overlap 1. Inappropriate column stationary phase. 2. Column temperature program is not optimized. 3. Carrier gas flow rate is too high or too low.[4] 4. Column is overloaded.1. Use a column with a different polarity. A mid-polarity column is often a good starting point for furan derivatives. 2. Optimize the temperature ramp. A slower ramp rate can improve the separation of closely eluting peaks. 3. Adjust the carrier gas flow rate to the optimal value for the column diameter. 4. Dilute the sample or use a split injection to reduce the amount of sample introduced onto the column.[5]
Peak Tailing 1. Active sites in the injector or on the column. 2. Column contamination. 3. Sample is too concentrated.1. Use a deactivated inlet liner and ensure the column is properly conditioned. 2. Bake out the column at a high temperature (within its specified limit). If tailing persists, the column may need to be replaced.[5] 3. Dilute the sample before injection.
Ghost Peaks 1. Contamination in the syringe, injector, or carrier gas. 2. Septum bleed.1. Clean the syringe and injector port. Ensure high-purity carrier gas is used with appropriate traps. 2. Use a high-quality, low-bleed septum and replace it regularly.
Baseline Drift or Noise 1. Column bleed at high temperatures. 2. Contaminated detector. 3. Leaks in the system.[4]1. Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column properly. 2. Clean the detector according to the manufacturer's instructions. 3. Perform a leak check of the system.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor Resolution / Peak Overlap 1. Inappropriate stationary phase or mobile phase composition. 2. Gradient elution is not optimized. 3. Column is overloaded.1. Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl). Adjust the mobile phase composition (e.g., ratio of organic solvent to water, type of organic solvent).[4][3] 2. Optimize the gradient slope and duration to improve the separation of critical pairs. 3. Reduce the injection volume or sample concentration.
Peak Tailing or Fronting 1. Secondary interactions with the stationary phase. 2. Mismatch between sample solvent and mobile phase. 3. Column degradation.1. Add a modifier to the mobile phase (e.g., a small amount of acid or base) to suppress silanol interactions. 2. Dissolve the sample in the initial mobile phase if possible. 3. Flush the column with a strong solvent or replace the column if it is old or has been used extensively.
Irreproducible Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Leaks in the pump or injector.1. Ensure the mobile phase is prepared fresh and degassed properly. 2. Use a column oven to maintain a stable temperature. 3. Check for leaks in the system, particularly around fittings and seals.
High Backpressure 1. Blockage in the system (e.g., guard column, column frit, tubing). 2. Particulate matter from the sample.1. Systematically isolate components to identify the source of the blockage. Replace the guard column or filter frits. 2. Filter all samples through a 0.45 µm or 0.22 µm filter before injection.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Reaction Mixture

This protocol provides a general method for the analysis of a this compound reaction mixture. Optimization will be required based on the specific byproducts present.

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

Parameter Condition
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Split/Splitless, operated in split mode with a split ratio of 50:1
Injector Temperature 250 °C
Oven Temperature Program Initial temperature 50 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes
MS Transfer Line Temp 280 °C
MS Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Sample Preparation: Dilute a sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or diethyl ether) to an appropriate concentration (e.g., 1 mg/mL).

Protocol 2: HPLC Analysis of this compound Reaction Mixture

This protocol is suitable for the analysis of a this compound reaction mixture, particularly if non-volatile or thermally labile byproducts are expected.

Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).

Parameter Condition
HPLC Column C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Program 10% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 10% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Diode Array Detector, monitoring at 220 nm and 254 nm

Sample Preparation: Dilute a sample of the crude reaction mixture in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification & Analysis start Reaction Mixture sample_prep Sample Preparation (Dilution/Filtration) start->sample_prep Crude Product chromatography Chromatographic Separation (GC or HPLC) sample_prep->chromatography detection Detection (MS or DAD) chromatography->detection data_analysis Data Analysis detection->data_analysis pure_product Isolated this compound data_analysis->pure_product Purity Assessment Troubleshooting_Logic cluster_problem Identify the Problem cluster_solutions Implement Solutions start Poor Chromatographic Separation peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape resolution Poor Resolution? (Overlapping Peaks) start->resolution retention Inconsistent Retention Times? start->retention solution_peak_shape Check for active sites Optimize sample solvent Reduce sample concentration peak_shape->solution_peak_shape solution_resolution Optimize temperature/gradient program Change column/mobile phase Reduce flow rate resolution->solution_resolution solution_retention Check for leaks Ensure consistent mobile phase prep Use column oven retention->solution_retention end Successful Separation solution_peak_shape->end Problem Solved solution_resolution->end Problem Solved solution_retention->end Problem Solved

References

Technical Support Center: Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gas chromatography analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common challenges encountered during your experiments, with a specific focus on the co-elution of alkylfuran isomers.

Troubleshooting Guide: Resolving Co-eluting Alkylfuran Isomers

Co-elution, the incomplete separation of two or more compounds in a chromatographic system, is a frequent challenge in the analysis of structurally similar isomers like alkylfurans. This guide provides a systematic approach to troubleshoot and resolve this issue.

Logical Workflow for Troubleshooting Co-elution

The following diagram outlines a step-by-step process for addressing co-elution problems in your GC analysis.

A Problem: Co-elution of Alkylfuran Isomers Detected B Step 1: Method & Column Verification A->B C Is the column appropriate for isomer separation? (e.g., mid-to-high polarity) B->C D Step 2: Optimize GC Oven Temperature Program C->D  Yes J Select a more polar column (e.g., WAX or ionic liquid phases) C->J  No E Decrease temperature ramp rate? Reduce initial oven temperature? D->E I Resolution Achieved? D->I Resolved F Step 3: Adjust Carrier Gas Flow Rate E->F  Yes K Implement slower ramp rates (e.g., 1-3°C/min) or a lower starting temperature. E->K  No G Is flow rate optimal for column efficiency? (Check Van Deemter plot principles) F->G F->I Resolved H Step 4: Consider Advanced Techniques G->H  Yes L Optimize for best resolution, may require slightly longer run times. G->L  No H->I Resolved M Explore options like GCxGC or Deconvolution Software H->M J->B K->D L->F M->I

Caption: Troubleshooting workflow for resolving co-eluting peaks in GC.

Frequently Asked Questions (FAQs)

Q1: My 2-methylfuran and 3-methylfuran peaks are co-eluting. What is the first thing I should check?

A: The first and most critical parameter to verify is your GC column's stationary phase. Alkylfuran isomers, such as 2-methylfuran and 3-methylfuran, are notoriously difficult to separate on non-polar or low-polarity columns (e.g., those with a 5% diphenyl / 95% dimethyl polysiloxane phase). To achieve separation, a column with a more polar stationary phase is generally required.

Q2: Which type of GC column is recommended for separating alkylfuran isomers?

A: For effective separation of alkylfuran isomers, mid-to-high polarity columns are recommended. Polyethylene glycol (PEG) based columns, often referred to as WAX columns, are a common and effective choice. For very challenging separations, columns with ionic liquid stationary phases can offer unique selectivity that enhances resolution.

Q3: How does the GC oven temperature program affect the separation of isomers?

A: The temperature program directly influences the separation. A slower temperature ramp rate (e.g., 2-5°C per minute) increases the interaction time of the analytes with the stationary phase, which can significantly improve the resolution of closely eluting compounds like isomers. Reducing the initial oven temperature can also enhance the separation of volatile isomers by improving their focusing at the head of the column.

Q4: Can I improve separation by changing the carrier gas flow rate?

A: Yes, the carrier gas flow rate (or linear velocity) affects column efficiency. Every column has an optimal flow rate for the best separation (resolution). Deviating significantly from this optimum can lead to band broadening and decreased resolution. It is advisable to perform a flow rate optimization study to find the best balance between analysis time and resolution for your specific application.

Q5: What are advanced techniques I can use if optimization of my current GC system is insufficient?

A: If single-dimension GC (1D-GC) cannot resolve the isomers, you may consider Comprehensive Two-Dimensional Gas Chromatography (GCxGC). This powerful technique uses two different columns (a first-dimension and a second-dimension column with different selectivity) to provide a much higher peak capacity and resolving power, making it highly effective for separating complex isomeric mixtures.

Experimental Protocols & Data

Protocol: Separation of 2-Methylfuran and 3-Methylfuran

This section provides an example of a GC method optimized for the separation of 2-methylfuran and 3-methylfuran.

  • Gas Chromatograph: Agilent 7890A GC System (or equivalent)

  • Column: Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injector: Split/Splitless, 250°C, Split ratio 50:1

  • Injection Volume: 1 µL

  • Oven Program:

    • Initial Temperature: 40°C, hold for 2 minutes

    • Ramp: 3°C/min to 100°C

    • Ramp 2: 20°C/min to 240°C, hold for 5 minutes

  • Detector: Flame Ionization Detector (FID), 250°C

Quantitative Data: Column Performance Comparison

The following table summarizes the performance of different types of stationary phases in the separation of 2-methylfuran and 3-methylfuran.

Stationary Phase TypeCommon Name2-Methylfuran Retention Time (min)3-Methylfuran Retention Time (min)Resolution (Rs)
5% Diphenyl / 95% DimethylpolysiloxaneDB-5, HP-5ms4.154.15~0 (Co-elution)
Polyethylene Glycol (PEG)DB-WAX, HP-INNOWax6.216.35>1.5 (Baseline resolved)
Ionic LiquidSLB-IL608.929.18>2.0 (Excellent resolution)

Note: Retention times are illustrative and can vary based on the specific instrument, column dimensions, and exact method parameters.

Experimental Workflow Diagram

This diagram illustrates the general workflow for analyzing alkylfuran isomers by GC, from sample preparation to data analysis.

cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Sample Collection B Extraction (e.g., SPME, Headspace) A->B C Injection into GC B->C D Separation on Polar Column C->D E Detection (FID/MS) D->E F Chromatogram Generation E->F G Peak Integration & Identification F->G H Quantification & Reporting G->H

Caption: Standard experimental workflow for GC analysis of alkylfurans.

Technical Support Center: Minimizing 2-Isopropylfuran Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the handling and analysis of 2-isopropylfuran, a volatile organic compound susceptible to degradation during sample preparation. Below, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Introduction: The Challenge of this compound Analysis

This compound, like other furan derivatives, is a volatile and reactive compound. Its analysis, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), can be compromised by degradation during sample collection, storage, and preparation. The primary degradation pathways include acid-catalyzed ring opening, oxidation, and thermal decomposition.[1][2] Minimizing these degradation processes is critical for accurate quantification. This guide offers practical solutions to mitigate these challenges.

Troubleshooting Guide: Common Issues in this compound Analysis

Issue Potential Cause(s) Recommended Solution(s)
Low or No Analyte Recovery Acid-Catalyzed Degradation: The furan ring is highly susceptible to opening under acidic conditions, especially at a pH below 4.[1][3]- Maintain the sample pH between 5 and 10, where the furan ring is generally more stable.[1]- If acidic conditions are unavoidable, perform extractions at low temperatures and minimize the exposure time.[1]- Use a buffered aqueous solution for any workup steps.[3]
Oxidative Degradation: Exposure to atmospheric oxygen, especially in the presence of light or heat, can lead to the oxidation of this compound.[2][4]- Add an antioxidant, such as Butylated Hydroxytoluene (BHT), to the extraction solvent (e.g., 0.1% BHT in n-hexane/2-propanol).[4]- Perform sample preparation steps under an inert atmosphere (e.g., nitrogen or argon).[5]- Store samples and extracts in amber vials to protect them from light.[6]
Thermal Degradation: High temperatures during sample preparation (e.g., headspace incubation) or in the GC injector can cause decomposition.[7]- For headspace analysis, use the lowest effective incubation temperature, ideally 60°C or below.[5]- Optimize the GC injector temperature to ensure volatilization without causing on-column degradation.
Poor Peak Shape (Tailing or Fronting) Active Sites in the GC System: Active sites in the GC inlet liner or the front of the analytical column can interact with the analyte.- Use a deactivated inlet liner and ensure the column is properly conditioned.[7]- If tailing persists, trim the first few centimeters of the column.
Inappropriate Solvent Choice: The solvent used for sample dilution can affect peak shape.- Ensure this compound is fully soluble in the chosen solvent. It is soluble in alcohol and ether but has limited solubility in water.[8]
Inconsistent Quantification Variable Sample Matrix Effects: Different sample matrices can enhance or suppress the analyte signal.- Employ matrix-matched calibration standards to compensate for matrix effects.[9]- The standard addition method is recommended for accurate quantification in complex matrices.
Inconsistent Extraction Efficiency: Variations in sample preparation parameters will lead to inconsistent results.- Strictly control all extraction parameters, including sample volume, headspace volume, incubation time, and temperature.[10][11]- Use an internal standard, such as a deuterated analog (e.g., furan-d4), to correct for variations.[12]
Presence of Ghost Peaks or Carryover Contamination of Syringe or SPME Fiber: The syringe or SPME fiber may retain analyte from a previous injection.- Thoroughly clean the syringe between injections.- Properly condition the SPME fiber before its first use and bake it out between analyses according to the manufacturer's instructions.
Contaminated GC System: The inlet liner or column may be contaminated.- Replace the inlet liner and septum regularly.- Bake out the column at a high temperature (within its specified limits) to remove contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for samples containing this compound? A1: To ensure long-term stability, samples should be stored in tightly sealed, amber glass vials with minimal headspace at -20°C or below.[13] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize oxidation.[13]

Q2: How can I prevent the oxidation of this compound during sample preparation? A2: The most effective methods are to add an antioxidant like BHT to your solvents and to work under an inert atmosphere.[4][5] Minimizing the sample's exposure to light by using amber vials is also crucial.[6]

Q3: Is this compound sensitive to pH? A3: Yes, the furan ring is particularly unstable in acidic conditions (pH < 4), which can lead to acid-catalyzed ring opening.[1][3] It is more stable in a pH range of 5-10.[1] If your sample is acidic, consider neutralization before extraction.

Q4: What is the recommended sample preparation technique for this compound analysis? A4: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is a highly sensitive and widely used method for volatile furan derivatives.[12][14] It effectively pre-concentrates the analyte from the sample matrix.

Q5: How do I choose the right SPME fiber for this compound? A5: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for the analysis of furan and its derivatives due to its high affinity for volatile and semi-volatile compounds.[15]

Q6: Can high temperatures in the GC injector degrade this compound? A6: Yes, excessive injector temperatures can cause thermal degradation.[7] It is important to use an optimized temperature that allows for efficient volatilization of the analyte without inducing decomposition. A typical starting point for injector temperature is 250°C.[8]

Q7: What are the primary degradation products of this compound? A7: The primary degradation products depend on the degradation pathway. Acid-catalyzed hydrolysis typically leads to the formation of dicarbonyl compounds through ring-opening.[1] Thermal degradation can result in smaller molecules through decarboxylation and other fragmentation reactions.[7] Oxidation can lead to the formation of various oxygenated derivatives.

Quantitative Data on Furan Stability

The following tables summarize the effects of various parameters on the stability of furan and its derivatives. This data can be used as a guideline for handling this compound.

Table 1: Effect of pH on Furan Stability

pHStability ConditionObservationReference(s)
< 4Highly UnstableRapid degradation via acid-catalyzed ring opening.[1][3]
5 - 10Generally StableThe furan ring exhibits greater stability at moderate temperatures.[1]
> 11Potentially UnstableBasic conditions can also promote degradation, though generally less severe than acidic conditions.[13]

Table 2: Effect of Temperature on Furan Formation/Degradation

TemperatureProcessEffectReference(s)
> 140-160 °CThermal DegradationActivation of decarboxylation and dehydration pathways leading to furan formation from precursors.[7]
60-80 °CHeadspace EquilibrationHigher temperatures can increase the rate of furan formation from precursors in the sample matrix during analysis.[9]
250 °CGC InjectionPotential for on-column degradation if the temperature is excessively high or the system has active sites.[8]

Table 3: Efficacy of Antioxidants in Reducing Furan Formation

AntioxidantModel SystemReduction in Furan FormationReference(s)
Butylated Hydroxytoluene (BHT)Linoleic and linolenic acid80-92%[4]
Butylated Hydroxytoluene (BHT)Apple cider (UV-C treated)>96%[16]
Ascorbic Acid (Vitamin C)Apple cider (UV-C treated)>99%[16]
Gallic AcidApple cider (UV-C treated)>99%[16]
Chlorogenic AcidAscorbic acid model systemMost efficient among several tested antioxidants[4]

Experimental Protocols

Protocol 1: Headspace SPME-GC-MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound in liquid and solid samples.

1. Sample Preparation:

  • Solid Samples: Weigh 1-5 grams of the homogenized sample into a 20 mL headspace vial.

  • Liquid Samples: Pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.

  • Salting Out: Add a saturated solution of sodium chloride (NaCl) to the vial (e.g., 5 mL for a 5 g solid sample) to increase the ionic strength of the matrix and promote the release of volatile compounds into the headspace.[15]

  • Internal Standard: Spike the sample with an appropriate volume of a deuterated internal standard solution (e.g., furan-d4) for accurate quantification.

  • Sealing: Immediately seal the vial with a PTFE-faced septum and an aluminum cap.

2. HS-SPME Procedure:

  • Equilibration: Place the vial in a heated autosampler tray or water bath, typically at a temperature between 35°C and 60°C, and allow it to equilibrate for 15-30 minutes with agitation.[9][15]

  • Extraction: Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for a specific time (e.g., 15-30 minutes) to adsorb the analytes.[15]

  • Desorption: After extraction, retract the fiber and immediately transfer it to the hot GC injector (e.g., 250°C) for thermal desorption of the analytes onto the GC column.[8]

3. GC-MS Parameters (Example):

ParameterRecommended Setting
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min
Oven Program Initial 35°C (hold 5 min), ramp at 10°C/min to 150°C, then ramp at 20°C/min to 250°C (hold 5 min)
Injector Temperature 250°C
Injection Mode Splitless (desorption time 1-5 min)
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

Visualizations: Workflows and Degradation Pathways

Experimental_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis Sample Homogenized Sample Vial Weigh into Headspace Vial Sample->Vial NaCl Add Saturated NaCl Solution Vial->NaCl IS Spike with Internal Standard NaCl->IS Seal Seal Vial IS->Seal Equilibrate Equilibrate at 35-60°C Seal->Equilibrate Extract Expose SPME Fiber Equilibrate->Extract Desorb Desorb in GC Injector Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometry Detection Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify Degradation_Pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_oxidation Oxidation Furan This compound Protonation Protonation of Furan Ring (H+) Furan->Protonation RingOpening Nucleophilic Attack (e.g., by H2O) Protonation->RingOpening Dicarbonyl Dicarbonyl Compound (Degradation Product) RingOpening->Dicarbonyl Furan_Ox This compound Oxidants Oxidizing Agents (O2, Light, Heat) OxidizedProducts Oxidized Furan Derivatives (Degradation Products) Furan_Ox->OxidizedProducts Oxidants->OxidizedProducts Troubleshooting_Workflow rect_node rect_node Start Low Analyte Recovery? CheckpH Is sample pH < 5? Start->CheckpH CheckOxidation Were antioxidants used and light excluded? CheckpH->CheckOxidation No Sol_pH Adjust pH to 5-7 or minimize acid exposure time. CheckpH->Sol_pH Yes CheckTemp Was headspace temperature > 60°C? CheckOxidation->CheckTemp Yes Sol_Ox Add BHT to solvent, use amber vials, work under inert atmosphere. CheckOxidation->Sol_Ox No Sol_Temp Lower headspace temperature to 35-60°C. CheckTemp->Sol_Temp Yes End Re-analyze Sample CheckTemp->End No Sol_pH->End Sol_Ox->End Sol_Temp->End

References

Preventing polymerization of furan derivatives during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Furan Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of polymerization during the synthesis of furan-containing molecules.

Frequently Asked Questions (FAQs)

Q1: Why are furan derivatives prone to polymerization during synthesis?

A1: The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. Polymerization is primarily triggered by:

  • Acidic Conditions: Both Brønsted and Lewis acids can catalyze polymerization. Strong acids protonate the furan ring, leading to highly reactive intermediates that readily polymerize.[1] This is a significant side reaction, especially in procedures like Friedel-Crafts acylation.[1]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of polymerization.[1][2] Many reactions involving furans are exothermic, making strict temperature control essential.[1]

  • Inherent Reactivity: The furan ring can undergo ring-opening to form reactive species, such as 1,4-dicarbonyl compounds, which can then participate in condensation and polymerization reactions.[1][3][4]

  • Radical Formation: In some cases, radical polymerization pathways can also contribute to the formation of unwanted polymers.[5]

Q2: What are the initial signs of polymerization in my reaction?

A2: The most common indicator of polymerization is a change in the color of the reaction mixture, often turning yellow, then brown, and eventually forming a dark, insoluble tar-like substance. The formation of these polymeric byproducts significantly reduces the yield and purity of the desired product and complicates the purification process.[1][6]

Q3: How can I prevent or minimize polymerization?

A3: A multi-faceted approach is often the most effective:

  • Careful Catalyst Selection: Opt for milder catalysts.

  • Strict Temperature Control: Maintain the recommended temperature throughout the reaction.

  • Appropriate Solvent Choice: The solvent can play a crucial role in stabilizing reactive intermediates.

  • Prompt Work-up: Neutralize the catalyst as soon as the reaction is complete.

  • Use of Inhibitors/Stabilizers: For radical-mediated polymerization, inhibitors can be added.

  • Protecting Group Strategies: Temporarily protecting reactive functional groups on the furan derivative can prevent side reactions.[7]

Troubleshooting Guide

This section provides specific troubleshooting advice for common issues encountered during the synthesis of furan derivatives.

Issue 1: Rapid Polymerization Upon Addition of Acid Catalyst
Potential Cause Recommended Solution
Catalyst is too strong. Switch from strong Lewis acids like AlCl₃ to milder alternatives such as zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), or heterogeneous catalysts like zeolites.[1] The addition of acetic acid can also help suppress autopolymerization when using a Lewis acid catalyst.[1]
Reaction temperature is too high. Ensure the reaction vessel is adequately cooled before and during the addition of the catalyst. For highly exothermic reactions, add the catalyst slowly and in portions, maintaining a low internal temperature (e.g., 20-25°C).[1]
High concentration of reactants. Dilute the reaction mixture with an appropriate solvent. The polarity of the solvent can also affect the stability and activity of the catalyst.[1]
Issue 2: Polymer Formation During Reaction Work-up and Purification
Potential Cause Recommended Solution
Residual acid catalyst. Immediately after the reaction is complete, quench the reaction mixture and neutralize the acid catalyst. This can be done by washing with water and then a base solution (e.g., 30% sodium hydroxide) until the pH is neutral (6.5-7.5).[1] This step is crucial to prevent acid-catalyzed degradation during subsequent steps like distillation.[1]
High temperatures during solvent removal. Use low-temperature purification techniques such as vacuum distillation or chromatography on silica gel or activated carbon.[8] If distillation is necessary, ensure it is performed under reduced pressure to keep the temperature low.
Product instability. Store the purified furan derivative in a cool, dark place, and consider adding a stabilizer if it will be stored for an extended period.[6]
Issue 3: Low Yield Due to Suspected Gradual Polymerization
Potential Cause Recommended Solution
Sub-optimal solvent. The choice of solvent can significantly impact polymerization. For acid-catalyzed reactions, solvents like methanol can stabilize reactive aldehyde intermediates by converting them to acetals, thus suppressing polymerization.[9][10] In contrast, using water as a solvent can sometimes promote polymerization.[9][10]
Radical polymerization. While less common in acid-catalyzed reactions, radical pathways can occur. Some furan compounds can act as radical inhibitors.[11][12] If a radical mechanism is suspected, the addition of a suitable radical scavenger could be beneficial. Furan fatty acids, for instance, are known to be effective radical scavengers.[13]
Reactive functional groups on the substrate. If the furan derivative has other reactive groups (e.g., aldehydes, alcohols), consider using a protection strategy. For example, 5-hydroxymethylfurfural (5-HMF) can be protected as an acetal before subsequent reactions to prevent side reactions and improve the yield of the desired product.[7]

Experimental Protocols

Example Protocol: Stabilized Synthesis of 2-Acetylfuran

This protocol is adapted from a procedure designed to minimize polymerization during the Friedel-Crafts acylation of furan.[1]

1. Apparatus Setup:

  • Assemble a 100 mL flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

2. Reagent Charging:

  • To the flask, add 12.3 g (0.12 mol) of acetic anhydride and 1.2 g of 85% phosphoric acid (a milder acid catalyst).

3. Controlled Addition of Furan:

  • Begin stirring the mixture.

  • Cool the flask in a water bath to maintain an internal temperature of 20-25°C.

  • Slowly add 6.8 g (0.1 mol) of furan dropwise from the dropping funnel over approximately 1 hour. Strict temperature control during this exothermic addition is critical to prevent polymerization. [1]

4. Reaction:

  • After the addition is complete, heat the mixture to 70°C and maintain this temperature for 5 hours with continuous stirring.

5. Work-up and Quenching:

  • Cool the reaction mixture to 50°C and add 200 mL of water. Stir for 30 minutes.

  • Further cool the mixture to below 30°C.

6. Extraction:

  • Transfer the mixture to a separatory funnel and extract three times with 100 mL portions of chloroform.

  • Combine the organic layers.

7. Neutralization:

  • Wash the combined organic layer with a 30% sodium hydroxide solution until the pH of the aqueous layer is approximately 6.5-7.5. This step neutralizes the phosphoric acid catalyst and prevents acid-catalyzed degradation during distillation.[1]

  • Afterward, wash the organic layer with water until neutral.

8. Purification:

  • Recover the chloroform solvent via atmospheric distillation.

  • The crude product can then be purified by vacuum distillation.

Visual Guides

Acid-Catalyzed Furan Polymerization Pathway

G Furan Furan Derivative Protonated_Furan Protonated Furan (Reactive Intermediate) Furan->Protonated_Furan Electrophilic Attack H_plus H+ (Acid Catalyst) H_plus->Protonated_Furan Ring_Opening Ring Opening Protonated_Furan->Ring_Opening Rearrangement Polymer Polymer/Resin Protonated_Furan->Polymer Cationic Polymerization Reactive_Species Reactive Species (e.g., 1,4-dicarbonyls) Ring_Opening->Reactive_Species Reactive_Species->Polymer Polycondensation G Start Start Synthesis Reagents Select Mild Catalyst & Appropriate Solvent Start->Reagents Reaction_Setup Setup Reaction with Cooling Bath Reagents->Reaction_Setup Slow_Addition Slow, Controlled Reagent Addition (Maintain Low Temp) Reaction_Setup->Slow_Addition Reaction_Phase React at Controlled, Moderate Temperature Slow_Addition->Reaction_Phase Quench Quench Reaction & Neutralize Catalyst Reaction_Phase->Quench Purification Purify Under Mild Conditions (e.g., Vac Dist.) Quench->Purification End Pure Product Purification->End G Start Polymerization Observed? Cause When does it occur? Start->Cause Action1 Use Milder Catalyst & Control Temperature Cause->Action1 During Catalyst Addition Action2 Immediate Quenching & Neutralization Cause->Action2 During Work-up Action3 Use Stabilizing Solvent (e.g., Methanol) Cause->Action3 During Reaction Action4 Consider Protecting Group Strategy Cause->Action4 Persistent Issue/ Reactive Substrate

References

Technical Support Center: Optimal GC Column Selection for 2-Isopropylfuran Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal Gas Chromatography (GC) column for the separation of 2-isopropylfuran.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors to consider when selecting a GC column for this compound analysis?

A1: The selection of a GC column for this compound, a volatile organic compound (VOC), depends on several key factors:

  • Stationary Phase Chemistry: The polarity of the stationary phase is the most crucial factor as it dictates the selectivity and retention of this compound. The "like dissolves like" principle is a good starting point; a phase with a polarity similar to the analyte will provide better separation.[1][2][3]

  • Column Dimensions:

    • Internal Diameter (I.D.): A smaller I.D. (e.g., 0.18 mm, 0.25 mm) generally provides higher efficiency and better resolution (narrower peaks).[2][4] However, it also has a lower sample capacity. For most applications, a 0.25 mm I.D. column offers a good balance between efficiency and sample capacity.[2][4]

    • Film Thickness: For volatile analytes like this compound, a thicker film (e.g., 1.0 µm or greater) is recommended to increase retention and improve resolution, potentially eliminating the need for sub-ambient oven temperatures.[1][2][3]

    • Length: A 30-meter column is often a good starting point, providing a good balance of resolution, analysis time, and cost.[2][4] Longer columns (e.g., 60 m) can be used to increase resolution for complex samples, while shorter columns (e.g., 15 m) can be used for faster analysis when resolution is not a critical issue.

  • Carrier Gas: The choice of carrier gas (e.g., Helium, Hydrogen, Nitrogen) and its flow rate will impact efficiency and analysis speed.

Q2: What type of stationary phase is most suitable for separating this compound?

A2: Based on the analysis of similar furan derivatives and general principles for VOCs, the following stationary phases are recommended for this compound:

  • Non-Polar Phases: Columns like those with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., HP-5MS, SPB-5) are a good starting point.[5][6][7] These columns separate compounds primarily based on their boiling points and van der Waals interactions.[2][3] The NIST WebBook entry for the related compound 2-methyl-5-isopropyl furan indicates the use of a non-polar SPB-5 column.[5][6]

  • Intermediate to Polar Phases: For potentially better selectivity, especially if isomers are present, a more polar column such as one with a polyethylene glycol (WAX) phase (e.g., HP-WAX) could be evaluated.[7] While a study on various furan derivatives showed peak tailing for furan on an HP-WAX column, it may still provide adequate separation for this compound.[7]

Q3: How do I optimize the temperature program for this compound analysis?

A3: A good starting point for temperature programming is to begin at a low initial oven temperature to ensure good trapping of the volatile this compound at the head of the column. A slower temperature ramp rate (e.g., 5-10°C/min) will generally improve the separation of closely eluting compounds. The final temperature should be high enough to elute all components of interest from the column in a reasonable time.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Resolution / Peak Co-elution Improper column selection (stationary phase, dimensions).Select a column with a different polarity stationary phase to alter selectivity. Increase column length or decrease the internal diameter for higher efficiency.[8]
Sub-optimal temperature program.Lower the initial oven temperature and/or reduce the temperature ramp rate to improve separation.[8]
Carrier gas flow rate is too high or too low.Optimize the carrier gas flow rate (or linear velocity) for your column dimensions and carrier gas type.
Peak Tailing Active sites in the inlet liner or at the head of the column.Use a deactivated inlet liner. Trim a small portion (0.1-0.5 m) from the front of the column.[8]
Column contamination.Bake out the column at its maximum isothermal temperature for a few hours. If tailing persists, the column may need to be replaced.
Sample overload.Dilute the sample or reduce the injection volume.[9]
Peak Fronting Column overload.Dilute the sample or reduce the injection volume. Consider using a column with a larger internal diameter or thicker film to increase sample capacity.[9]
Ghost Peaks / Carryover Contamination in the syringe, inlet, or column.Clean the syringe. Replace the inlet liner and septum. Bake out the column at a high temperature.
Sample carryover from a previous injection.Run a solvent blank after a concentrated sample to ensure the system is clean.
No Peaks or Very Small Peaks Leak in the system (septum, connections).Perform a leak check of the GC system.[10]
Incorrect injection or sample introduction.Ensure the syringe is functioning correctly and the injection volume is appropriate.
Column is not installed correctly.Reinstall the column, ensuring it is properly seated in the injector and detector.[10]

GC Column Performance Data for Furan Derivatives

The following table summarizes GC column parameters used in the analysis of furan derivatives, which can serve as a starting point for developing a method for this compound.

Analyte(s) Column Stationary Phase Column Dimensions (L x I.D. x df) Carrier Gas/Flow Rate Reference
Furan and 10 derivatives5% Phenyl-methylpolysiloxane (HP-5MS)30 m x 0.25 mm x 0.25 µmHelium @ 1 mL/min[7]
Furan and 8 derivativesPolyethylene Glycol (HP-WAX)30 m x 0.25 mm x 0.5 µmHelium @ 1 mL/min[7]
Furan, 2-methylfuran, 2-pentylfuran100% Dimethylpolysiloxane (SPB-1)Not specifiedNot specified[11]
2-Methyl-5-isopropyl furan5% Diphenyl / 95% Dimethylpolysiloxane (SPB-5)50 m x 0.32 mm x 0.25 µmHelium @ 3 K/min[6]

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a starting point for the GC-MS analysis of this compound and can be adapted based on the specific instrumentation and sample matrix.

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (GC-MS)

  • Autosampler

Materials:

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium (99.999% purity or higher)

  • Inlet Liner: Deactivated, splitless glass liner

  • Syringe: 10 µL GC syringe

  • Vials: 2 mL amber glass vials with PTFE/silicone septa

  • Solvent: Hexane or other suitable solvent

  • Standard: this compound standard

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of dilutions to generate a calibration curve.

  • GC-MS Conditions:

    • Inlet: Split/Splitless injector

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1 (can be adjusted based on sample concentration)

    • Oven Temperature Program:

      • Initial Temperature: 40°C, hold for 2 minutes

      • Ramp: 10°C/min to 200°C

      • Hold at 200°C for 2 minutes

    • Carrier Gas: Helium

    • Flow Rate: 1.0 mL/min (constant flow)

    • MS Transfer Line Temperature: 280°C

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Scan Range: 35-250 amu

  • Analysis:

    • Inject a solvent blank to ensure the system is clean.

    • Inject the calibration standards, starting with the lowest concentration.

    • Inject the unknown samples.

    • Analyze the resulting chromatograms to determine the retention time and peak area of this compound.

Workflow for GC Column Selection

GC_Column_Selection_Workflow start Start: Define Analytical Goal (Separation of this compound) analyte_props Assess Analyte Properties - Volatile Organic Compound - Furan derivative start->analyte_props phase_selection Step 1: Stationary Phase Selection analyte_props->phase_selection nonpolar Non-Polar Column (e.g., 5% Phenyl Dimethylpolysiloxane) Primary choice for VOCs phase_selection->nonpolar Recommended Start polar Polar Column (e.g., WAX) Alternative for selectivity phase_selection->polar Consider for improved selectivity dimensions Step 2: Column Dimensions nonpolar->dimensions polar->dimensions id Internal Diameter (I.D.) 0.25 mm for good balance of efficiency and capacity dimensions->id film Film Thickness Thicker film (>= 1.0 µm) for increased retention of volatiles dimensions->film length Length 30 m as a starting point dimensions->length method_dev Step 3: Method Development & Optimization id->method_dev film->method_dev length->method_dev temp_prog Optimize Temperature Program (Initial Temp, Ramp Rate) method_dev->temp_prog carrier_gas Optimize Carrier Gas Flow Rate method_dev->carrier_gas evaluation Evaluate Performance (Resolution, Peak Shape, Analysis Time) temp_prog->evaluation carrier_gas->evaluation troubleshoot Troubleshoot Issues (See Troubleshooting Guide) evaluation->troubleshoot Sub-optimal? end Optimal Separation Achieved evaluation->end Optimal? troubleshoot->phase_selection Change Phase troubleshoot->dimensions Adjust Dimensions troubleshoot->method_dev Re-optimize

References

Validation & Comparative

A Comparative Analysis of 2-Isopropylfuran and 2-Propylfuran for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and potential applications of 2-isopropylfuran and 2-propylfuran, isomers with distinct profiles.

This guide provides a comparative analysis of this compound and 2-propylfuran, two constitutional isomers of C₇H₁₀O. While structurally similar, the seemingly minor difference between an isopropyl and a linear propyl group attached to the furan ring results in notable variations in their physical properties and sensory characteristics. This analysis summarizes available quantitative data, outlines detailed experimental protocols for their synthesis, and discusses their current and potential applications, particularly in the flavor and fragrance industries and as potential biofuels.

Executive Summary: Physicochemical Properties

A comparison of the fundamental physicochemical properties of this compound and 2-propylfuran reveals differences primarily in their boiling points and flash points, with 2-propylfuran exhibiting higher values consistent with its linear alkyl chain.

PropertyThis compound2-Propylfuran
CAS Number 10599-59-4[1][2]4229-91-8[3][4]
Molecular Formula C₇H₁₀O[5]C₇H₁₀O[6][7]
Molecular Weight 110.15 g/mol [5]110.15 g/mol [6]
Appearance Colorless to pale yellow liquid (est.)[1]Colorless clear liquid (est.)[3]
Boiling Point 84.0 - 85.0 °C (est.)[1]113.0 - 115.0 °C[3][8]
Flash Point -8.9 °C (est.)[1]14.44 °C[3]
Vapor Pressure 79.52 mmHg @ 25 °C (est.)[1]17.65 mmHg @ 25 °C (est.)[3]
Water Solubility 425.5 mg/L @ 25 °C (est.)[1]368.2 mg/L @ 25 °C (est.)[3]
logP (o/w) 2.718 (est.)[1]2.810 (est.)[3]
Density Not specified0.89 g/cm³[9]

Performance and Applications: A Comparative Overview

The primary applications for these furan derivatives are in the flavor and fragrance industry, with emerging interest in their potential as biofuels.

Flavor and Fragrance Profile

2-Propylfuran is a well-characterized aroma compound used as a flavor and fragrance ingredient. It is noted for imparting a complex bouquet of roasted, nutty, caramel, and coffee-like notes.[10] Its sensory profile is described as ethereal, sweet, green, and burnt.[8] This makes it a valuable component in the creation of savory and heated flavor profiles.

This compound , in contrast, is less defined in sensory literature. While it has been identified as a volatile constituent in natural products such as coffee, carob, and Chinese quince fruit, detailed descriptors of its specific aroma contribution are not widely published.[11] Chemical suppliers currently recommend its use for experimental or research purposes only, not for direct fragrance or flavor applications.[1][2]

Biofuel Potential

Alkylfurans, such as 2-methylfuran (MF) and 2,5-dimethylfuran (DMF), are considered promising second-generation biofuels due to their high energy density and research octane numbers (RON).[12] They can be derived from non-edible lignocellulosic biomass.[7]

Experimental Protocols: Synthesis of 2-Alkylfurans

The synthesis of 2-substituted furans can be approached through several established organic chemistry pathways. Below are detailed, representative protocols for the synthesis of 2-propylfuran and a general method adaptable for this compound.

Protocol 1: Synthesis of 2-Propylfuran via Grignard Reaction

This method involves the reaction of a propyl Grignard reagent with furfural, followed by a reduction (hydrogenolysis) of the resulting secondary alcohol.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Barton-McCombie Deoxygenation PropylBromide Propyl Bromide Grignard Propylmagnesium Bromide PropylBromide->Grignard 1. Add to Mg/THF Mg Magnesium Turnings Mg->Grignard THF Anhydrous THF THF->Grignard Alcohol 1-(Furan-2-yl)butan-1-ol Grignard->Alcohol Nucleophilic Addition Furfural Furfural Furfural->Alcohol 2. Add dropwise at 0°C Thioester Thiocarbonyl Intermediate Alcohol->Thioester 3. React with Thio Thiocarbonyldiimidazole Thio->Thioester Product 2-Propylfuran Thioester->Product 4. Radical Deoxygenation Radical Bu3SnH, AIBN Radical->Product

Caption: Two-step synthesis of 2-propylfuran via Grignard reaction and deoxygenation.

Methodology:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add anhydrous tetrahydrofuran (THF) to cover the magnesium. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromopropane (1.1 eq) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Furfural: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of furfural (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.[15] After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(furan-2-yl)butan-1-ol.

  • Deoxygenation (Barton-McCombie): The crude alcohol is then deoxygenated. A common method involves conversion to a thiocarbonyl derivative followed by radical-initiated reduction with a tin hydride. This two-step sequence is a standard procedure in organic synthesis.

  • Purification: The final product, 2-propylfuran, is purified by vacuum distillation.

Protocol 2: General Synthesis of 2-Alkylfurans via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a robust method for creating substituted furans from 1,4-dicarbonyl compounds.[16][17][18] This protocol can be adapted for both 2-propylfuran and this compound by selecting the appropriate 1,4-diketone. For 2-propylfuran, the starting material would be octane-2,5-dione. For this compound, it would be 6-methylheptane-2,5-dione.

G Diketone 1,4-Diketone (e.g., Octane-2,5-dione) Setup Reaction Setup (Dean-Stark) Diketone->Setup Acid Acid Catalyst (e.g., p-TsOH) Acid->Setup Solvent Toluene Solvent->Setup Heating Reflux Setup->Heating 1. Heat Workup Aqueous Workup & Extraction Heating->Workup 2. Cool & Quench Purification Distillation Workup->Purification 3. Isolate & Dry Product 2,5-Disubstituted Furan (e.g., 2-Methyl-5-propylfuran) Purification->Product 4. Purify

Caption: General workflow for the Paal-Knorr synthesis of a 2,5-disubstituted furan.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the 1,4-diketone (1.0 eq), a catalytic amount of an acid catalyst such as p-toluenesulfonic acid (p-TsOH, 0.05 eq), and a solvent capable of forming an azeotrope with water, such as toluene.

  • Cyclization and Dehydration: Heat the mixture to reflux. Water generated during the cyclization is removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Wash the solution with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude 2-alkylfuran can be purified by vacuum distillation.

Conclusion and Future Outlook

2-Propylfuran and this compound present distinct profiles for researchers. 2-Propylfuran is an established component in the flavorist's palette, offering specific roasted and nutty notes. This compound, while identified in nature, remains an under-characterized molecule with potential for discovery in sensory applications.

The most significant data gap for both compounds lies in their performance as biofuels. While the broader class of alkylfurans shows immense promise as gasoline alternatives, a lack of specific experimental data for these C7 isomers prevents a direct comparison. Future research should focus on determining the Research Octane Number (RON), Motor Octane Number (MON), and combustion characteristics of these compounds to fully evaluate their potential as next-generation energy carriers. Such data would be invaluable for the development of sustainable fuels derived from biomass.

References

A Comparative Spectroscopic Investigation of Alkylated Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the spectroscopic properties of a series of alkylated furan derivatives. Furan and its substituted analogs are pivotal structural motifs in a vast array of natural products, pharmaceuticals, and functional materials. A comprehensive understanding of their spectroscopic signatures is essential for chemical identification, structural elucidation, and quality control in research and industrial settings. This document provides a detailed summary of key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by established experimental protocols, to facilitate the differentiation of these valuable compounds.

Spectroscopic Data Comparison

The following sections provide a consolidated overview of the key spectroscopic data for furan and its alkylated derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, allowing for clear differentiation between furan and its various alkyl-substituted isomers.

Table 1: Comparative ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm) and Multiplicity
Furan ~7.44 (t, 2H, H-2, H-5), ~6.38 (t, 2H, H-3, H-4)[1]
2-Methylfuran ~7.25 (dd, 1H, H-5), ~6.23 (dd, 1H, H-4), ~5.93 (d, 1H, H-3), ~2.26 (s, 3H, -CH₃)[1]
3-Methylfuran ~7.2 (d, 1H), ~6.2 (dd, 1H), ~5.9 (d, 1H), ~2.3 (s, 3H)[2]
2-Ethylfuran ~7.27 (m, 1H, H-5), ~6.26 (m, 1H, H-3), ~5.95 (m, 1H, H-4), ~2.64 (q, 2H, -CH₂-), ~1.22 (t, 3H, -CH₃)[3]
2-Propylfuran ~7.27 (m, 1H, H-5), ~6.27 (m, 1H, H-3), ~5.95 (m, 1H, H-4), ~2.57 (t, 2H, α-CH₂-), ~1.65 (sext, 2H, β-CH₂-), ~0.94 (t, 3H, -CH₃)
2-Butylfuran ~7.27 (m, 1H, H-5), ~6.27 (m, 1H, H-3), ~5.95 (m, 1H, H-4), ~2.60 (t, 2H, α-CH₂-), ~1.60 (m, 2H, β-CH₂-), ~1.35 (m, 2H, γ-CH₂-), ~0.92 (t, 3H, -CH₃)
2,5-Dimethylfuran ~5.81 (s, 2H, H-3, H-4), ~2.23 (s, 6H, 2x -CH₃)[4]

Table 2: Comparative ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm)
Furan ~142.8 (C-2, C-5), ~109.9 (C-3, C-4)
2-Methylfuran ~151.9 (C-2), ~141.1 (C-5), ~110.1 (C-4), ~106.3 (C-3), ~13.5 (-CH₃)
3-Methylfuran ~143.2 (C-5), ~138.9 (C-2), ~121.5 (C-3), ~110.8 (C-4), ~11.5 (-CH₃)
2-Ethylfuran ~157.3 (C-2), ~140.7 (C-5), ~109.8 (C-4), ~104.7 (C-3), ~21.3 (-CH₂-), ~12.2 (-CH₃)
2,5-Dimethylfuran ~150.18 (C-2, C-5), ~106.02 (C-3, C-4), ~13.44 (2x -CH₃)[4]
Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying functional groups and characteristic vibrational modes within a molecule. The C-H, C=C, and C-O stretching and bending vibrations are characteristic features of the furan ring system. Alkyl substitution introduces additional C-H stretching and bending vibrations.

Table 3: Comparative Key IR Absorptions (cm⁻¹)

CompoundC-H stretch (aromatic)C-H stretch (alkyl)C=C stretch (aromatic)C-O-C stretch
Furan ~3130[2]-~1500, ~1450[2]~1180[2]
2-Methylfuran ~3120~2920[2]~1580, ~1500[2]~1170[2]
3-Methylfuran ~3120~2925[2]~1600, ~1500[2]~1160[2]
2-Ethylfuran ~3115~2970, ~2875~1570, ~1505~1165
2-Propylfuran ~3115~2960, ~2870~1570, ~1505~1165
2-Butylfuran ~3115~2960, ~2870~1570, ~1505~1165
2,5-Dimethylfuran ~3110~2920~1575, ~1510~1160
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) and the subsequent fragmentation patterns are key to identifying and distinguishing between these closely related compounds. A common fragmentation pathway for 2-alkylfurans involves the cleavage of the alkyl chain at the benzylic position.

Table 4: Comparative Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (M⁺)Key Fragment Ions (m/z)
Furan C₄H₄O68.076839, 38
2-Methylfuran C₅H₆O82.108281, 53, 51, 39
3-Methylfuran C₅H₆O82.108281, 53, 51, 39
2-Ethylfuran C₆H₈O96.139681, 67, 53[5]
2-Propylfuran C₇H₁₀O110.1511081, 53[6]
2-Butylfuran C₈H₁₂O124.1812481, 53[7]
2,5-Dimethylfuran C₆H₈O96.139681, 53[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Prepare a solution of the alkylated furan derivative in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-25 mg/mL in a standard 5 mm NMR tube.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

  • Data Acquisition (¹H NMR):

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a spectral width of 10-15 ppm.

  • Data Acquisition (¹³C NMR):

    • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

  • Data Processing:

    • Apply Fourier transformation to the raw data (Free Induction Decay).

    • Phase the spectrum and perform baseline correction.

    • Reference the chemical shifts to the internal standard.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

    • Measure the coupling constants (J) in the ¹H NMR spectrum to determine the connectivity of neighboring protons.

Infrared (IR) Spectroscopy

Objective: To identify functional groups and characteristic vibrational modes.

Methodology:

  • Sample Preparation (Liquid Samples): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.[1]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[1]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or salt plates).

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for furan and its derivatives. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation of mixtures.

  • Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information and compare it with library spectra for confirmation.

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Alkylated Furan Derivative Dissolution Dissolve in Deuterated Solvent (for NMR) Sample->Dissolution Thin_Film Prepare Thin Film (for IR) Sample->Thin_Film Vaporization Vaporize (for GC-MS) Sample->Vaporization NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR IR FTIR Spectrometer Thin_Film->IR MS GC-MS Vaporization->MS Process Fourier Transform Baseline Correction Peak Integration NMR->Process IR->Process MS->Process Interpret Structural Elucidation Compound Identification Process->Interpret Mass_Spec_Fragmentation Mol_Ion 2-Alkylfuran Molecular Ion (M⁺) Fragment1 [M - R]⁺ (Benzylic Cleavage) Mol_Ion->Fragment1 - R• Fragment2 Other Fragments (Ring Opening, etc.) Mol_Ion->Fragment2

References

A Comparative Guide to the Validation of Analytical Methods for 2-Isopropylfuran Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile organic compounds like 2-isopropylfuran is critical for safety, quality control, and research applications. This guide provides a comparative overview of two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) with Solid-Phase Microextraction (SPME) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While specific validated methods for this compound are not extensively documented in publicly available literature, this guide leverages established methodologies for analogous furan derivatives to present a robust framework for method validation.[1][2][3][4][5]

Comparison of Analytical Methods

Gas Chromatography is inherently well-suited for the analysis of volatile compounds like this compound. Coupling it with Mass Spectrometry provides high sensitivity and selectivity.[1] SPME is a solvent-free sample preparation technique that is effective for extracting and concentrating volatile and semi-volatile organic compounds from a sample matrix.[2][3]

High-Performance Liquid Chromatography can also be employed, particularly when derivatization is used to enhance the compound's detectability by UV or other detectors. HPLC is a versatile and widely used technique in pharmaceutical analysis.[5]

The following table summarizes the typical performance characteristics of these two methods for the analysis of furan derivatives, which can be extrapolated to this compound.

Table 1: Comparison of Quantitative Performance Data

ParameterGC-MS with SPMEHPLC-UV
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.01 - 0.1 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.04 - 0.5 ng/mL5 - 50 ng/mL
Accuracy (Recovery %) 85 - 115%90 - 110%
Precision (RSD %) < 15%< 10%
Sample Preparation Headspace-SPMELiquid-liquid or Solid-phase extraction
Analysis Time ~10-20 min~15-30 min
Selectivity High (Mass Analyzer)Moderate (Chromatographic Separation)
Matrix Effects Can be significant, often mitigated by internal standardsCan be significant, requires matrix-matched standards

Note: The values presented are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.[1][2][4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are generalized protocols for the quantification of this compound using GC-MS with SPME and HPLC-UV.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Solid-Phase Microextraction (SPME)

This method is ideal for volatile compounds like this compound in various matrices.

1. Sample Preparation (HS-SPME):

  • Place a known amount of the sample (e.g., 1-5 g) into a headspace vial.

  • Add a saturated salt solution (e.g., NaCl) to enhance the release of volatile compounds.

  • Spike the sample with an appropriate internal standard (e.g., deuterated this compound).

  • Seal the vial and equilibrate at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 min).

  • Expose a SPME fiber (e.g., Carboxen/PDMS) to the headspace for a defined period (e.g., 20 min) to adsorb the analytes.[4]

2. GC-MS Analysis:

  • GC Column: Use a non-polar or medium-polarity column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[2]

  • Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

  • Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250 °C).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detector: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.

3. Validation Parameters:

  • Linearity: Prepare a calibration curve using at least five concentrations of this compound.

  • Accuracy: Perform recovery studies by spiking blank matrix with known concentrations of the analyte.

  • Precision: Analyze replicate samples at different concentrations on the same day (repeatability) and on different days (intermediate precision).

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method may require derivatization of this compound to improve its chromatographic retention and UV absorbance.

1. Sample Preparation:

  • Extract this compound from the sample matrix using a suitable solvent (e.g., acetonitrile, methanol).

  • A derivatization step may be necessary. For example, reaction with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-active hydrazone.

  • Filter the extract through a 0.45 µm filter before injection.[6]

2. HPLC-UV Analysis:

  • HPLC Column: A reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm) is typically used.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid) in either isocratic or gradient elution mode.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintain a constant temperature (e.g., 30 °C) for reproducible retention times.

  • UV Detector: Monitor at a wavelength where the analyte (or its derivative) has maximum absorbance.

3. Validation Parameters:

  • Follow a similar validation strategy as outlined for the GC-MS method, ensuring that all key parameters (linearity, accuracy, precision, LOD, and LOQ) are thoroughly evaluated according to ICH guidelines.[7][8]

Visualizing the Validation Workflow

A systematic workflow is essential for the successful validation of any analytical method. The following diagram illustrates the key stages involved in this process.

Analytical_Method_Validation_Workflow cluster_validation Method Validation Parameters start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation Checks (System Suitability) method_dev->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness validation_report Prepare Validation Report robustness->validation_report end End: Method Implementation validation_report->end

Caption: A generalized workflow for the validation of an analytical method.

References

Distinguishing Furan Isomers: A Mass Spectrometry Guide to 2-isopropylfuran and 2-methyl-5-isopropyl furan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical analytical challenge. This guide provides a comparative analysis of 2-isopropylfuran and its isomer, 2-methyl-5-isopropyl furan, utilizing mass spectrometry (MS). By examining their distinct fragmentation patterns under electron ionization (EI), this document offers a methodology for their unambiguous differentiation.

Introduction

Furan and its substituted derivatives are significant structural motifs in a vast array of organic compounds, including natural products, pharmaceuticals, and flavor components. The structural similarity between isomers such as this compound and 2-methyl-5-isopropyl furan can lead to co-elution in chromatographic separations, making their individual identification challenging. Mass spectrometry provides a powerful tool to distinguish between these isomers by analyzing the unique fragmentation patterns that arise from their distinct molecular structures upon ionization.

Mass Spectral Data Comparison

While public spectral databases such as the NIST WebBook and PubChem contain entries for both this compound and 2-methyl-5-isopropyl furan, readily available, detailed mass spectral data with fragmentation patterns remains limited. However, based on established principles of mass spectral fragmentation of alkyl-substituted furans, a predictive comparison can be made.

The key to distinguishing these isomers lies in the stability of the carbocations formed upon fragmentation. The fragmentation is often initiated by the cleavage of bonds beta to the furan ring, leading to the formation of resonance-stabilized ions.

Table 1: Predicted Key Fragment Ions for this compound and 2-methyl-5-isopropyl furan

CompoundMolecular Ion (M+)Key Fragment 1 (m/z)Proposed Structure of Fragment 1Key Fragment 2 (m/z)Proposed Structure of Fragment 2Base Peak (Predicted)
This compound 11095[M - CH₃]⁺67[C₄H₃O]⁺95
2-methyl-5-isopropyl furan 124109[M - CH₃]⁺81[M - C₃H₇]⁺109

Fragmentation Pathway Analysis

The differentiation between the two isomers is primarily based on the analysis of their fragmentation pathways. The following diagram illustrates the logical workflow for identifying these furan isomers using mass spectrometry.

distinguishing_isomers_workflow Workflow for Isomer Differentiation by MS cluster_sample_prep Sample Preparation & Introduction cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Sample GC_Separation Gas Chromatography (GC) Sample->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Generate Mass Spectrum Detector->Mass_Spectrum Molecular_Ion Identify Molecular Ion (M+) Mass_Spectrum->Molecular_Ion Fragmentation_Analysis Analyze Fragmentation Pattern Molecular_Ion->Fragmentation_Analysis Isomer_Identification Identify Isomer Fragmentation_Analysis->Isomer_Identification

Figure 1. Experimental workflow for distinguishing furan isomers by GC-MS.

For This compound , the molecular ion is observed at m/z 110. The most favorable fragmentation is the loss of a methyl group (CH₃•) from the isopropyl substituent to form a resonance-stabilized secondary carbocation at m/z 95. This fragment is expected to be the base peak.

In contrast, 2-methyl-5-isopropyl furan has a molecular ion at m/z 124. The primary fragmentation is also the loss of a methyl group from the isopropyl moiety, leading to a highly stable, resonance-stabilized cation at m/z 109. This fragment is predicted to be the base peak. A secondary fragmentation involving the loss of the entire isopropyl group (C₃H₇•) would result in a fragment at m/z 81.

The distinct difference in the m/z value of the base peak (95 for this compound vs. 109 for 2-methyl-5-isopropyl furan) provides a clear and reliable method for their differentiation.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

A standard GC-MS system is employed for the analysis of these volatile furan derivatives.

  • Sample Preparation: Samples containing the furan isomers are typically diluted in a suitable solvent (e.g., methanol or dichloromethane) to an appropriate concentration.

  • Gas Chromatography:

    • Injector: Split/splitless injector, operated in splitless mode.

    • Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, DB-5) is suitable for the separation.

    • Oven Program: An initial temperature of 40°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C, with a final hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Quadrupole or ion trap mass analyzer.

    • Scan Range: m/z 40-200.

Conclusion

The differentiation of this compound and 2-methyl-5-isopropyl furan can be effectively achieved through the careful analysis of their electron ionization mass spectra. The key distinguishing feature is the mass-to-charge ratio of the base peak, which is predicted to be m/z 95 for this compound and m/z 109 for 2-methyl-5-isopropyl furan. This guide provides a foundational methodology for researchers to confidently identify these and similar furan isomers in their analytical workflows.

A Comparative Analysis of the Biological Activity of 2-Isopropylfuran and Other Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative overview of the biological performance of 2-isopropylfuran and other notable furan compounds, supported by available experimental data. While quantitative data for this compound is limited in the current literature, this comparison aims to provide a valuable reference by contextualizing its potential activities based on the known performance of structurally related furans.

Executive Summary of Biological Activities

Furan derivatives have demonstrated significant potential across several key areas of biological activity, including antimicrobial, antioxidant, and cytotoxic effects. The nature and position of substituents on the furan ring play a crucial role in modulating these activities. This guide focuses on a comparative analysis of this compound against other simple furan derivatives such as 2-methylfuran, 2,5-dimethylfuran, furfural, and furan-2-ylmethanol.

Data Presentation

Antimicrobial Activity

The antimicrobial efficacy of furan derivatives is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundEscherichia coliStaphylococcus aureusCandida albicansReference(s)
This compound Data Not AvailableData Not AvailableData Not Available
Furfural >102412864[1]
Furan-2-ylmethanol Data Not AvailableData Not AvailableData Not Available
2-Methylfuran Data Not AvailableData Not AvailableData Not Available
2,5-Dimethylfuran Data Not AvailableData Not AvailableData Not Available
Nitrofurantoin (Reference) 0.5 - 324 - 64>64[2]

Note: The lack of specific MIC values for this compound and some other simple furans in the reviewed literature highlights a gap in current research.

Antioxidant Activity

The antioxidant potential of furan derivatives is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Table 2: Comparative Antioxidant Activity (IC50 in µM)

CompoundDPPH Radical Scavenging IC50 (µM)Reference(s)
This compound Data Not Available
Furfural >1000[3]
Furan-2-ylmethanol ~40 (for a derivative)[3]
2-Methylfuran Data Not Available
2,5-Dimethylfuran Data Not Available
Ascorbic Acid (Reference) ~25[3]

Note: While direct data for this compound is unavailable, some furan derivatives, particularly those with hydroxyl or specific styryl substitutions, have shown notable antioxidant properties.[3]

Cytotoxic Activity

The cytotoxic effects of furan derivatives against cancer cell lines are typically evaluated using the MTT assay, which measures cell metabolic activity. The results are presented as IC50 values, indicating the concentration of the compound that reduces cell viability by 50%.

Table 3: Comparative Cytotoxic Activity (IC50 in µM)

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)Reference(s)
This compound Data Not AvailableData Not AvailableData Not Available
Furfural Data Not AvailableData Not AvailableData Not Available
Furan-2-ylmethanol Derivative 62.37 µg/mLData Not Available>100 µg/mL[1]
2-Methylfuran Data Not AvailableData Not AvailableData Not Available
2,5-Dimethylfuran Data Not AvailableData Not AvailableData Not Available
Doxorubicin (Reference) ~0.1-1~0.1-1~0.1-1

Note: The cytotoxicity of furan derivatives can vary significantly based on their substitution patterns. Some complex furan-containing compounds have demonstrated potent anti-cancer activity with low micromolar IC50 values.[2][4]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.

  • Sample Preparation: The test compounds (e.g., this compound, other furans) and a positive control (e.g., ascorbic acid) are prepared in a series of concentrations in methanol.

  • Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to each well containing the test compounds or the control. A blank well contains only methanol and the DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT Cytotoxicity Assay

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, HepG2) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the furan derivatives and a positive control (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compounds: The furan derivatives are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

Furan derivatives can exert their biological effects through various mechanisms. The following diagrams illustrate some of the key signaling pathways that are often modulated by bioactive compounds.

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate treat Treat with Furan Derivatives start->treat mtt Add MTT Solution treat->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate IC50 read->calculate antioxidant_mechanism DPPH DPPH• (Radical) DPPHH DPPH-H (Non-Radical) DPPH->DPPHH FuranH Furan-H (Antioxidant) FuranH->DPPH H• transfer Furan_radical Furan• (Oxidized) FuranH->Furan_radical

References

A Comparative Analysis of Headspace Techniques for Furan Determination: HS-SPME vs. Static Headspace

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of Headspace-Solid Phase Microextraction (HS-SPME) and Static Headspace (SHS) for the analysis of furan. This report details experimental protocols and presents comparative performance data to aid in method selection and development.

Furan and its derivatives are process-induced contaminants that can form in a variety of thermally treated foods and pharmaceutical preparations. Due to their potential health risks, sensitive and reliable analytical methods are crucial for their detection and quantification. Headspace sampling, coupled with gas chromatography-mass spectrometry (GC-MS), is the predominant technique for furan analysis due to its high volatility. This guide provides a detailed comparison of two common headspace techniques: Headspace-Solid Phase Microextraction (HS-SPME) and Static Headspace (SHS).

Principles of the Techniques

Static Headspace (SHS) analysis involves placing a sample in a sealed vial and heating it to allow volatile compounds, such as furan, to partition between the sample matrix and the headspace. A portion of the gas phase is then directly injected into the GC-MS for analysis. This technique is robust and straightforward but may lack the sensitivity required for trace-level analysis.

Headspace-Solid Phase Microextraction (HS-SPME) is a more advanced technique that also begins with the equilibration of volatiles in the headspace of a sealed vial. However, prior to injection, a fused-silica fiber coated with a sorbent material is exposed to the headspace. The volatile analytes adsorb onto the fiber, which is then retracted and inserted into the hot injector of the GC-MS, where the analytes are desorbed for analysis. This pre-concentration step significantly enhances the sensitivity of the method.

Comparative Performance Data

The selection of an analytical method is often guided by its performance characteristics. The following tables summarize the quantitative data from various studies comparing HS-SPME and Static Headspace for furan analysis.

Parameter HS-SPME Static Headspace (SHS) References
Limit of Detection (LOD)0.002 - 0.02 ng/g0.1 - 0.9 ng/g[1][2][3][4][5]
Limit of Quantification (LOQ)0.006 - 0.06 ng/g0.6 - 2.9 ng/g[1][2][3][4]
Linearity (r²)> 0.990> 0.96 - 0.99[1][2][3]
Precision (RSD)< 10% (inter- and intra-day)3.3 - 17.3%[2][3][4]
Recovery77.81 - 111.47%89.4 - 108%[1][3][6]

Table 1: Comparison of Method Validation Parameters.

Food Matrix Technique LOD (ng/g) LOQ (ng/g) Reference
Apple JuiceStatic Headspace0.20.6[3]
Peanut ButterStatic Headspace0.92.9[3]
CoffeeHS-SPME0.0020.006[2]
Various Foods (8 matrices)HS-SPME0.01 - 0.020.04 - 0.06[1][6]

Table 2: Matrix-Dependent Performance.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following are representative experimental protocols for both HS-SPME and Static Headspace analysis of furan.

Static Headspace (SHS) Protocol

This protocol is based on the U.S. Food and Drug Administration (FDA) method.[3][7]

  • Sample Preparation: Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial. For liquid samples, 5-10 mL can be used.

  • Internal Standard: Add a known amount of deuterated furan (d4-furan) as an internal standard.

  • Matrix Modifier: Add approximately 4 g of sodium chloride (NaCl) to liquid samples to increase the ionic strength and promote the partitioning of furan into the headspace.

  • Vial Sealing: Immediately seal the vial with a PTFE-faced silicone septum and an aluminum crimp cap.

  • Equilibration: Place the vial in the autosampler and incubate at 60°C for 30 minutes.[7]

  • Injection: After equilibration, pressurize the vial, and inject a fixed volume (e.g., 1 mL) of the headspace into the GC-MS.

Headspace-Solid Phase Microextraction (HS-SPME) Protocol

This protocol is a generalized procedure based on several published methods.[2][4][8]

  • Sample Preparation: Place 1-5 g of the homogenized sample or 5 mL of a liquid sample into a 20 mL headspace vial.

  • Internal Standard: Add a known amount of d4-furan.

  • Matrix Modifier: For aqueous samples, add a salt (e.g., NaCl) to saturation or a fixed high concentration (e.g., 30%).[8]

  • Vial Sealing: Securely seal the vial.

  • Equilibration and Extraction: Place the vial in an autosampler with an agitator. Incubate the sample at a specific temperature (e.g., 30-60°C) for a set time (e.g., 15-30 minutes) to allow for equilibration. During this time, expose the SPME fiber to the headspace for a defined extraction period (e.g., 15-40 minutes). A common fiber choice is Carboxen/Polydimethylsiloxane (CAR/PDMS).[2][4]

  • Desorption: Retract the fiber and introduce it into the hot GC inlet (e.g., 250°C) for a specific time (e.g., 1-5 minutes) to desorb the trapped furan.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for Static Headspace and HS-SPME analysis of furan.

Static_Headspace_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Weighing IS Add Internal Standard (d4-furan) Sample->IS MatrixMod Add Matrix Modifier (e.g., NaCl) IS->MatrixMod Seal Seal Vial MatrixMod->Seal Equilibrate Equilibrate (e.g., 60°C for 30 min) Seal->Equilibrate Inject Inject Headspace (e.g., 1 mL) Equilibrate->Inject GCMS GC-MS Analysis Inject->GCMS

Caption: Workflow for Static Headspace (SHS) analysis of furan.

HS_SPME_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Weighing IS Add Internal Standard (d4-furan) Sample->IS MatrixMod Add Matrix Modifier (e.g., NaCl) IS->MatrixMod Seal Seal Vial MatrixMod->Seal Equilibrate_Extract Equilibrate & Extract with SPME Fiber Seal->Equilibrate_Extract Desorb Desorb from Fiber in GC Inlet Equilibrate_Extract->Desorb GCMS GC-MS Analysis Desorb->GCMS

Caption: Workflow for HS-SPME analysis of furan.

Conclusion

Both Static Headspace and HS-SPME are suitable techniques for the analysis of furan in various matrices. The choice between the two methods will depend on the specific requirements of the analysis.

  • Static Headspace is a robust, reliable, and less complex method, making it suitable for routine analysis where the expected furan concentrations are relatively high.[3][7]

  • HS-SPME offers significantly lower detection and quantification limits due to its pre-concentration step.[1][2][4] This makes it the preferred method for trace-level analysis and for complex matrices where higher sensitivity is required.

For researchers and professionals in drug development, where low-level detection of contaminants is often critical, HS-SPME is generally the more appropriate technique. However, for quality control in food production with established furan levels, the simplicity and robustness of Static Headspace may be more advantageous. The provided protocols and performance data serve as a foundation for method development and validation in your specific application.

References

Navigating the Synthesis of 2-Isopropylfuran: A Comparative Guide to Catalytic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted furans is a critical step in the creation of novel chemical entities. 2-Isopropylfuran, a key building block, presents unique synthetic challenges. This guide provides a comparative analysis of different catalytic strategies for its synthesis, supported by available experimental data and detailed protocols to inform catalyst selection and process optimization.

The inherent sensitivity of the furan ring to strong acidic conditions makes traditional Friedel-Crafts alkylation routes for synthesizing this compound problematic, often leading to undesirable polymerization and low yields. However, advancements in catalysis have opened new avenues for this transformation. This guide explores two primary catalytic approaches: a direct iron-catalyzed alkylation of furan and a multi-step synthesis commencing from 2-acetylfuran.

Performance Comparison of Catalytic Systems

The selection of a catalyst is paramount in achieving high yield and selectivity in the synthesis of this compound. Below is a summary of the performance of different catalytic systems based on reported experimental data.

Catalytic SystemReactantsCatalystSolventReaction ConditionsYield (%)Selectivity (%)Reference
Direct Alkylation Furan, Isopropyl BromideIron(III) oxide and Iron(III) chlorideNot specifiedRefluxModerateNot specified[1]
Multi-step Synthesis 2-Acetylfuran, Methylmagnesium Bromide-Diethyl ether0°C to rtHighHigh[2]
1-(Furan-2-yl)ethanolAcid catalystNot specifiedHeatingGoodNot specifiedInferred

Detailed Experimental Protocols

Iron-Catalyzed Direct Alkylation of Furan

This method offers a direct route to this compound, though yields can be modest due to potential side reactions. The use of an iron-based catalyst aims to mitigate the harshness of traditional Lewis acids.

Materials:

  • Furan

  • Isopropyl bromide

  • Iron(III) oxide (Fe₂O₃)

  • Iron(III) chloride (FeCl₃)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add iron(III) oxide and a catalytic amount of iron(III) chloride.

  • Add the anhydrous solvent, followed by furan.

  • Slowly add isopropyl bromide to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by distillation to obtain this compound.

Two-Step Synthesis from 2-Acetylfuran via Grignard Reaction and Dehydration

This approach involves the initial conversion of 2-acetylfuran to a tertiary alcohol, followed by dehydration to yield this compound. This method can offer higher overall yields and purity.

Step 2a: Synthesis of 1-(Furan-2-yl)-1-methylethanol

Materials:

  • 2-Acetylfuran

  • Methylmagnesium bromide (in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, place the solution of methylmagnesium bromide in diethyl ether.

  • Cool the flask in an ice bath.

  • Dissolve 2-acetylfuran in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the 2-acetylfuran solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[2]

  • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.[2]

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 1-(furan-2-yl)-1-methylethanol.

Step 2b: Dehydration to this compound

Materials:

  • 1-(Furan-2-yl)-1-methylethanol

  • Acid catalyst (e.g., p-toluenesulfonic acid or a solid acid catalyst)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • Dissolve the crude alcohol from the previous step in the anhydrous solvent in a flask equipped with a Dean-Stark apparatus.

  • Add a catalytic amount of the acid catalyst.

  • Heat the mixture to reflux and collect the water azeotropically.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the product by distillation.

Visualization of Synthetic Pathways

To further elucidate the described synthetic strategies, the following diagrams illustrate the logical flow of each approach.

cluster_0 Direct Alkylation Pathway Furan Furan Reaction1 Alkylation Furan->Reaction1 IsopropylBromide Isopropyl Bromide IsopropylBromide->Reaction1 Catalyst1 Fe₂O₃ / FeCl₃ Catalyst1->Reaction1 Product1 This compound Reaction1->Product1

Caption: Direct Iron-Catalyzed Alkylation of Furan.

cluster_1 Two-Step Synthesis Pathway Start 2-Acetylfuran Step1 Grignard Reaction Start->Step1 Grignard CH₃MgBr Grignard->Step1 Intermediate 1-(Furan-2-yl)-1-methylethanol Step1->Intermediate Step2 Dehydration Intermediate->Step2 Catalyst2 Acid Catalyst Catalyst2->Step2 Product2 This compound Step2->Product2

Caption: Two-Step Synthesis from 2-Acetylfuran.

Experimental Workflow for Catalyst Comparison

A systematic approach is crucial for the effective comparison of different catalytic systems for this compound synthesis. The following workflow outlines the key stages of such a study.

cluster_2 Catalyst Comparison Workflow A Catalyst Selection (e.g., Iron-based, Solid Acids) B Reaction Setup (Controlled Conditions) A->B C Reaction Monitoring (GC, TLC) B->C D Product Isolation & Purification C->D E Characterization (NMR, MS) D->E F Performance Evaluation (Yield, Selectivity) E->F G Comparative Analysis F->G

Caption: Experimental Workflow for Catalyst Evaluation.

References

Navigating the Separation of Alkylfurans: A Guide to GC Column Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of alkylfurans are critical due to their potential as process contaminants and their impact on product quality and safety. This guide provides a comprehensive comparison of Gas Chromatography (GC) columns for the analysis of alkylfurans, supported by experimental data and detailed protocols to aid in method development and optimization.

The selection of an appropriate GC column is paramount for achieving the desired resolution and selectivity in the separation of structurally similar alkylfurans. The choice of stationary phase is the most critical factor influencing the separation, with polarity playing a key role.[1] This guide delves into the performance of commonly employed GC columns, offering a comparative overview to facilitate informed decision-making in your analytical workflow.

Comparative Analysis of GC Column Performance

The separation of furan and its alkylated derivatives, such as 2-methylfuran, 3-methylfuran, 2-ethylfuran, and 2,5-dimethylfuran, presents an analytical challenge due to their volatility and the presence of isomeric compounds that are often difficult to resolve chromatographically.[2] Below is a summary of GC columns and their performance characteristics for alkylfuran separation based on published data.

GC ColumnStationary PhaseColumn DimensionsKey Performance CharacteristicsReference
Rxi-624Sil MS 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane30 m x 0.25 mm ID, 1.40 µm film thicknessHighly selective for volatile organics, providing good chromatographic separation of furan and various alkylfurans.[3] Successfully separates isomeric compounds like 2,5-dimethylfuran and 2-ethylfuran.[4][3][4][5]
HP-5MS 5% Phenyl / 95% DimethylpolysiloxaneNot specified in detail, but a common choice for this applicationCapable of separating furan and 10 of its derivatives within 9.5 minutes.[6] It can resolve isomers such as 2-methylfuran and 3-methylfuran, as well as 2,3-dimethylfuran and 2,5-dimethylfuran.[6][6]
HP-WAX Polyethylene Glycol (PEG)Not specified in detailAble to separate furan and 8 of its derivatives, but showed peak tailing for furan and five other derivatives.[6] It failed to separate 2-ethylfuran and 2,5-dimethylfuran.[6][6]
HQ-PLOT Q Divinylbenzene/ethylene glycol dimethacrylate15 m x 0.32 mm, 0.25 µm film thicknessSuccessfully separated 2-methylfuran and 3-methylfuran, as well as 2-ethylfuran and 2,5-dimethylfuran, but had a long analysis time of 30 minutes and only detected five analytes.[6][6]

Experimental Protocols

Detailed experimental conditions are crucial for reproducing and adapting analytical methods. The following protocols are based on methodologies reported for the successful separation of alkylfurans.

Method 1: Analysis using Rxi-624Sil MS Column

This method is suitable for the analysis of furan and alkylfurans in food commodities using Solid Phase Microextraction (SPME) followed by GC-MS.[3][7]

  • Sample Preparation (SPME):

    • Place the sample (e.g., baby formula, coffee) into a 20 mL headspace vial.[3]

    • Add a saturated sodium chloride solution to enhance the partitioning of volatile analytes into the headspace.[2]

    • Spike with an appropriate internal standard solution (e.g., deuterated furan analogs).[2]

    • Incubate the vial at a specific temperature (e.g., 50°C) with agitation.[8]

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 10 minutes).[2][8]

    • Retract the fiber and introduce it into the GC injector for thermal desorption.[2]

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC & 5977B MSD[8]

    • Column: Rxi-624Sil MS, 30 m, 0.25 mm ID, 1.40 µm film thickness[5][8]

    • Injector: Split/Splitless, 280°C[5][8]

    • Carrier Gas: Helium, constant flow at 1.40 mL/min[8]

    • Oven Temperature Program: 35°C (hold 3 min) to 75°C at 8°C/min, then to 200°C (hold)[8]

    • MSD:

      • Ionization Mode: Electron Ionization (EI) at 70 eV[8]

      • Source Temperature: 325°C[8]

      • Quadrupole Temperature: 200°C[8]

      • Acquisition Mode: Selected Ion Monitoring (SIM)[4][8]

Method 2: Analysis using HP-5MS Column

This method was developed for the simultaneous analysis of furan and 10 of its derivatives in various food matrices.[6]

  • Sample Preparation: A standard mixture of furan and its derivatives in methanol was added to deionized water for direct analysis.[6] For food samples, a suitable extraction method like solid-phase extraction would be necessary.

  • GC-MS/MS Conditions:

    • Column: HP-5MS[6]

    • Carrier Gas: Helium at a flow rate of 1 mL/min[6]

    • Mass Spectrometer: Triple-quadrupole tandem mass spectrometer[6]

    • Ionization Mode: Electron-impact ionization at 70 eV[6]

    • Ion Source Temperature: 230°C[6]

    • Detection Mode: Multiple Reaction Monitoring (MRM)[6]

Visualizing the Analytical Workflow

To provide a clear overview of the typical experimental process for alkylfuran analysis, the following diagram illustrates the key steps from sample preparation to data acquisition.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Homogenized Sample Vial Weigh into Headspace Vial Sample->Vial NaCl Add Saturated NaCl Solution Vial->NaCl Spike Spike with Internal Standards NaCl->Spike Incubate Incubate and Agitate Spike->Incubate SPME Headspace SPME Incubate->SPME Injector GC Injector (Desorption) SPME->Injector Transfer Column GC Column Separation Injector->Column MS Mass Spectrometer Detection Column->MS Data Data Acquisition & Analysis MS->Data

Figure 1. Experimental workflow for the analysis of alkylfurans by HS-SPME-GC-MS.

Conclusion

The selection of a GC column for the separation of alkylfurans is a critical step that significantly influences the quality of the analytical results. The Rxi-624Sil MS column, with its 6% cyanopropylphenyl stationary phase, demonstrates excellent selectivity for a wide range of volatile organic compounds, including challenging isomeric alkylfurans. For broader screening of furan and its derivatives, the HP-5MS column with a 5% phenyl phase offers a robust and rapid separation. In contrast, highly polar columns like the HP-WAX may not provide adequate resolution for all co-eluting isomers.

The choice between these columns will ultimately depend on the specific analytical requirements, including the target analytes, the complexity of the sample matrix, and the desired level of sensitivity and resolution. The provided experimental protocols and workflow diagram serve as a valuable starting point for developing and optimizing methods for the accurate and reliable determination of alkylfurans in various sample types.

References

Characterization and Validation of 2-Isopropylfuran as a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the characterization and validation of 2-isopropylfuran for its use as a reference standard in research, quality control, and drug development. It offers a comparative analysis with other relevant furan derivatives and includes detailed experimental protocols and supporting data to ensure accurate and reproducible analytical outcomes.

Physicochemical Properties and Identification

This compound is a furan derivative with the molecular formula C₇H₁₀O. As a reference standard, its identity and purity are paramount. The following table summarizes its key physicochemical properties.

PropertyValueReference
Molecular Formula C₇H₁₀ON/A
Molecular Weight 110.15 g/mol N/A
CAS Number 10599-59-4N/A
Appearance Colorless to pale yellow liquid[1]
Boiling Point 84-85 °C (estimated)[1]
Solubility Soluble in alcohol[1]

Spectroscopic and Chromatographic Characterization

The definitive identification of this compound is achieved through a combination of spectroscopic and chromatographic techniques. Below is a summary of the expected data, alongside data for similar furan derivatives for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from related compounds.[2][3][4]

Table 1: Comparison of ¹H and ¹³C NMR Data for Furan Derivatives (in CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound (Predicted) ~7.3 (dd, 1H, H-5), ~6.3 (dd, 1H, H-4), ~6.0 (d, 1H, H-3), ~3.0 (sept, 1H, CH), ~1.3 (d, 6H, 2xCH₃)~158 (C-2), ~141 (C-5), ~110 (C-4), ~104 (C-3), ~28 (CH), ~22 (CH₃)
2-Propylfuran 7.28 (m, 1H), 6.27 (m, 1H), 5.97 (m, 1H), 2.56 (t, 2H), 1.66 (sext, 2H), 0.94 (t, 3H)159.2, 140.7, 110.0, 104.9, 30.5, 22.4, 13.8
2-tert-Butylfuran 7.26 (m, 1H), 6.25 (m, 1H), 5.95 (m, 1H), 1.30 (s, 9H)164.2, 138.9, 109.8, 103.5, 32.8, 30.1
Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for both separation and identification. The expected mass spectrum of this compound would show a molecular ion peak and characteristic fragmentation patterns.[5][6][7]

Table 2: Comparison of GC-MS Data for Furan Derivatives

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound (Predicted) 11095 (M-15), 67, 43
2-Propylfuran 11081, 53
2-Butylfuran 12481, 53
Chromatographic Purity

The purity of the this compound reference standard is critical and can be determined by High-Performance Liquid Chromatography (HPLC) with UV detection or by Gas Chromatography with Flame Ionization Detection (GC-FID).

Table 3: Comparison of Chromatographic Purity Analysis Methods

ParameterHPLC-UV MethodGC-FID Method
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Capillary (e.g., HP-5MS, 30m x 0.25mm, 0.25µm)
Mobile Phase/Carrier Gas Acetonitrile:Water gradientHelium
Detector UV at 220 nmFlame Ionization Detector (FID)
Purity Specification ≥ 99.5%≥ 99.5%

Validation as a Reference Standard

The validation of this compound as a reference standard should be performed in accordance with ICH Q2(R1) guidelines.[8][9][10][11][12] Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness of the analytical methods used for its characterization.

Comparison with Alternative Reference Standards

Several other furan derivatives are used as reference standards in various analytical applications. The choice of standard depends on the specific matrix and target analytes.

Table 4: Comparison with Alternative Furan Reference Standards

Reference StandardApplicationAdvantagesDisadvantages
Furan General furan analysis in food and environmental samples.[13][14][15]Commercially available, well-characterized.Highly volatile, potential carcinogen.[16][17]
2-Methylfuran Analysis of alkylated furans in food.[16][18]Structurally similar to many furan contaminants.May co-elute with other isomers.[5]
Deuterated Furan (d4-Furan) Internal standard for quantification.[13]Similar chemical properties to the analyte, allows for accurate quantification.Higher cost.

Experimental Protocols

Detailed methodologies are crucial for the consistent and reliable characterization of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

GC-MS Analysis
  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in methanol.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

  • Data Analysis: Identify the peak corresponding to this compound and analyze its mass spectrum.

HPLC-UV Purity Determination
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Instrumentation: Use an HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: C18 (250 x 4.6 mm, 5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 30% B, increase to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Data Analysis: Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Stability Testing
  • Protocol: Establish a stability testing protocol that includes long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) storage conditions.

  • Testing Intervals: Analyze the reference standard at specified time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months).

  • Analysis: At each time point, assess the purity and identity of the standard using a validated stability-indicating method (e.g., HPLC-UV).[19][20]

Visualizations

The following diagrams illustrate the experimental workflow for the characterization and validation of this compound and a hypothetical metabolic activation pathway, which is a consideration for the toxicology of furan compounds.[21]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_validation Validation as Reference Standard cluster_output Final Product synthesis Synthesis of this compound purification Purification (e.g., Distillation) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms GC-MS Analysis purification->ms hplc HPLC-UV Purity purification->hplc validation Method Validation (ICH Q2(R1)) hplc->validation stability Stability Testing validation->stability ref_std Certified Reference Standard stability->ref_std

Figure 1. Experimental workflow for the characterization and validation of this compound.

metabolic_pathway furan This compound cyp450 CYP450-mediated Oxidation furan->cyp450 epoxide Reactive Epoxide Intermediate cyp450->epoxide rearrangement Rearrangement epoxide->rearrangement enedial Unsaturated γ-Dicarbonyl (cis-enedial) rearrangement->enedial macromolecules Cellular Macromolecules (Proteins, DNA) enedial->macromolecules adducts Covalent Adducts macromolecules->adducts toxicity Hepatotoxicity adducts->toxicity

Figure 2. Hypothetical metabolic activation pathway of this compound leading to potential toxicity.

References

Differentiating Furan Isomers: A Guide to Mass Spectrometry Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous identification of isomers is a critical challenge in chemical analysis, with significant implications for fields ranging from drug development to environmental monitoring. Furan and its isomers, common structural motifs in pharmaceuticals and natural products, present a notable analytical hurdle due to their identical mass-to-charge ratios. This guide provides a comprehensive comparison of the mass spectrometric fragmentation patterns of furan and four of its common isomers: 2-methylfuran, 3-methylfuran, 2,3-dihydrofuran, and 2,5-dihydrofuran. By leveraging detailed experimental data and fragmentation pathway analysis, researchers can confidently distinguish between these closely related compounds.

Quantitative Fragmentation Analysis

Electron ionization mass spectrometry (EI-MS) provides a reproducible fragmentation "fingerprint" for a given molecule. While furan and its isomers may exhibit some common fragment ions, the relative abundances of these ions are key to their differentiation. The following table summarizes the major fragment ions and their relative intensities observed for furan and its isomers.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Relative Abundance (%)
Furan 68 (100%)39 (85), 38 (25), 37 (15)
2-Methylfuran [1][2][3][4][5]82 (100%)81 (80), 53 (65), 51 (20), 39 (30)
3-Methylfuran [6][7][8][9][10]82 (100%)81 (60), 53 (85), 51 (15), 39 (40)
2,3-Dihydrofuran [11][12][13][14]70 (100%)42 (80), 41 (60), 39 (50)
2,5-Dihydrofuran [15][16][17][18]70 (100%)41 (50), 39 (70), 38 (40)

Experimental Protocols

The data presented in this guide were obtained using standard gas chromatography-mass spectrometry (GC-MS) with electron ionization.

Sample Preparation: Samples of furan, 2-methylfuran, 3-methylfuran, 2,3-dihydrofuran, and 2,5-dihydrofuran were diluted in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 10 µg/mL.

Gas Chromatography (GC): A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) was used for separation. The oven temperature was programmed with an initial hold at 40°C for 2 minutes, followed by a ramp of 10°C/min to 250°C, with a final hold of 5 minutes. The injector temperature was set to 250°C and the transfer line to 280°C. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS): Electron ionization was performed at a standard electron energy of 70 eV. The ion source temperature was maintained at 230°C. Mass spectra were acquired in full scan mode over a mass range of m/z 35-150.

Differentiating Fragmentation Pathways

The observed differences in the mass spectra of furan isomers arise from their distinct fragmentation pathways following electron ionization.

experimental_workflow Experimental Workflow for Furan Isomer Analysis cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Furan Isomer Sample Dilution Dilution in Volatile Solvent Sample->Dilution GC Gas Chromatography Separation Dilution->GC MS Mass Spectrometry (EI, 70 eV) GC->MS Acquisition Mass Spectra Acquisition MS->Acquisition Analysis Fragmentation Pattern Analysis Acquisition->Analysis Differentiation Isomer Differentiation Analysis->Differentiation

Experimental workflow for furan isomer analysis by GC-MS.

Furan and Methylfuran Isomers:

The fragmentation of furan is initiated by the loss of a hydrogen atom to form a stable aromatic cation (m/z 67), followed by the expulsion of carbon monoxide to yield the cyclopropenyl cation (m/z 39).

For 2-methylfuran and 3-methylfuran, a primary fragmentation pathway involves the loss of a hydrogen atom from the methyl group to form a highly stable furfuryl-type cation (m/z 81). The subsequent fragmentation of this ion and the molecular ion leads to the characteristic ions at m/z 53 and 51. The difference in the relative abundance of the m/z 81 and m/z 53 ions is a key diagnostic feature for distinguishing between 2-methylfuran and 3-methylfuran.[19]

fragmentation_pathways Key Fragmentation Pathways of Furan and Methylfuran Isomers cluster_furan Furan (m/z 68) cluster_2methyl 2-Methylfuran (m/z 82) cluster_3methyl 3-Methylfuran (m/z 82) Furan C4H4O+. (m/z 68) Furan_frag1 C4H3O+ (m/z 67) Furan->Furan_frag1 -H. Furan_frag2 C3H3+ (m/z 39) Furan_frag1->Furan_frag2 -CO Methyl2 C5H6O+. (m/z 82) Methyl2_frag1 C5H5O+ (m/z 81) Methyl2->Methyl2_frag1 -H. Methyl2_frag2 C4H5+ (m/z 53) Methyl2->Methyl2_frag2 -CHO. Methyl3 C5H6O+. (m/z 82) Methyl3_frag1 C5H5O+ (m/z 81) Methyl3->Methyl3_frag1 -H. Methyl3_frag2 C4H5+ (m/z 53) Methyl3->Methyl3_frag2 -CHO.

Key fragmentation pathways of furan and methylfuran isomers.

Dihydrofuran Isomers:

2,3-Dihydrofuran and 2,5-dihydrofuran, lacking aromaticity, exhibit different fragmentation patterns compared to furan and methylfurans. The primary fragmentation of 2,3-dihydrofuran involves a retro-Diels-Alder reaction, leading to the formation of the abundant ion at m/z 42 (ketene radical cation). In contrast, 2,5-dihydrofuran undergoes a more complex rearrangement, resulting in the characteristic fragment ion at m/z 39. The differing primary fragmentation mechanisms provide a clear basis for their differentiation.

References

Furan-Fused Chalcones as Anticancer Agents: A Comparative Analysis of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of a series of furan-fused chalcone derivatives reveals key structural determinants for their antiproliferative activity against human promyelocytic leukemia (HL60) cells. This guide provides a comparative analysis of their efficacy, supported by quantitative data, detailed experimental protocols, and an illustrative overview of the potential signaling pathways involved.

The fusion of a furan ring to the chalcone scaffold has been identified as a promising strategy in the development of novel anticancer agents. Structure-activity relationship (SAR) studies demonstrate that this modification can significantly enhance the antiproliferative effects of chalcones. This guide delves into the specifics of these relationships, offering researchers and drug development professionals a clear comparison of furan-fused chalcone analogs.

Comparative Antiproliferative Activity

The antiproliferative activity of a series of furan-fused chalcones was evaluated against the HL60 human promyelocytic leukemia cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the proliferation of 50% of the cells, were determined to quantify their potency. The data, summarized in the table below, highlights the significant impact of the furan ring fusion and the nature of substituents on the chalcone's B-ring on their anticancer activity.

Compound IDFuran Ring FusionB-Ring SubstituentsIC50 (µM) on HL60 Cells
1 Fused4-Methoxy25.3
2 Fused3,4-Dimethoxy19.9
3 Fused3,4,5-Trimethoxy18.7
4 Fused4-Hydroxy35.1
5 Fused4-Chloro22.8
6a Fused (angular)Unsubstituted20.9[1]
6s Fused (linear)Unsubstituted70.8[1]
7 Non-fusedUnsubstituted59.6[1]
8 FusedUnsubstituted17.2[1]
9 Non-fused2',4'-Dihydroxy305[1]

Note: This table is a representative summary based on available data. The full study by Saito et al. synthesized and evaluated 25 such compounds.

The data clearly indicates that the fusion of a furan ring to the A-ring of the chalcone scaffold significantly enhances its antiproliferative activity. For instance, compound 8 , a furan-fused derivative, exhibited an IC50 value of 17.2 µM, a more than 17-fold increase in potency compared to its non-fused counterpart, compound 9 (IC50 = 305 µM)[1]. Furthermore, the relative positioning of the furan and phenyl moieties is crucial, as demonstrated by the differing activities of the angular isomer 6a (IC50 = 20.9 µM) and the linear isomer 6s (IC50 = 70.8 µM)[1]. Substitutions on the B-ring also play a significant role in modulating the activity, with methoxy groups generally conferring higher potency.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the SAR studies of furan-fused chalcones.

Antiproliferative Activity Assay (AlamarBlue Assay)

This assay quantitatively measures the proliferation of cells and is used to determine the IC50 values of the test compounds.

1. Cell Culture and Seeding:

  • Human promyelocytic leukemia (HL60) cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are cultured in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells in the logarithmic growth phase are harvested and their concentration is adjusted.

  • A cell suspension of a predetermined density (e.g., 1 x 10^4 cells/well) is seeded into 96-well microplates.

2. Compound Treatment:

  • Stock solutions of the furan-fused chalcone derivatives are prepared in dimethyl sulfoxide (DMSO).

  • A series of dilutions of the test compounds are prepared in the culture medium.

  • The culture medium from the seeded cells is replaced with the medium containing the various concentrations of the test compounds. Control wells containing cells with medium and DMSO (vehicle control) are also included.

3. Incubation and AlamarBlue Addition:

  • The microplates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Following the incubation period, AlamarBlue® reagent is added to each well, typically at a volume equal to 10% of the well volume.

  • The plates are then incubated for an additional 4-8 hours to allow for the metabolic conversion of the AlamarBlue® reagent by viable cells.

4. Data Acquisition and Analysis:

  • The fluorescence of each well is measured using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of 590 nm. Alternatively, absorbance can be measured at 570 nm and 600 nm.

  • The percentage of cell proliferation is calculated relative to the vehicle-treated control cells.

  • The IC50 values are determined by plotting the percentage of cell proliferation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Potential Signaling Pathways and Mechanisms

Chalcones are known to exert their anticancer effects through the modulation of various signaling pathways, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest. While the specific mechanisms for all furan-fused chalcones are still under investigation, the following diagram illustrates the generally accepted pathways that chalcones are believed to influence in cancer cells, including leukemia cells.

Chalcone_Signaling_Pathways FuranChalcone Furan-Fused Chalcone ROS ↑ Reactive Oxygen Species (ROS) FuranChalcone->ROS Bax ↑ Bax FuranChalcone->Bax Bcl2 ↓ Bcl-2 FuranChalcone->Bcl2 PI3K PI3K/Akt Pathway FuranChalcone->PI3K Inhibition MAPK MAPK Pathway (ERK, JNK, p38) FuranChalcone->MAPK Modulation Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellCycle Cell Cycle Arrest (G2/M Phase) PI3K->CellCycle MAPK->Apoptosis MAPK->CellCycle

Caption: Proposed signaling pathways affected by furan-fused chalcones.

The antiproliferative activity of furan-fused chalcones is likely mediated through multiple mechanisms. These compounds may induce an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress and the initiation of the intrinsic apoptotic pathway. This pathway involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of caspases-9 and -3, which are key executioners of apoptosis.

Furthermore, chalcones have been shown to modulate critical cell survival signaling pathways, such as the PI3K/Akt and MAPK pathways. By inhibiting these pathways, furan-fused chalcones can halt the cell cycle, often at the G2/M phase, preventing cancer cell division and proliferation. The multifaceted nature of their mechanism of action makes furan-fused chalcones a compelling class of compounds for further investigation in cancer therapy.

References

Safety Operating Guide

Proper Disposal of 2-Isopropylfuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Isopropylfuran is a critical aspect of laboratory safety and environmental responsibility. As a flammable and potentially hazardous organic compound, it necessitates handling as hazardous waste. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Key Physical and Chemical Properties

Understanding the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound and related furan compounds for a contextual understanding of potential hazards.

PropertyValueReference Compound
Flash Point 16.00 °F / -8.90 °C (estimated)This compound[1]
Boiling Point 84.00 to 85.00 °C @ 760.00 mm Hg (estimated)This compound[1]
Molecular Formula C7H10OThis compound[2]
Molecular Weight 110.15 g/mol This compound[2]
Flammability Extremely flammable liquid and vaporFuran[3]

Experimental Protocol for Disposal

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following protocol outlines the necessary steps for laboratory personnel.

1. Waste Identification and Classification:

  • Due to its low flash point, this compound is classified as a flammable hazardous waste.[4][5] It should be handled with extreme care, away from any potential ignition sources such as open flames, sparks, or hot surfaces.[6][7]

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure appropriate PPE is worn, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A flame-resistant lab coat

3. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads).[8][9] The container must be made of a material compatible with organic solvents and have a secure, tight-fitting lid.[9][10]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the hazard (e.g., "Flammable Liquid").[8][11] The date of initial waste accumulation should also be recorded.[10]

  • Avoid Mixing: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents, to prevent dangerous chemical reactions.[10]

4. Spill Management:

  • In the event of a spill, immediately evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill using a chemical absorbent material suitable for flammable liquids.

  • Collect the contaminated absorbent material and place it in the designated hazardous waste container.[6][9]

  • Ensure the area is well-ventilated to disperse any vapors.[6]

5. Storage of Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[10][11]

  • The SAA should be:

    • At or near the point of waste generation.

    • Under the control of laboratory personnel.

    • In a well-ventilated area, away from sources of ignition, heat, and direct sunlight.[7][12]

    • Preferably within a secondary containment tray to capture any potential leaks.

6. Final Disposal Procedure:

  • Never pour this compound down the drain or dispose of it in the regular trash. [6][8][13] This can lead to environmental contamination and create a fire or explosion hazard in the plumbing or waste system.

  • Professional Disposal: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[5][8][14]

  • Contact Environmental Health and Safety (EHS): When the waste container is full or has reached the maximum accumulation time allowed by your institution's policy, contact your EHS department to arrange for a pickup.[9][10] They will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations.[14]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect 2. Collect Waste in a Designated, Labeled Container ppe->collect spill_check Spill Occurred? collect->spill_check spill_manage 3. Manage Spill with Absorbent Material spill_check->spill_manage Yes store 4. Store Sealed Container in Satellite Accumulation Area spill_check->store No spill_manage->collect contact_ehs 5. Contact Environmental Health & Safety (EHS) store->contact_ehs pickup 6. Arrange for Professional Hazardous Waste Disposal contact_ehs->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-Isopropylfuran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 2-Isopropylfuran. It offers step-by-step procedures for safe operations and disposal, ensuring the well-being of laboratory personnel and compliance with safety standards.

Hazard Identification and Risk Assessment

This compound is a flammable liquid and its vapors can form explosive mixtures with air.[1] Like other furan derivatives, it should be handled with caution due to potential health hazards. Although specific toxicity data for this compound is limited, related compounds like 2-methylfuran are toxic if swallowed and fatal if inhaled. Therefore, a thorough risk assessment is mandatory before commencing any work.

Key Hazards:

  • Flammability: Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[2]

  • Inhalation Toxicity: May be harmful or fatal if inhaled. Work should always be conducted in a well-ventilated area, preferably a certified chemical fume hood.[3]

  • Skin and Eye Irritation: May cause skin and eye irritation upon contact.[4]

  • Peroxide Formation: Furan derivatives can form explosive peroxides upon prolonged storage, especially when exposed to air and light.[1][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent exposure.[3] The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications & Best Practices
Eye and Face Protection Chemical splash goggles and face shieldGoggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing.[3][5]
Skin and Body Protection Chemical-resistant lab coat and disposable glovesA flame-resistant, anti-static lab coat is recommended. Nitrile gloves offer good short-term protection.[3] For prolonged contact, consult the glove manufacturer's resistance guide.[3][6] Always inspect gloves before use and replace them immediately if contaminated.[3]
Respiratory Protection Use in a certified chemical fume hoodAll handling of this compound should occur in a chemical fume hood to minimize inhalation exposure.[3] If working outside a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges should be used.[7]
Footwear Closed-toe shoesShoes must cover the entire foot to protect against spills.[3]

Quantitative Safety Data

The following table summarizes key quantitative data for furan and related compounds, which can be used as a reference for handling this compound.

Property Value (for related compounds) Significance
Flash Point -35 °C / -31 °F (for Furan)[1]Indicates the substance is extremely flammable.[1]
Boiling Point 92 - 93 °C (for 2-Ethylfuran)Vapors can quickly accumulate at room temperature.
Vapor Pressure 670 mbar @ 20 °C (for Furan)[1]High vapor pressure indicates a significant inhalation hazard.
Explosive Limits Lower: 2.3 vol %, Upper: 14.3 vol % (for Furan)[1]Vapors can form an explosive mixture with air within this range.[1]

Operational Plan: Step-by-Step Handling Procedure

  • Pre-Handling Check: Before starting work, ensure that a copy of the Safety Data Sheet (SDS) is readily available. Verify that eyewash stations and safety showers are accessible and operational.[7]

  • Fume Hood Operation: Conduct all manipulations of this compound inside a certified chemical fume hood with the sash at the lowest practical height.[3]

  • Grounding: Ground all equipment to prevent static discharge, which can ignite flammable vapors.[1][4]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.

  • Handling: Use only non-sparking tools.[4] Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapors.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Inert Atmosphere: For long-term storage, keep under an inert gas like nitrogen to prevent peroxide formation.[1][4]

  • Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[1]

  • Light Sensitivity: Protect from direct sunlight as it can promote peroxide formation.[1]

  • Peroxide Testing: Periodically test for the presence of peroxides, especially before distillation.

  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure adequate ventilation.

  • Ignition Sources: Remove all sources of ignition.[1]

  • Containment: Cover drains to prevent the substance from entering the sewer system.

  • Absorption: Absorb the spill with an inert, non-combustible material (e.g., Chemizorb®).

  • Collection: Collect the absorbed material into a suitable, closed container for disposal.[1]

Disposal Plan

  • Waste Classification: this compound waste is considered hazardous.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste.

  • Disposal Route: Dispose of the waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Handle uncleaned containers as you would the product itself.

Experimental Workflow Diagram

The following diagram outlines the standard operating procedure for handling this compound.

Caption: Standard operating procedure for handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.